molecular formula C11H13ClO3 B1333465 5-(4-Chloro-phenoxy)-pentanoic acid CAS No. 7170-55-0

5-(4-Chloro-phenoxy)-pentanoic acid

Cat. No.: B1333465
CAS No.: 7170-55-0
M. Wt: 228.67 g/mol
InChI Key: DCZDRIPLJUPMKH-UHFFFAOYSA-N
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Description

5-(4-Chloro-phenoxy)-pentanoic acid is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Chloro-phenoxy)-pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chloro-phenoxy)-pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenoxy)pentanoic acid
Source PubChem
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InChI

InChI=1S/C11H13ClO3/c12-9-4-6-10(7-5-9)15-8-2-1-3-11(13)14/h4-7H,1-3,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZDRIPLJUPMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369562
Record name 5-(4-Chloro-phenoxy)-pentanoic acid
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Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7170-55-0
Record name 5-(4-Chlorophenoxy)pentanoic acid
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Record name 5-(4-Chloro-phenoxy)-pentanoic acid
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Record name Pentanoic acid, 5-(4-chlorophenoxy)
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Foundational & Exploratory

5-(4-Chloro-phenoxy)-pentanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(4-Chloro-phenoxy)-pentanoic Acid

Disclaimer: 5-(4-Chloro-phenoxy)-pentanoic acid is a distinct chemical entity for which a specific CAS Registry Number is not readily found in public databases as of early 2026. Consequently, comprehensive, experimentally verified data on its physicochemical properties, biological activity, and toxicology are limited. This guide has been compiled by leveraging established principles of organic chemistry and extrapolating data from structurally similar compounds to provide a robust technical overview for research and development purposes. All predicted data should be confirmed by experimental analysis.

Introduction and Molecular Overview

5-(4-Chloro-phenoxy)-pentanoic acid belongs to the class of chlorophenoxyalkanoic acids. This class is notable for its members that exhibit significant biological activity, particularly as synthetic auxins used as herbicides and plant growth regulators.[1][2] The core structure consists of a pentanoic acid chain linked via an ether bond to a 4-chlorophenol moiety. This structure suggests potential for selective biological interactions, making it a molecule of interest for agrochemical research and as a building block in medicinal chemistry.

The presence of the carboxylic acid group provides a site for salt or ester formation, which can be used to modify the compound's solubility and bioavailability.[2] The lipophilic chlorophenyl group and the flexible five-carbon chain are key determinants of its potential interactions with biological targets.

Table 1: Core Chemical Identifiers

PropertyValueSource
IUPAC Name 5-(4-chlorophenoxy)pentanoic acidN/A
Molecular Formula C₁₁H₁₃ClO₃[3]
Molecular Weight 228.67 g/mol [3]
Canonical SMILES C1=CC(=CC=C1OCCCCC(=O)O)ClN/A
InChI Key (Predicted)N/A
CAS Number Not Assigned[4]

Physicochemical Properties (Predicted and Comparative)

Direct experimental data for 5-(4-Chloro-phenoxy)-pentanoic acid is not widely available. The properties in Table 2 are estimated based on trends observed for homologous and analogous structures, such as pentanoic acid and 4-(4-chlorophenoxy)butanoic acid.[5][6][7]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Comparative Data
Physical State White to off-white solidAromatic carboxylic acids are typically solids at room temperature.[6]
Melting Point 65-75 °C4-(4-Chloro-2-methylphenoxy)butanoic acid (MCPB) melts at 100 °C.[5] The slightly longer, more flexible chain may result in a lower melting point.
Boiling Point > 300 °C (decomposes)High boiling point expected due to hydrogen bonding and molecular weight. Similar compounds like MCPB have boiling points >280 °C.[5]
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., Ethanol, Acetone, Dichloromethane)Carboxylic acids with longer alkyl chains have limited water solubility.[6] The aromatic ring further increases lipophilicity. The sodium or potassium salt would be water-soluble.
pKa ~4.5 - 5.0Similar to other aliphatic carboxylic acids. Pentanoic acid has a pKa of 4.84. The electron-withdrawing effect of the phenoxy group is attenuated by the long alkyl chain.
LogP (Octanol/Water) ~2.8 - 3.2Based on analogs like MCPB (log Kow = 2.79).[5] Indicates moderate lipophilicity.

Synthesis and Mechanistic Insights

The most logical and widely applied method for synthesizing aryl ethers of this nature is the Williamson Ether Synthesis .[8] This reaction involves the nucleophilic substitution (Sₙ2) of a halide by an alkoxide or, in this case, a phenoxide.

The proposed synthesis for 5-(4-Chloro-phenoxy)-pentanoic acid involves two primary steps:

  • Ether Formation: Reaction of 4-chlorophenol with an ester of a 5-halopentanoic acid (e.g., ethyl 5-bromopentanoate).

  • Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.

Diagram of Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis (SN2) cluster_step2 Step 2: Saponification (Hydrolysis) A 4-Chlorophenol reaction1 + A->reaction1 B Ethyl 5-bromopentanoate B->reaction1 Base Base (e.g., K2CO3, NaH) Base->reaction1 Solvent Solvent (e.g., Acetone, DMF) Solvent->reaction1 Intermediate Ethyl 5-(4-chlorophenoxy)pentanoate Base2 Aqueous Base (e.g., NaOH, KOH) Intermediate->Base2 reaction2 + Intermediate->reaction2 reaction1->Intermediate Heat Base2->reaction2 Acid Acid Workup (e.g., HCl) FinalProduct 5-(4-Chloro-phenoxy)-pentanoic acid Acid->FinalProduct Protonation reaction2->Acid 1. Heat 2. Cool

Caption: Proposed two-step synthesis of 5-(4-Chloro-phenoxy)-pentanoic acid.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize 5-(4-Chloro-phenoxy)-pentanoic acid from 4-chlorophenol and ethyl 5-bromopentanoate.

Materials:

  • 4-Chlorophenol

  • Ethyl 5-bromopentanoate[9]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Step 1: Synthesis of Ethyl 5-(4-chlorophenoxy)pentanoate

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (100 mL).

    • Causality: Potassium carbonate is a mild base sufficient to deprotonate the acidic phenol to its nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Reaction: Stir the suspension vigorously. Add ethyl 5-bromopentanoate (1.05 eq) dropwise to the mixture.[9]

  • Reflux: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. The primary alkyl bromide of the pentanoate is an excellent electrophile for this substitution.

  • Workup: After cooling to room temperature, filter the mixture to remove potassium carbonate and potassium bromide salts. Wash the solid residue with acetone.

  • Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The resulting crude oil is the target ester.

Step 2: Hydrolysis to 5-(4-Chloro-phenoxy)-pentanoic acid

  • Saponification: Dissolve the crude ester from Step 1 in ethanol (50 mL). Add a 2M aqueous solution of sodium hydroxide (2.0 eq).

  • Reflux: Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).

    • Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to saponification to form the sodium carboxylate salt.

  • Isolation: Cool the mixture and remove the ethanol via rotary evaporation. Dilute the aqueous residue with water (100 mL) and wash with diethyl ether or ethyl acetate (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slow, dropwise addition of concentrated HCl with stirring. A white precipitate should form.

    • Causality: Protonation of the water-soluble sodium carboxylate salt converts it to the free carboxylic acid, which is poorly soluble in water and precipitates out.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 5-(4-Chloro-phenoxy)-pentanoic acid.

Potential Applications and Biological Rationale

Agrochemical Potential

The primary anticipated application for this compound is in agriculture. Its structure is highly analogous to phenoxybutyric herbicides like 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB).[5]

  • Mechanism of Action (Hypothesized): Phenoxyalkanoic acids act as synthetic auxins.[1][2] In susceptible broadleaf plants, they induce rapid, uncontrolled cell division and elongation, leading to tissue damage, disruption of vascular transport, and ultimately, plant death.[2][10] Many phenoxybutyric and longer-chain acids are pro-herbicides, being converted into the more active acetic acid analogues (e.g., MCPA) within the plant via β-oxidation. It is plausible that 5-(4-Chloro-phenoxy)-pentanoic acid could be similarly metabolized.

Mechanism cluster_plant Inside Susceptible Plant Molecule 5-(4-Chlorophenoxy) pentanoic acid BetaOx β-Oxidation (Enzymatic) Molecule->BetaOx ActiveForm 3-(4-Chlorophenoxy) propanoic acid BetaOx->ActiveForm FinalActive (4-Chlorophenoxy) acetic acid (4-CPA) ActiveForm->FinalActive β-Oxidation Disruption Hormonal Imbalance Uncontrolled Growth Plant Death FinalActive->Disruption Mimics Auxin

Caption: Hypothesized pro-herbicide activation pathway via β-oxidation.

Drug Development and Synthetic Chemistry

The molecule also serves as a versatile synthetic intermediate. The carboxylic acid handle allows for the formation of amides, esters, and other derivatives, while the chlorinated aromatic ring can participate in cross-coupling reactions. Substituted pentanoic acids have been investigated for a range of biological activities, including potential anticancer properties, though specific data for this compound is lacking.[11]

Analytical Methodologies

Predicted Spectroscopic Data

For structural confirmation and purity assessment, the following spectral characteristics are predicted.

Table 3: Predicted NMR and IR Spectral Data

TechniquePredicted Signals and FeaturesRationale
¹H NMR ~10-12 ppm (1H, broad s): Carboxylic acid proton.~7.2 ppm (2H, d): Aromatic protons ortho to the chlorine.~6.9 ppm (2H, d): Aromatic protons ortho to the ether linkage.~4.0 ppm (2H, t): -O-CH₂ - protons.~2.4 ppm (2H, t): -CH₂ -COOH protons.~1.7-1.9 ppm (4H, m): Central -CH₂-CH₂- protons.Chemical shifts are based on standard values.[12] The aromatic region will show an AA'BB' system characteristic of a 1,4-disubstituted benzene ring. Methylene protons are shifted downfield by adjacent electronegative oxygen and carbonyl groups.
¹³C NMR ~178 ppm: Carboxylic acid carbon (C=O).~157 ppm: Aromatic carbon attached to oxygen.~129 ppm: Aromatic carbons ortho to chlorine.~126 ppm: Aromatic carbon attached to chlorine.~116 ppm: Aromatic carbons ortho to oxygen.~67 ppm: -O-C H₂- carbon.~33 ppm: -C H₂-COOH carbon.~28 ppm, ~22 ppm: Central methylene carbons.Chemical shifts are based on standard values and substituent effects.[12]
IR Spectroscopy ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid.~1240 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether.~1040 cm⁻¹ (strong): Symmetric C-O-C stretch of the aryl ether.These are highly characteristic vibrational frequencies for the functional groups present in the molecule.[12]
Protocol: Quantitative Analysis by RP-HPLC

Objective: To determine the purity and concentration of 5-(4-Chloro-phenoxy)-pentanoic acid.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV Detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

Method Parameters:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 60% A / 40% B, hold for 10 minutes (Isocratic, may require optimization).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 228 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50).

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the diluent (e.g., 1 mg/mL). Create a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve in the diluent to a known concentration within the calibration range.

  • Analysis: Inject the standards and samples. The retention time for 5-(4-Chloro-phenoxy)-pentanoic acid is expected to be in the range of 4-8 minutes under these conditions.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from its peak area using the calibration curve.

  • Self-Validating System: The method's suitability is confirmed by assessing linearity (R² > 0.999), peak symmetry, and resolution from any impurities. Similar methods are standard for the analysis of chlorophenoxy herbicides.[13][14]

Safety and Handling

No specific toxicological data exists for this compound. The following precautions are based on the properties of analogous chemicals like 4-chlorophenol and other phenoxyalkanoic acids.[15][16]

  • Hazard Classification (Predicted):

    • Acute Toxicity, Oral (Category 4) - Harmful if swallowed.

    • Skin Corrosion/Irritation (Category 2) - Causes skin irritation.

    • Serious Eye Damage/Irritation (Category 1 or 2A) - Causes serious eye damage/irritation.

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Wear safety glasses with side shields or chemical goggles.

    • Skin and Body Protection: Wear a standard laboratory coat.

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

    • Avoid creating dust if handling the solid form.

    • Wash hands thoroughly after handling.

Conclusion

5-(4-Chloro-phenoxy)-pentanoic acid is a compound with significant potential, primarily in the field of agrochemicals, due to its structural similarity to known phenoxy herbicides. It also holds value as a synthetic intermediate for creating more complex molecules. While a comprehensive experimental profile is not yet publicly available, this guide provides a robust framework for its synthesis, analysis, and safe handling based on established chemical principles and data from close structural analogs. Researchers and drug development professionals are encouraged to use this guide as a starting point for their work, with the understanding that all predicted properties and protocols should be validated through empirical investigation.

References

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Mechanistic Profiling of 5-(4-Chlorophenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical biology, and experimental utility of 5-(4-Chlorophenoxy)pentanoic acid .

This compound is a specific structural analogue within the phenoxyalkanoic acid class—a chemical family that includes potent herbicides (auxin mimics like 2,4-D), lipid-lowering drugs (fibrates like gemfibrozil), and sweet-taste inhibitors (lactisole derivatives).

A Technical Guide for Drug Development & Chemical Biology

Executive Summary

5-(4-Chlorophenoxy)pentanoic acid (CAS: 7170-55-0) serves as a critical metabolic probe and structural template in pharmacological research. Unlike its branched analogues (e.g., clofibrate, gemfibrozil) which are engineered for metabolic stability, this straight-chain pentanoic acid derivative is defined by its susceptibility to mitochondrial


-oxidation .

Its mechanism of action is tripartite:

  • Metabolic Fate (Primary): It acts as a substrate for the fatty acid

    
    -oxidation spiral, specifically illustrating the "odd-chain" degradation pathway which avoids the formation of toxic/active acetic acid metabolites (unlike its even-chain counterparts).
    
  • Receptor Interaction (Secondary): It functions as a weak, rapidly metabolized ligand for Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    ) , providing a baseline for Structure-Activity Relationship (SAR) studies of lipid modulators.
    
  • Membrane Dynamics: As a lipophilic weak acid, it modulates membrane fluidity and can act as a protonophore at high concentrations.

Chemical Identity & Physicochemical Properties

Understanding the mechanism requires precise structural analysis. The molecule consists of a lipophilic "head" (chlorophenoxy ring) and a flexible "tail" (pentanoic acid).

PropertyValue / DescriptionRelevance to Mechanism
IUPAC Name 5-(4-chlorophenoxy)pentanoic acidDefines specific chain length (

)
Molecular Formula

MW: 228.67 g/mol
LogP (Predicted) ~3.2 - 3.5High membrane permeability; enters cells via passive diffusion or FAT/CD36.
pKa ~4.7 - 4.8Exists as an anion at physiological pH (7.4); requires transport or protonation to cross inner mitochondrial membrane.
Key Moiety Phenoxy Ether Stable to hydrolysis; mimics the tyrosine side chain or fatty acid core.
Key Moiety Unsubstituted

-Carbon
Critical: Lacks the gem-dimethyl group of fibrates, making it susceptible to rapid

-oxidation.

Mechanism of Action: The Core

Primary Mechanism: Mitochondrial -Oxidation (The "Odd-Chain" Rule)

The defining mechanistic feature of 5-(4-Chlorophenoxy)pentanoic acid is its processing by the mitochondrial fatty acid oxidation machinery. This compound is a classic example used to demonstrate the Synerholm & Zimmerman "Odd-Chain" principle .

  • Cellular Entry: The compound crosses the plasma membrane and is activated to its Acyl-CoA thioester by Acyl-CoA Synthetase (ACS) in the cytosol or outer mitochondrial membrane.

  • Mitochondrial Entry: The 5-(4-chlorophenoxy)pentanoyl-CoA is transported into the matrix (likely via the Carnitine Shuttle, CPT1/CPT2).

  • 
    -Oxidation Cycle: 
    
    • Dehydrogenation: Acyl-CoA Dehydrogenase introduces a double bond.

    • Hydration: Enoyl-CoA Hydratase adds water.

    • Oxidation: Hydroxyacyl-CoA Dehydrogenase forms a keto-acyl.

    • Thiolysis: Thiolase cleaves a 2-carbon unit (Acetyl-CoA).

The Crucial Outcome: Because the alkyl chain has 5 carbons (odd number):

  • Step 1: Removal of

    
     (Acetyl-CoA).
    
  • Result: The remaining metabolite is 3-(4-chlorophenoxy)propionic acid (or its CoA ester).

  • Biological Consequence: In many systems (plant and mammalian), the propionic acid derivative is biologically inactive or possesses significantly distinct activity profiles compared to the acetic acid derivative.

    • Contrast: An even-chain analogue (e.g., 4-chlorophenoxybutyric acid) would degrade to 2-(4-chlorophenoxy)acetic acid (4-CPA), a potent auxin/toxin.

Secondary Mechanism: PPAR Modulation

While fibrates (lipid-lowering drugs) are structurally similar, they possess a gem-dimethyl group at the


-position (e.g., Gemfibrozil, Clofibrate). This substitution blocks 

-oxidation, forcing the molecule to persist and bind to PPAR

.

5-(4-Chlorophenoxy)pentanoic acid lacks this blockade.[1]

  • Binding: It can transiently bind the PPAR

    
     Ligand Binding Domain (LBD). The 4-chlorophenoxy headgroup fits the hydrophobic pocket (Site I), and the carboxylate interacts with the polar clamp (Tyr314/His440 network).
    
  • Efficacy: It acts as a weak agonist or partial agonist . Its potency is limited by its rapid metabolic clearance (via the mechanism described in 3.1).

  • Utility: It serves as a "negative control" or "baseline" in SAR studies to demonstrate the necessity of the

    
    -substitution for drug efficacy.
    

Visualization: Metabolic Fate & Signaling

The following Graphviz diagram illustrates the divergent metabolic pathways between the "Odd-Chain" (Subject) and "Even-Chain" analogues, highlighting why this compound is metabolically unique.

Mechanism cluster_0 Cytosol cluster_1 Mitochondria (Matrix) Compound 5-(4-Chlorophenoxy) pentanoic acid (C5) ACS Acyl-CoA Synthetase Compound->ACS PPAR PPAR-alpha Receptor Compound->PPAR Low Affinity Binding CoA_Ester 5-(4-Cl-Ph)-Pentanoyl-CoA ACS->CoA_Ester Transport (CPT) BetaOx Beta-Oxidation (Loss of 2 Carbons) CoA_Ester->BetaOx Propionic 3-(4-Chlorophenoxy) propionic acid (C3) BetaOx->Propionic - Acetyl-CoA BetaOx2 Beta-Oxidation (Blocked/Slow) Propionic->BetaOx2 Steric hindrance? EvenChain Even-Chain Analog (e.g., Butyric C4) Acetic 4-Chlorophenoxy acetic acid (Active/Toxic) EvenChain->Acetic Beta-Oxidation GeneExp Lipid Metabolism Genes (Transient Activation) PPAR->GeneExp Legend Green: Inactive Metabolite | Red: Active Metabolite (Contrast)

Caption: Metabolic divergence of 5-(4-Chlorophenoxy)pentanoic acid via mitochondrial


-oxidation.

Experimental Protocols

For researchers validating this mechanism, the following protocols ensure robust data generation.

Mitochondrial Respiration Assay (Beta-Oxidation Flux)

Objective: Determine if the compound is used as a fuel source or inhibits respiration. System: Isolated Rat Liver Mitochondria or Permeabilized HepG2 cells.

  • Preparation: Isolate mitochondria in isolation buffer (220 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2).

  • Basal State: Resuspend mitochondria (0.5 mg protein/mL) in respiration buffer (125 mM KCl, 20 mM HEPES, 2.5 mM phosphate, 2.5 mM

    
    ).
    
  • Substrate Addition: Add 5-(4-Chlorophenoxy)pentanoic acid (10–100

    
    M). Note: May require pre-activation with ATP/CoA if using free acid.
    
  • Measurement: Monitor Oxygen Consumption Rate (OCR) using a Clark-type electrode or Seahorse XF Analyzer.

    • State 3 Respiration: Add ADP (1 mM). A specific increase in OCR indicates the compound is generating Acetyl-CoA/NADH via

      
      -oxidation.
      
    • Control: Compare against Palmitoyl-carnitine (Positive Control) and Vehicle (Negative Control).

PPAR Reporter Gene Assay

Objective: Quantify agonism relative to standard fibrates. System: HEK293 cells co-transfected with human PPAR


 expression vector and PPRE-Luciferase reporter.
  • Seeding: Plate HEK293 cells at

    
     cells/well in 96-well plates.
    
  • Transfection: Transfect with plasmids (e.g., pSG5-PPAR

    
     + (PPRE)3-TK-Luc) using Lipofectamine.
    
  • Treatment: After 24h, treat cells with:

    • Vehicle (DMSO < 0.1%)

    • 5-(4-Chlorophenoxy)pentanoic acid (Dose response: 1

      
      M – 100 
      
      
      
      M)
    • Positive Control: GW7647 (100 nM) or Wy-14643 (10

      
      M).
      
  • Lysis & Readout: After 24h incubation, lyse cells and measure luminescence.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Expect a shift in

    
     to higher values compared to gemfibrozil due to metabolic instability.
    

Data Summary: Structure-Activity Relationship (SAR)

Comparing 5-(4-Chlorophenoxy)pentanoic acid to established drugs highlights the importance of the alkyl chain and


-substitution.
CompoundChain Length

-Substitution
Metabolic FatePPAR

Potency
5-(4-Cl-Ph)pentanoic acid C5 (Odd) None

-Oxidation to C3 (Inactive)
Very Low / Transient
4-(4-Cl-Ph)butyric acidC4 (Even)None

-Oxidation to C2 (Active/Toxic)
Low
Clofibrate C3 (Branched)DimethylBlocked (Stable)High
Gemfibrozil C5 (Branched)DimethylBlocked (Stable)High

References

  • Synerholm, M. E., & Zimmerman, P. W. (1947).
  • Wain, R. L. (1955). A New Approach to Selective Weed Control. Annals of Applied Biology, 42(1), 151-157.
  • Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry, 43(4), 527-550.
  • Vamecq, J., & Draye, J. P. (1989). Peroxisomal and Mitochondrial Beta-Oxidation of Monocarboxyl Saturated Fatty Acids. Journal of Biochemistry, 106(2), 216-222.

Sources

Technical Whitepaper: Chlorophenoxy Herbicides – Mechanisms, Toxicology, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorophenoxy herbicides (CPHs), predominantly represented by 2,4-D and MCPA, constitute a class of synthetic auxins widely utilized for broadleaf weed control. While their efficacy in agriculture is undisputed, their toxicological profile in mammalian systems remains a subject of intense scrutiny.[1] This technical guide synthesizes the structural-activity relationships (SAR), mitochondrial toxicity mechanisms, and validated analytical protocols for CPH detection. It is designed to equip drug development professionals and toxicologists with the mechanistic grounding required for high-integrity safety assessments.

Chemical Architecture & Structure-Activity Relationship (SAR)

CPHs mimic the plant hormone indole-3-acetic acid (IAA). Their herbicidal activity and mammalian toxicity are governed by the phenoxy ring substitution pattern and the carboxylic acid side chain.

Structural Determinants of Toxicity

The lipophilicity and pKa of CPHs dictate their transmembrane migration.

  • Acid vs. Ester/Salt: Formulations often use esters (e.g., 2,4-D 2-ethylhexyl ester) to enhance cuticular penetration in plants. In mammals, these are rapidly hydrolyzed to the free acid form.

  • Chlorination Pattern: Increased chlorination generally correlates with higher lipophilicity and metabolic stability.

  • pH Dependence: Toxicity is pH-dependent; at physiological pH levels below the pKa (approx.[2] 2.8–3.1), the non-ionized form predominates, facilitating membrane traversal.

Table 1: Physicochemical Properties of Key CPHs

CompoundCAS No.[3]Molecular FormulapKaLogP (Octanol/Water)Primary Use
2,4-D 94-75-7C₈H₆Cl₂O₃2.872.81Broadleaf control in cereals
MCPA 94-74-6C₉H₉ClO₃3.072.75Cereals, pasture
Mecoprop (MCPP) 93-65-2C₁₀H₁₁ClO₃3.783.13Turf, lawns (often optical active)
2,4,5-T 93-76-5C₈H₅Cl₃O₃2.883.13Brush control (Banned/Restricted)

Mechanistic Toxicology: The Oxidative Cascade

The transition from therapeutic/agricultural utility to toxicity in mammalian cells is driven by the uncoupling of oxidative phosphorylation and the generation of Reactive Oxygen Species (ROS).

Mitochondrial Dysfunction

Research indicates that 2,4-D acts as a direct mitochondrial toxin. It disrupts the transmembrane potential (


), leading to:
  • Electron Transport Chain (ETC) Inhibition: Specifically targets Complex III, causing electron leakage.

  • ROS Generation: Superoxide anions (

    
    ) accumulate, overwhelming antioxidant defenses (SOD, Catalase).
    
  • Apoptosis Initiation: Cytochrome c release triggers the Caspase-3 cascade.

Visualization of Toxicity Pathway

The following diagram illustrates the molecular cascade from exposure to apoptosis.

CPH_Toxicity_Mechanism cluster_mech Mitochondrial Dysfunction Exposure CPH Exposure (2,4-D / MCPA) CellEntry Cellular Uptake (OAT Transporters) Exposure->CellEntry Mitochondria Mitochondrial Accumulation CellEntry->Mitochondria Uncoupling Uncoupling of OxPhos Mitochondria->Uncoupling ComplexIII Complex III Inhibition Mitochondria->ComplexIII MembranePot Loss of ΔΨm Uncoupling->MembranePot ROS ROS Surge (Superoxide/H2O2) ComplexIII->ROS Electron Leak ROS->MembranePot Oxidative Damage CytoC Cytochrome c Release MembranePot->CytoC Caspase Caspase-3 Activation CytoC->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Figure 1: Molecular mechanism of Chlorophenoxy Herbicide toxicity in mammalian cells, highlighting mitochondrial uncoupling and ROS-mediated apoptosis.

Analytical Methodologies

Accurate quantification of CPHs in biological matrices (plasma, urine, tissue) is critical for pharmacokinetic studies. The industry standard has shifted from GC-MS (requiring derivatization) to LC-MS/MS due to the polar nature of the acid metabolites.

Sample Preparation: QuEChERS vs. SPE
  • Solid Phase Extraction (SPE): Preferred for water/urine. Uses Polymeric Weak Anion Exchange (WAX) cartridges to retain the acidic herbicides while washing away neutrals.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Preferred for solid tissues/crops. Involves acetonitrile extraction followed by dispersive solid-phase extraction (d-SPE).

Instrumentation Protocol (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water (0.1% Formic Acid).

    • B: Acetonitrile or Methanol.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (due to carboxylic acid group).

  • Transitions (MRM):

    • 2,4-D: m/z 219

      
       161 (Quantifier), 219 
      
      
      
      125 (Qualifier).
Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation Sample Biological Sample (Plasma/Tissue) ProteinPpt Protein Precipitation (Acetonitrile) Sample->ProteinPpt SPE SPE Clean-up (WAX Cartridge) ProteinPpt->SPE Evap Evaporation & Reconstitution SPE->Evap LC UHPLC Separation (C18 Column) Evap->LC MS MS/MS Detection (ESI Negative Mode) LC->MS Data Quantification (MRM Analysis) MS->Data

Figure 2: Optimized analytical workflow for the determination of CPH residues in biological matrices using LC-MS/MS.

Experimental Protocols

This section details self-validating protocols for assessing CPH toxicity in vitro. These protocols are designed to ensure reproducibility and statistical rigor.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: Determine the IC50 of 2,4-D in HepG2 (human liver) cells.

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment:

    • Prepare 2,4-D stock (100 mM) in DMSO.

    • Dilute to final concentrations (0, 10, 50, 100, 250, 500 µM) in culture medium. Critical: Keep final DMSO concentration < 0.1% to avoid solvent toxicity.

    • Expose cells for 24h and 48h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h (dark).

  • Solubilization: Discard media. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Validation:

    • Positive Control: Triton X-100 (1%).

    • Negative Control: Media + 0.1% DMSO.

    • Acceptance Criteria: CV% between replicates must be < 15%.

Protocol B: Intracellular ROS Quantification (DCFH-DA Assay)

Objective: Measure oxidative stress induced by CPHs.

  • Probe Loading: Wash treated cells with PBS. Incubate with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 min at 37°C.

  • Wash: Remove excess probe; wash 2x with PBS.

  • Exposure: Treat cells with 2,4-D concentrations for short durations (1h, 3h, 6h) to capture acute oxidative bursts.

  • Detection: Measure fluorescence using a microplate reader.

    • Excitation: 485 nm.

    • Emission: 535 nm.

  • Data Normalization: Normalize fluorescence intensity to total protein content (BCA assay) to account for cell number variations.

Regulatory & Safety Profile (IARC Classification)

The safety profile of 2,4-D is a subject of regulatory divergence.[4][5]

  • IARC (WHO): Classified 2,4-D as Group 2B (Possibly Carcinogenic to Humans) in 2015.[4][5][6] This decision was based on "inadequate" evidence in humans but "limited" evidence in experimental animals, and strong mechanistic evidence that 2,4-D induces oxidative stress.[6][7]

  • EPA / EFSA: Generally consider 2,4-D unlikely to be carcinogenic to humans at relevant exposure levels, focusing on the lack of consistent epidemiological data linking it to Non-Hodgkin Lymphoma (NHL).[5]

Key Toxicological Endpoints for Drug Development:

  • Neurotoxicity: Disruption of the blood-brain barrier and microtubule assembly.

  • Endocrine Disruption: Potential interference with thyroid hormone transport and androgen receptor signaling.

References

  • International Agency for Research on Cancer (IARC). (2017). DDT, Lindane, and 2,4-D.[6][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 113.[5][6] [Link]

  • Bukowska, B. (2003).[8] Effects of 2,4-D and its metabolite 2,4-dichlorophenol on antioxidant enzymes and lipid peroxidation in human erythrocytes. Chemosphere, 52(7), 1145–1152. [Link]

  • Islam, F., et al. (2018).[9] Chlorophenoxy herbicides: A review on the mechanisms of toxicity and health implications. Environmental Toxicology and Pharmacology, 59, 111-120. [Link]

  • U.S. Environmental Protection Agency (EPA). (2005). Reregistration Eligibility Decision (RED) for 2,4-D.[Link]

  • Willemin, M.E., et al. (2016). Physiologically based pharmacokinetic modeling of 2,4-D in rats and humans. Toxicology and Applied Pharmacology, 307, 55-68. [Link]

Sources

Technical Guide: 5-(4-Chlorophenyl)pentanoic Acid (CAS 161725-12-8)

[1][2][3][4][5][6]

Executive Summary

5-(4-Chlorophenyl)pentanoic acid (CAS 161725-12-8) is a specialized aryl-alkanoic acid building block used primarily in medicinal chemistry and organic synthesis.[1][2][3][4][5] Characterized by a lipophilic 4-chlorophenyl "head" and a flexible five-carbon carboxylic acid "tail," it serves as a critical linker and scaffold in the development of conformationally constrained macrocycles, PROTACs (Proteolysis Targeting Chimeras), and G-protein coupled receptor (GPCR) modulators. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and utility in drug discovery.

Chemical Identity & Physicochemical Properties[6][8][9]

CAS 161725-12-8 defines a specific para-substituted phenylvaleric acid derivative. Its structural duality—combining a hydrophobic aromatic moiety with a hydrophilic carboxylic acid—makes it an ideal "spacer" unit for probing hydrophobic pockets in biological targets.

Table 1: Core Technical Specifications
PropertySpecification
Chemical Name 5-(4-Chlorophenyl)pentanoic acid
CAS Number 161725-12-8
Molecular Formula C₁₁H₁₃ClO₂
Molecular Weight 212.67 g/mol
SMILES OC(=O)CCCCC1=CC=C(Cl)C=C1
InChI Key UYYNOIVMWZJAJV-UHFFFAOYSA-N
Physical Form White to off-white solid
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water
pKa (Predicted) ~4.75 (Carboxylic acid)
LogP (Predicted) 3.14 (Lipophilic)

Synthetic Methodology

The synthesis of 5-(4-chlorophenyl)pentanoic acid typically follows a Friedel-Crafts Acylation followed by a Carbonyl Reduction . This two-step sequence ensures high regioselectivity for the para-position due to the directing effect of the chlorine atom.

Synthesis Protocol

Step 1: Friedel-Crafts Acylation

  • Reagents: Chlorobenzene, Glutaric Anhydride, Aluminum Chloride (AlCl₃).

  • Mechanism: The Lewis acid (AlCl₃) activates glutaric anhydride, generating an acylium ion that attacks the para-position of chlorobenzene.

  • Intermediate: 5-(4-chlorophenyl)-5-oxopentanoic acid (also known as 4-(4-chlorobenzoyl)butyric acid).

Step 2: Carbonyl Reduction

  • Method A (Clemmensen Reduction): Zinc amalgam [Zn(Hg)] and concentrated HCl.

  • Method B (Wolff-Kishner Reduction): Hydrazine hydrate (NH₂NH₂) and KOH in ethylene glycol.

  • Method C (Catalytic Hydrogenation): Pd/C with H₂ (requires careful control to avoid dechlorination).

  • Outcome: The ketone carbonyl at the C5 position is reduced to a methylene group, yielding the final product.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the logical flow of the synthesis and its downstream derivatization.

SynthesisPathwayStartChlorobenzene+ Glutaric AnhydrideStep1Friedel-Crafts Acylation(AlCl3, 0-25°C)Start->Step1InterIntermediate:5-(4-chlorophenyl)-5-oxopentanoic acidStep1->InterStep2Reduction(Zn(Hg)/HCl or NH2NH2/KOH)Inter->Step2ProductProduct (CAS 161725-12-8):5-(4-Chlorophenyl)pentanoic acidStep2->ProductAppDownstream Application:Macrocyclization / Amide CouplingProduct->AppActivation

Figure 1: Synthetic route from raw materials to CAS 161725-12-8, highlighting the key intermediate and reduction step.

Applications in Drug Development[11]

CAS 161725-12-8 is not merely a passive solvent or simple reagent; it is a pharmacophore linker . Its specific chain length (5 carbons) and terminal functional groups allow it to span specific distances within a protein binding pocket or between two domains in a chimeric molecule.

Macrocyclic Peptidomimetics

Research indicates the utility of phenyl-alkyl acids in constructing conformationally constrained macrocycles . In these systems, the 5-(4-chlorophenyl)pentanoic acid moiety acts as a "bridge" or "tether" that cyclizes a peptide backbone.

  • Mechanism: The carboxylic acid reacts with an N-terminal amine, while the phenyl ring participates in pi-pi stacking or hydrophobic interactions within the target receptor.

  • Targets: This architecture is relevant for designing antagonists for GPCRs (e.g., Motilin receptor, Ghrelin receptor) where flexibility must be limited to improve binding affinity and metabolic stability.

Fragment-Based Drug Discovery (FBDD)

In FBDD, the 4-chlorophenyl group serves as a high-quality "fragment" that probes hydrophobic sub-pockets.

  • Linker Chemistry: The pentanoic acid chain provides a "handle" to attach this fragment to other diverse chemical libraries without altering the binding mode of the chlorophenyl group.

  • PROTACs: The compound can serve as a linker connecting an E3 ligase ligand to a target protein ligand. The 5-carbon chain provides the necessary flexibility to permit the formation of the ternary complex required for ubiquitination.

Experimental Workflow: Amide Coupling

To utilize this compound in library generation, the carboxylic acid must be activated.

Standard Protocol for Amide Coupling:

  • Activation: Dissolve 1.0 eq of 5-(4-Chlorophenyl)pentanoic acid in DMF. Add 1.2 eq of HATU or EDC/HOBt and 2.0 eq of DIPEA.

  • Coupling: Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add 1.0 eq of the target amine (R-NH₂).

  • Reaction: Stir at RT for 4–12 hours. Monitor conversion via LC-MS.[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and saturated NaHCO₃ (to remove unreacted acid).

  • Purification: Flash chromatography (Hexane/EtOAc).

Safety, Handling, and Stability

While CAS 161725-12-8 is generally stable, standard laboratory safety protocols for organic acids must be observed.

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term). Keep container tightly closed to prevent moisture absorption.

  • Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents and strong bases.

  • Incompatibility: Reactive with strong reducing agents (which may attack the carboxylic acid) or strong oxidizers.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11522448 (Related Structure). Available at: [Link]

  • World Intellectual Property Organization (WIPO). Patent WO2011014973A2: Conformationally constrained, fully synthetic macrocyclic compounds. (Describes the use of phenyl-alkyl acid derivatives in macrocycle synthesis). Available at: [6]

Technical Guide: Biological Activity & Structural Pharmacology of Phenoxyalkanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenoxyalkanoic acids represent a privileged scaffold in medicinal and agricultural chemistry, characterized by a phenyl ring linked to an alkanoic acid via an ether bond.[1] This guide deconstructs their dualistic biological activity: as auxin mimics in agrochemistry (e.g., 2,4-D, MCPA) and as PPAR


 agonists  in pharmacology (e.g., Fibrates). By manipulating the aromatic substitution pattern and the alkanoic tail, researchers can toggle between herbicidal lethality and lipid-modulating therapy.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The biological divergence of this class stems from precise structural modifications. The carboxylic acid head group is universally required for receptor binding (ionic interaction), but the hydrophobic tail and ring substitutions dictate specificity.

Comparative SAR Table
FeatureHerbicidal Phenoxy Acids (e.g., 2,4-D)Pharmaceutical Fibrates (e.g., Fenofibrate)
Core Function Auxin Mimic (TIR1/AFB Agonist)PPAR

Agonist (Lipid Metabolism)
Ring Substitution Halogenated (Cl, F) at positions 2,4 or 2,4,[2][3]5. Essential for metabolic stability and receptor fit.Complex Esters/Ketones (e.g., benzoyl, chlorobenzoyl). Increases lipophilicity for liver uptake.
Acid Chain Short (Acetic or Propionic). Mimics Indole-3-Acetic Acid (IAA).Branched (Isobutyric acid derivatives). Prevents beta-oxidation and improves half-life.
Stereochemistry (R)-enantiomers of propionic derivatives (e.g., Mecoprop) are active.Often achiral or specific esters requiring hydrolysis in vivo.
Metabolic Fate Resists degradation in plants; induces ethylene explosion.Hydrolyzed to active acid form (fibric acid) in the liver.

Part 2: Agrochemical Mechanism: The Auxin Mimicry Pathway[4]

Primary Indication: Selective control of broadleaf weeds (dicots).[3][4][5] Mechanism: Phenoxy herbicides act as "molecular hackers" of the plant's auxin signaling system. Unlike natural auxin (IAA), which is tightly regulated, synthetic phenoxy acids (like 2,4-D) bind to the TIR1/AFB receptor complex but are not readily degraded.

The Lethal Cascade
  • Binding: The herbicide binds to the TIR1 ubiquitin ligase complex.

  • Degradation: This recruits Aux/IAA transcriptional repressors for ubiquitination and proteasomal degradation.

  • Derepression: Auxin Response Factors (ARFs) are released from inhibition.

  • Systemic Failure: This triggers uncontrolled gene expression, leading to:

    • Epinasty: Abnormal twisting of stems.

    • Ethylene Overproduction: Induces senescence.

    • ABA Accumulation: Closes stomata, preventing CO2 uptake.

    • ROS Generation: Oxidative stress destroys membrane integrity.

Visualization: Auxin Signaling Pathway

AuxinPathway Herbicide 2,4-D (Phenoxy Acid) TIR1 SCF-TIR1 Complex (E3 Ligase) Herbicide->TIR1 Binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA Ubiquitinates Proteasome 26S Proteasome AuxIAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Proteasome->ARF Releases GeneExp Uncontrolled Gene Expression (1-ACC Synthase, etc.) ARF->GeneExp Activates Transcription Death Plant Death (ROS, Ethylene, Tissue Collapse) GeneExp->Death Physiological Collapse

Caption: The molecular mechanism of 2,4-D action.[3][6] The herbicide promotes the degradation of repressors (Aux/IAA), leading to lethal overexpression of growth genes.

Part 3: Pharmaceutical Mechanism: PPAR Agonism

Primary Indication: Dyslipidemia (Hypertriglyceridemia). Mechanism: Fibrates (phenoxyisobutyric acid derivatives) function as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPAR


) , a nuclear transcription factor predominantly expressed in the liver.
The Lipid-Lowering Cascade
  • Activation: The active metabolite (fibric acid) enters the nucleus and binds to PPAR

    
    .[7]
    
  • Heterodimerization: PPAR

    
     forms a complex with the Retinoid X Receptor (RXR).
    
  • DNA Binding: The complex binds to Peroxisome Proliferator Response Elements (PPRE) in promoter regions.[7]

  • Metabolic Shift:

    • Upregulation: Lipoprotein Lipase (LPL), ApoA-I, ApoA-II (increases HDL).[8][9]

    • Downregulation: ApoC-III (inhibitor of LPL).

    • Result: Enhanced clearance of triglyceride-rich particles and increased fatty acid

      
      -oxidation.
      
Visualization: PPAR Signaling Pathway

PPARPathway Fibrate Fibrate (Prodrug) FibricAcid Fibric Acid (Active Metabolite) Fibrate->FibricAcid Hepatic Hydrolysis PPAR PPAR-alpha FibricAcid->PPAR Ligand Binding Complex PPARa-RXR Heterodimer PPAR->Complex + RXR RXR RXR PPRE PPRE (DNA Promoter) Complex->PPRE Binds DNA Transcription Transcription Modulation PPRE->Transcription Initiates Effects Increased LPL Activity Reduced VLDL Increased HDL Transcription->Effects Therapeutic Outcome

Caption: Mechanism of Fibrate action.[2][7][8][10] Activation of nuclear receptor PPAR


 alters gene transcription to favor lipid catabolism.[8][9][11]

Part 4: Experimental Protocols

Protocol A: Williamson Ether Synthesis of Phenoxyacetic Acid

Objective: Synthesize a phenoxyacetic acid derivative (e.g., 2,4-D or a precursor) to demonstrate the core scaffold assembly. This method relies on the


 reaction between a phenoxide ion and a haloalkane.[12]

Materials:

  • Substituted Phenol (e.g., 2,4-dichlorophenol or p-cresol)

  • Chloroacetic acid (50% aq.[4][13] solution or solid)

  • Sodium Hydroxide (NaOH), 30% aq. solution

  • Hydrochloric Acid (HCl), 6M

  • Diethyl Ether[13][14]

  • Apparatus: Round-bottom flask, Reflux condenser, Separatory funnel.

Workflow:

  • Deprotonation: In a round-bottom flask, dissolve 1.0 eq of the substituted phenol in 30% NaOH (2.5 eq). The solution will heat up; stir until homogeneous. Causality: Converts the weak acid phenol into the strong nucleophile phenoxide.

  • Alkylation: Add Chloroacetic acid (1.2 eq) dropwise. Add boiling stones.

  • Reflux: Heat the mixture to gentle reflux (90-100°C) for 45-60 minutes. Causality: Provides activation energy for the

    
     displacement of chloride.
    
  • Quenching: Cool the reaction to room temperature. Dilute with water.[14]

  • Acidification: Slowly add 6M HCl while stirring until pH < 2. A thick precipitate (the free acid) should form. Causality: Protonates the carboxylate salt to precipitate the insoluble organic acid.

  • Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether (2x).

  • Purification: Wash the ether layer with brine. Dry over anhydrous ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . Evaporate solvent.[13][14] Recrystallize the crude solid from hot water or benzene.
    

Self-Validation Step:

  • Melting Point: Compare against literature (e.g., 2,4-D MP: 138°C).

  • TLC: Run on Silica gel (Hexane:Ethyl Acetate 7:3). The product should be more polar (lower

    
    ) than the starting phenol due to the carboxylic acid group.
    
Protocol B: Root Growth Inhibition Assay (Bio-Validation)

Objective: Quantify the auxinic activity of the synthesized compound.

Workflow:

  • Preparation: Prepare serial dilutions of the synthesized acid (10

    
     M to 10
    
    
    
    M) in aqueous buffer. Include a solvent control (0 M).
  • Germination: Germinate Cucumis sativus (Cucumber) or Arabidopsis seeds on moist filter paper for 24 hours.

  • Treatment: Transfer germinated seedlings (n=10 per concentration) to Petri dishes containing the test solutions.

  • Incubation: Incubate at 25°C in a dark/light cycle (16h/8h) for 72 hours.

  • Measurement: Measure the primary root length.

  • Analysis: Plot Root Length vs. Log[Concentration]. Determine the

    
     (concentration inhibiting 50% of growth).
    
    • Interpretation: High potency auxins (like 2,4-D) will show drastic root stunting and callus formation at micromolar concentrations.

Visualization: Synthesis Workflow

Synthesis Start Substituted Phenol Step1 Add NaOH (aq) Form Phenoxide Start->Step1 Step2 Add Chloroacetic Acid Reflux 60 min Step1->Step2 SN2 Reaction Step3 Acidify with HCl (Precipitate Product) Step2->Step3 Protonation Step4 Extract (Ether) & Recrystallize Step3->Step4 Purification End Pure Phenoxyalkanoic Acid Step4->End

Caption: Workflow for the Williamson Ether Synthesis of phenoxyalkanoic acids.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and weed resistance.[15] Pest Management Science. Link

  • Fruchart, J. C., et al. (1999). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation. Link

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. Link

  • Staels, B., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation. Link

  • Moanta, A., & Radu, S. (2008).[16] New Phenoxyacetic Acid Analogues with Antimicrobial Activity.[1][17] Revista de Chimie. Link

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An In-depth Technical Guide to 5-(4-Chloro-phenoxy)-pentanoic Acid: Synthesis, and Context within the Phenoxyalkanoic Acid Class

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed exploration of 5-(4-Chloro-phenoxy)-pentanoic acid, a member of the broader phenoxyalkanoic acid chemical class. While a specific, documented history of the discovery of this particular molecule is not prominent in publicly available literature, its synthesis and potential biological activities can be understood through the extensive research and development of related compounds. This guide will therefore situate 5-(4-Chloro-phenoxy)-pentanoic acid within the historical and chemical context of phenoxyalkanoic acids, detail its plausible synthesis, and discuss its potential applications based on structure-activity relationships within its class.

Introduction to Phenoxyalkanoic Acids: A Historical Perspective

The story of phenoxyalkanoic acids is deeply rooted in the agricultural revolution of the mid-20th century. The discovery of synthetic auxins, a class of plant growth regulators, led to the development of the first selective herbicides. Among the most significant of these were the chlorophenoxy herbicides, which could control broadleaf weeds without harming cereal crops.

Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), introduced in the 1940s, were revolutionary.[1][2] Their mechanism of action involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.[1][3] This discovery paved the way for the synthesis and investigation of a vast array of structurally related molecules, including those with longer alkanoic acid chains, to explore their potential as herbicides, plant growth regulators, and even as pharmacologically active agents. 5-(4-Chloro-phenoxy)-pentanoic acid is a logical extension of this chemical exploration.

Synthesis of 5-(4-Chloro-phenoxy)-pentanoic Acid

The most probable and widely used method for the synthesis of 5-(4-Chloro-phenoxy)-pentanoic acid is the Williamson ether synthesis . This classic organic reaction, developed by Alexander Williamson in 1850, forms an ether from an organohalide and an alkoxide.[4][5] In the context of phenoxyalkanoic acids, this involves the reaction of a phenoxide with a haloalkanoic acid.[6]

Underlying Principle: The Williamson Ether Synthesis

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][7] The phenoxide ion, a potent nucleophile, attacks the electrophilic carbon atom of the haloalkanoate, displacing the halide and forming the ether linkage. The general mechanism is depicted below:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Phenoxide Ar-O⁻Na⁺ Ether Ar-O-(CH₂)n-COOH Phenoxide->Ether Sₙ2 Attack Haloalkanoate X-(CH₂)n-COONa Haloalkanoate->Ether Salt NaX

Caption: General schematic of the Williamson ether synthesis for phenoxyalkanoic acids.

Detailed Experimental Protocol for the Synthesis of 5-(4-Chloro-phenoxy)-pentanoic Acid

The following protocol is a representative, step-by-step methodology for the laboratory-scale synthesis of 5-(4-Chloro-phenoxy)-pentanoic acid.

Materials:

  • 4-Chlorophenol

  • 5-Bromopentanoic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and other standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Formation of the Phenoxide:

    • In a round-bottom flask, dissolve a specific molar equivalent of 4-chlorophenol in an appropriate volume of water.

    • To this solution, add two molar equivalents of sodium hydroxide pellets or a concentrated aqueous solution, with stirring, to form the sodium 4-chlorophenoxide in situ. The reaction is exothermic and should be cooled if necessary.

  • Reaction with the Haloalkanoic Acid:

    • In a separate beaker, dissolve one molar equivalent of 5-bromopentanoic acid in water and neutralize it with one molar equivalent of sodium hydroxide to form sodium 5-bromopentanoate.

    • Add the sodium 5-bromopentanoate solution to the flask containing the sodium 4-chlorophenoxide.

  • Reflux:

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. The reaction should be maintained at reflux with vigorous stirring for several hours to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 1-2. This will protonate the carboxylate to form the free carboxylic acid, which will likely precipitate out of the solution.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether. Perform multiple extractions to ensure complete recovery of the product.

  • Purification:

    • Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-(4-Chloro-phenoxy)-pentanoic acid.

  • Recrystallization (Optional):

    • For higher purity, the crude product can be recrystallized from a suitable solvent or solvent mixture.

Synthesis_Workflow A 1. Formation of Sodium 4-Chlorophenoxide C 3. Williamson Ether Synthesis (Reflux) A->C B 2. Neutralization of 5-Bromopentanoic Acid B->C D 4. Acidification and Product Precipitation C->D E 5. Solvent Extraction D->E F 6. Drying and Solvent Evaporation E->F G 7. Purification (e.g., Recrystallization) F->G

Sources

theoretical properties of 5-(4-Chloro-phenoxy)-pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Properties & Application Guide: 5-(4-Chlorophenoxy)pentanoic Acid CAS Registry Number: 7170-55-0 Molecular Formula: C₁₁H₁₃ClO₃

Executive Summary

5-(4-Chlorophenoxy)pentanoic acid (5-CPPA) is a synthetic phenoxyalkanoic acid derivative characterized by a five-carbon (valeric) acid chain linked via an ether bond to a para-chlorinated phenyl ring. Unlike its even-chain analogs (e.g., 2,4-D or 4-CPA), which are potent auxinic herbicides, 5-CPPA exhibits distinct biological behavior due to its odd-numbered carbon chain.

This guide details the theoretical physicochemical properties, synthesis pathways, and metabolic fate of 5-CPPA. It is designed for researchers investigating metabolic probes, peroxisome proliferator-activated receptor (PPAR) ligands, and herbicide resistance mechanisms. The core insight provided here is the "Beta-Oxidation Rule," which predicts that 5-CPPA metabolizes into a propionic acid derivative rather than an active acetic acid auxin, fundamentally altering its pharmacological profile.

Physicochemical Profile

The following data is synthesized from theoretical models and structural analogs (e.g., 4-chlorophenoxyacetic acid).

PropertyValue (Theoretical/Experimental)Significance in Research
Molecular Weight 228.67 g/mol Small molecule; high ligand efficiency potential.
LogP (Octanol/Water) ~2.9 – 3.2 (Predicted)Moderate lipophilicity; likely good membrane permeability but requires organic co-solvents (DMSO/Ethanol) for aqueous assays.
pKa (Acid) 4.76 ± 0.10 (Predicted)Exists as an anion (carboxylate) at physiological pH (7.4), facilitating electrostatic interactions with protein targets (e.g., albumin, PPARs).
Topological Polar Surface Area (TPSA) 46.5 ŲBelow the 140 Ų threshold, indicating excellent oral bioavailability potential.
H-Bond Donors / Acceptors 1 / 3Typical for carboxylic acid pharmacophores; the ether oxygen acts as a weak acceptor.
Rotatable Bonds 5High flexibility in the pentanoic tail allows conformational adaptation to binding pockets.

Biological Mechanism: The Beta-Oxidation Rule

A critical theoretical property of phenoxyalkanoic acids is their metabolic activation via beta-oxidation . This process cleaves two-carbon units from the carboxyl terminus.[1]

  • Even-Chain Analogs (e.g., Butyric, C4): Degrade to Acetic Acid (C2) derivatives.

    • Example: 4-(4-chlorophenoxy)butyric acid

      
       4-Chlorophenoxyacetic acid (Active Auxin).
      
  • Odd-Chain Analogs (e.g., Pentanoic, C5): Degrade to Propionic Acid (C3) derivatives.

    • Mechanism:[1][2] 5-CPPA (C5) loses one C2 unit to form 3-(4-chlorophenoxy)propionic acid .

    • Outcome: Phenoxypropionic acids often exhibit anti-auxin activity or function as distinct PPAR

      
       agonists (fibrates), rather than mimicking the potent herbicidal activity of the acetic derivatives.
      
Visualization: Metabolic Fate Decision Tree

BetaOxidation Start 5-(4-Chlorophenoxy)pentanoic Acid (C5 Chain) Enzyme Beta-Oxidation (Mitochondrial/Peroxisomal) Start->Enzyme Substrate Entry Intermediate Loss of C2 Unit (Acetyl-CoA) Enzyme->Intermediate Cleavage Product 3-(4-Chlorophenoxy)propionic Acid (C3 Chain) Enzyme->Product Metabolite Outcome Biological Outcome: PPAR Agonist / Anti-Auxin (Non-Herbicidal) Product->Outcome Receptor Binding

Figure 1: The metabolic fate of 5-CPPA via beta-oxidation. Unlike even-chain analogs, the odd-chain length prevents conversion to the active acetic acid form.

Synthesis Protocol (Williamson Ether Synthesis)

This protocol utilizes a standard nucleophilic substitution to couple the phenol to the alkyl halide.

Reaction Scheme:



Step-by-Step Methodology
  • Reagent Preparation:

    • Substrate A: 4-Chlorophenol (1.0 eq).

    • Substrate B: Ethyl 5-bromovalerate (1.1 eq). Note: Using the ester prevents side reactions; hydrolysis is performed later.

    • Base: Potassium Carbonate (K₂CO₃, 2.5 eq) – Anhydrous.

    • Catalyst: Potassium Iodide (KI, 0.1 eq) – Accelerates the reaction via Finkelstein exchange (Br

      
       I).
      
    • Solvent: Acetone or Methyl Ethyl Ketone (MEK) – Dry.

  • Procedure:

    • Activation: Dissolve 4-chlorophenol in acetone. Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

    • Alkylation: Add Ethyl 5-bromovalerate and catalytic KI.

    • Reflux: Heat the mixture to reflux (56°C for acetone) for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

    • Filtration: Cool to RT, filter off the inorganic salts (KBr, excess K₂CO₃). Evaporate the solvent.

  • Hydrolysis (If Ester Used):

    • Dissolve the crude ester in Ethanol/Water (1:1).

    • Add NaOH (2.0 eq) and reflux for 2 hours.

    • Acidification: Cool and acidify with HCl (1M) to pH ~2. The free acid (5-CPPA) will precipitate.

  • Purification:

    • Recrystallize from Hexane/Ethanol or purify via silica gel column chromatography.

Visualization: Synthesis Workflow

Synthesis Phenol 4-Chlorophenol Mix Mix in Acetone + K2CO3 (Phenoxide Formation) Phenol->Mix Bromide Ethyl 5-bromovalerate Bromide->Mix Reflux Reflux 16h (with KI cat.) Mix->Reflux Hydrolysis NaOH Hydrolysis (Cleave Ester) Reflux->Hydrolysis Crude Ester Acidify Acidify (HCl) -> Precipitate Hydrolysis->Acidify

Figure 2: Synthesis pathway for 5-CPPA using a modified Williamson ether synthesis followed by ester hydrolysis.

Applications in Drug Development

  • Metabolic Probe (Odd-Chain Tracer):

    • Used to differentiate mitochondrial beta-oxidation pathways.[1] The production of propionyl-CoA (and subsequent methylmalonyl-CoA) serves as a biomarker for odd-chain fatty acid metabolism disorders.

  • PPAR Agonist Scaffold:

    • Phenoxyalkanoic acids are structural mimics of fatty acids. 5-CPPA serves as a scaffold for developing Fibrates (PPAR

      
       agonists). The chlorine atom at the para position enhances lipophilicity and metabolic stability against ring hydroxylation (CYP450).
      
  • Linker Chemistry (PROTACs):

    • The 5-carbon chain provides a flexible "linker" of approximately 6–8 Å. The terminal carboxylic acid allows for easy conjugation (amide coupling) to E3 ligase ligands or warheads in Proteolysis Targeting Chimeras (PROTACs).

References

  • Sigma-Aldrich. (n.d.). 5-(4-Chlorophenoxy)pentanoic acid (CAS 7170-55-0).[3] Retrieved from

  • Synerholm, M. E., & Zimmerman, P. W. (1947). Preparation of a Series of Omega-(2,4-Dichlorophenoxy)aliphatic Acids and Some Related Compounds with a Consideration of Their Biochemical Role as Plant-Growth Regulators. Contributions from Boyce Thompson Institute. (Foundational text on the "Odd vs.
  • GuideChem. (n.d.). Chemical Properties of 5-(4-chlorophenoxy)pentanoic acid. Retrieved from

  • Wain, R. L. (1955). A New Approach to Selective Weed Control. Annals of Applied Biology.

Sources

Technical Guide: Research Applications of 5-(4-Chloro-phenoxy)-pentanoic Acid

[1]

Executive Summary

5-(4-Chloro-phenoxy)-pentanoic acid (CAS: 7170-55-0) is a specialized phenoxy-alkanoic acid derivative serving as a critical chemical probe in two distinct fields: metabolic pharmacology and agrochemical resistance mechanisms .[1] Structurally, it combines a lipophilic 4-chlorophenoxy "head" with a flexible pentanoic acid "tail."[1]

This guide delineates its utility as a scaffold for investigating Peroxisome Proliferator-Activated Receptor (PPAR) selectivity and as a metabolic probe for studying beta-oxidation pathways in plant physiology.[1] Unlike its shorter-chain analogs (e.g., 2,4-D or Clofibric acid), the 5-carbon chain of this molecule offers unique steric properties, making it an essential tool for Structure-Activity Relationship (SAR) studies.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Before integrating this compound into biological assays, researchers must account for its solubility profile and lipophilicity, which dictate its bioavailability and membrane permeability.[1]

PropertyValueRelevance to Research
CAS Number 7170-55-0Unique Identifier for procurement/database search.[1]
Molecular Formula C₁₁H₁₃ClO₃Basis for mass spectrometry confirmation.[1]
Molecular Weight 228.67 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
LogP (Predicted) ~3.2 - 3.5High lipophilicity; requires DMSO/Ethanol for stock solutions.[1]
pKa ~4.75 (Carboxylic acid)Ionized at physiological pH (7.4); impacts protein binding.[1]
Physical State White to off-white solidMelting point typically 75-80°C (analogous to similar phenoxy acids).[1]

Core Research Applications

Application A: Metabolic Disease Research (PPAR Agonism)

The chlorophenoxy moiety is a "privileged structure" in lipid-lowering drugs (fibrates).[1] 5-(4-Chloro-phenoxy)-pentanoic acid serves as a molecular ruler in SAR studies to determine the optimal linker length for PPAR-alpha vs. PPAR-gamma selectivity.[1]

  • Mechanism: The carboxylate head group forms hydrogen bonds with the Tyr464/Tyr314 residues in the PPAR Ligand Binding Domain (LBD), while the chlorophenoxy tail occupies the hydrophobic pocket.[1]

  • Research Utility: By comparing the binding affinity of the C2 (Acetic), C3 (Propionic), and C5 (Pentanoic) analogs, researchers can map the depth of the LBD hydrophobic pocket.[1] The C5 chain allows the aromatic ring to reach deeper hydrophobic sub-pockets, potentially altering subtype selectivity.[1]

Application B: Agrochemical & Plant Metabolism Studies

In plant physiology, this compound acts as a pro-herbicide probe to study beta-oxidation efficiency.[1]

  • The Beta-Oxidation Mechanism: Plants degrade fatty acids (and phenoxy-alkanoic acids) by removing two carbons at a time.[1]

    • Hypothesis: 5-(4-chlorophenoxy)pentanoic acid (C5)

      
       3-(4-chlorophenoxy)propanoic acid (C3) 
      
      
      Formyl-phenoxy derivative (Inactive/Unstable).[1]
  • Experimental Use: It is used to select for plant variants with specific beta-oxidation defects.[1] If a plant cannot beta-oxidize the non-toxic C5 precursor into a toxic active metabolite (if the C3 or C1 form is toxic), it survives, revealing the genetic pathway involved.[1]

Experimental Protocols

Protocol 1: Chemical Synthesis (Williamson Ether Synthesis)[1]

Objective: Synthesize high-purity 5-(4-Chloro-phenoxy)-pentanoic acid for biological testing.

Reagents:

  • 4-Chlorophenol (1.0 eq)[1]

  • Ethyl 5-bromovalerate (1.1 eq)[1]

  • Potassium Carbonate (

    
    , 2.0 eq)[1]
    
  • Acetonitrile (Solvent)[1]

  • Sodium Hydroxide (NaOH, 2M)[1]

Workflow:

  • Nucleophilic Substitution: Dissolve 4-chlorophenol in acetonitrile. Add

    
     and stir for 30 min to generate the phenoxide anion.
    
  • Alkylation: Add ethyl 5-bromovalerate dropwise. Reflux at 80°C for 6–8 hours.[1] Monitor via TLC (Hexane:EtOAc 4:1).[1]

  • Isolation of Ester: Filter off inorganic salts. Evaporate solvent.[1]

  • Hydrolysis: Dissolve the crude ester in THF/Water (1:1). Add 2M NaOH (3 eq) and stir at RT for 4 hours.

  • Workup: Acidify to pH 2 with 1M HCl. The product will precipitate or form an oil.[1] Extract with Ethyl Acetate.[1]

  • Purification: Recrystallize from Hexane/Ethanol to obtain the free acid.

Protocol 2: PPAR-alpha Ligand Binding Assay (TR-FRET)[1]

Objective: Quantify the binding affinity (

  • Preparation: Prepare a 10 mM stock of 5-(4-Chloro-phenoxy)-pentanoic acid in DMSO.

  • Incubation: In a 384-well plate, mix:

    • PPAR-alpha-LBD-GST fusion protein (5 nM).[1]

    • Fluorescently labeled tracer ligand (e.g., Fluormone™ Pan-PPAR Green).[1]

    • Terbium-labeled anti-GST antibody.[1]

    • Test compound (serial dilution 10 µM to 1 nM).

  • Equilibrium: Incubate for 2 hours at room temperature in the dark.

  • Detection: Measure TR-FRET signal (Excitation: 340 nm; Emission: 520 nm / 495 nm).

  • Analysis: A decrease in FRET ratio indicates displacement of the tracer, confirming binding.[1]

Visualization of Mechanisms[1]

Diagram 1: Synthetic Pathway & Plant Metabolism Logic[1]

GStart4-ChlorophenolReagent+ Ethyl 5-bromovalerate(K2CO3, MeCN, Reflux)Start->ReagentIntermediateEster IntermediateReagent->IntermediateHydrolysisHydrolysis(NaOH, then HCl)Intermediate->HydrolysisProduct5-(4-Chloro-phenoxy)-pentanoic acidHydrolysis->ProductPlantMetabPlant Beta-Oxidation(In vivo)Product->PlantMetabApplication BMetabolite3-(4-chlorophenoxy)-propanoic acidPlantMetab->Metabolite-2 Carbons

Caption: Synthesis workflow via Williamson etherification and subsequent beta-oxidation pathway in plant systems.

Diagram 2: PPAR Agonist Signaling Pathway[1]

PPARcluster_nucleusNucleusLigand5-(4-Chloro-phenoxy)-pentanoic acidPPARPPAR-alphaLigand->PPARBinding (LBD)ComplexPPAR/RXRHeterodimerPPAR->ComplexDimerizationRXRRXRRXR->ComplexPPREPPRE (DNA Promoter)Complex->PPREDNA BindingLipidMetLipid Metabolism Genes(ACOX1, CPT1)PPRE->LipidMetTranscriptionCoActCo-Activators(PGC-1a)CoAct->ComplexRecruitmentOutcomeIncreased Fatty AcidOxidationLipidMet->Outcome

Caption: Mechanism of Action: Ligand activation of PPAR-alpha leads to heterodimerization and gene transcription.[1]

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Handling: Use standard PPE (Nitrile gloves, safety goggles).[1] Perform synthesis in a fume hood due to the use of alkyl halides.[1]

  • Storage: Store at +2°C to +8°C. Hygroscopic; keep container tightly closed.

References

  • Sigma-Aldrich. (n.d.).[1] 5-(4-Chlorophenoxy)pentanoic acid Product Sheet. Retrieved from [1]

  • Nomura, M., et al. (2003).[1][2] Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Journal of Medicinal Chemistry. Retrieved from

  • U.S. EPA. (2023). CompTox Chemicals Dashboard: Phenoxy Acid Analogs. Retrieved from [1]

  • Santa Cruz Biotechnology. (n.d.).[1] 5-(4-Chloro-phenoxy)-pentanoic acid Datasheet. Retrieved from [1]

An In-Depth Technical Guide to the Degradation Pathways of 5-(4-Chloro-phenoxy)-pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword

The environmental fate and metabolic transformation of xenobiotic compounds are of paramount importance in the fields of environmental science and drug development. Understanding the degradation pathways of these molecules is crucial for assessing their persistence, potential toxicity, and overall environmental impact. This guide provides a detailed technical overview of the predicted degradation pathways of 5-(4-chloro-phenoxy)-pentanoic acid, a compound representative of the broader class of phenoxyalkanoic acids. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes established principles of microbial and chemical degradation of structurally similar compounds to propose likely transformation routes. By grounding these predictions in well-documented enzymatic reactions and established analytical methodologies, this guide aims to provide a robust framework for researchers investigating the environmental and metabolic fate of 5-(4-chloro-phenoxy)-pentanoic acid and related xenobiotics.

Introduction to 5-(4-Chloro-phenoxy)-pentanoic Acid

5-(4-Chloro-phenoxy)-pentanoic acid belongs to the class of phenoxyalkanoic acid herbicides, which have been widely used in agriculture.[1] Its structure consists of a 4-chlorophenoxy group linked via an ether bond to a five-carbon pentanoic acid chain. The presence of the chlorine atom on the aromatic ring and the length of the carboxylic acid side chain are key determinants of its chemical properties and, consequently, its susceptibility to degradation. The primary concern with such compounds is their potential to persist in the environment, contaminate soil and water resources, and exert toxic effects on non-target organisms.[2][3] Therefore, a thorough understanding of its degradation is essential for environmental risk assessment and the development of potential bioremediation strategies.

Postulated Degradation Pathways

The degradation of 5-(4-chloro-phenoxy)-pentanoic acid is anticipated to proceed through a combination of microbial and abiotic processes. Drawing parallels from the degradation of other phenoxyalkanoic acids like 2,4-D and MCPA, two primary initial lines of attack are probable: cleavage of the ether linkage and modification of the pentanoic acid side chain.[4][5][6]

Microbial Degradation

Microbial metabolism is the principal driver of the breakdown of phenoxyalkanoic acids in the environment.[7][8] Bacteria and fungi have evolved diverse enzymatic machinery to utilize these compounds as sources of carbon and energy.[5][9]

Two major initial pathways are proposed for the microbial degradation of 5-(4-chloro-phenoxy)-pentanoic acid:

  • Pathway A: Ether Bond Cleavage: This is a common initial step in the degradation of many phenoxyalkanoic acids.[4][10] This reaction is often catalyzed by oxygenases, such as cytochrome P450 monooxygenases or α-ketoglutarate-dependent dioxygenases.[4][11] The cleavage of the ether bond would yield 4-chlorophenol and 5-hydroxypentanoic acid. The latter can be further oxidized to glutaric acid and subsequently enter central metabolic pathways. 4-chlorophenol is a known environmental pollutant and its further degradation is well-documented, typically proceeding through hydroxylation to form chlorocatechols, followed by ring cleavage.[12][13][14]

  • Pathway B: Side-Chain Degradation via β-Oxidation: The pentanoic acid side chain is susceptible to degradation through the β-oxidation pathway, a common metabolic process for breaking down fatty acids.[15][16][17] This pathway involves the sequential removal of two-carbon units. For a five-carbon chain, this would likely involve an initial activation to its Coenzyme A (CoA) thioester, followed by one round of β-oxidation to yield propionyl-CoA and a 3-(4-chloro-phenoxy)propanoic acid intermediate. Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle. The 3-(4-chloro-phenoxy)propanoic acid would then likely undergo further degradation, potentially through another round of β-oxidation or ether bond cleavage. The β-oxidation of xenobiotic fatty acids has been observed in various microorganisms.[18][19]

The following diagram illustrates these two initial proposed pathways:

Initial_Degradation_Pathways cluster_0 5-(4-Chloro-phenoxy)-pentanoic acid cluster_1 Pathway A: Ether Bond Cleavage cluster_2 Pathway B: β-Oxidation C11H13ClO3 5-(4-Chloro-phenoxy)-pentanoic acid 4-Chlorophenol 4-Chlorophenol C11H13ClO3->4-Chlorophenol Oxygenase 5-Hydroxypentanoic_acid 5-Hydroxypentanoic acid C11H13ClO3->5-Hydroxypentanoic_acid Oxygenase 3-(4-Chloro-phenoxy)propanoic_acid 3-(4-Chloro-phenoxy)propanoic acid C11H13ClO3->3-(4-Chloro-phenoxy)propanoic_acid β-Oxidation Propionyl-CoA Propionyl-CoA C11H13ClO3->Propionyl-CoA β-Oxidation

Caption: Proposed initial microbial degradation pathways of 5-(4-Chloro-phenoxy)-pentanoic acid.

The primary metabolites from the initial degradation steps are further broken down into simpler, less toxic compounds.

  • Degradation of 4-Chlorophenol: This intermediate is typically hydroxylated to form 4-chlorocatechol. The aromatic ring of 4-chlorocatechol is then cleaved by dioxygenases, leading to the formation of aliphatic acids that can enter central metabolism.

  • Degradation of Pentanoic Acid Derivatives: Intermediates from the β-oxidation pathway, such as 3-(4-chloro-phenoxy)propanoic acid, will likely undergo further degradation through either continued side-chain shortening or ether bond cleavage.

The complete mineralization of 5-(4-chloro-phenoxy)-pentanoic acid results in the formation of carbon dioxide, water, and chloride ions.

The following diagram illustrates a more detailed postulated microbial degradation pathway:

Detailed_Microbial_Degradation_Pathway cluster_pathA Pathway A: Ether Cleavage First cluster_pathB Pathway B: β-Oxidation First Start 5-(4-Chloro-phenoxy)-pentanoic acid Ether_Cleavage Ether Bond Cleavage (Oxygenase) Start->Ether_Cleavage Beta_Oxidation β-Oxidation Start->Beta_Oxidation Metabolite_A1 4-Chlorophenol Ether_Cleavage->Metabolite_A1 Metabolite_A2 5-Hydroxypentanoic acid Ether_Cleavage->Metabolite_A2 Hydroxylation Hydroxylation Metabolite_A1->Hydroxylation Central_Metabolism_A Central Metabolism Metabolite_A2->Central_Metabolism_A Chlorocatechol 4-Chlorocatechol Hydroxylation->Chlorocatechol Ring_Cleavage Ring Cleavage (Dioxygenase) Chlorocatechol->Ring_Cleavage Ring_Cleavage->Central_Metabolism_A End_Products CO2 + H2O + Cl- Central_Metabolism_A->End_Products Metabolite_B1 3-(4-Chloro-phenoxy)propanoic acid Beta_Oxidation->Metabolite_B1 Metabolite_B2 Propionyl-CoA Beta_Oxidation->Metabolite_B2 Ether_Cleavage_B Ether Bond Cleavage Metabolite_B1->Ether_Cleavage_B Central_Metabolism_B Central Metabolism Metabolite_B2->Central_Metabolism_B Metabolite_B3 4-Chlorophenol Ether_Cleavage_B->Metabolite_B3 Metabolite_B4 3-Hydroxypropanoic acid Ether_Cleavage_B->Metabolite_B4 Metabolite_B3->Hydroxylation Metabolite_B4->Central_Metabolism_B Central_Metabolism_B->End_Products

Caption: Postulated detailed microbial degradation pathways of 5-(4-Chloro-phenoxy)-pentanoic acid.

Abiotic Degradation

In addition to microbial processes, abiotic factors can contribute to the degradation of 5-(4-chloro-phenoxy)-pentanoic acid, although generally at a slower rate.[2]

  • Photodegradation: The aromatic ring of the molecule can absorb UV radiation, leading to photochemical reactions. This can involve the cleavage of the C-Cl bond or the ether bond, or hydroxylation of the aromatic ring.[20] The presence of photosensitizers in the environment, such as dissolved organic matter, can enhance the rate of photodegradation.

  • Hydrolysis: The ether linkage in phenoxyalkanoic acids is generally stable to hydrolysis under typical environmental pH conditions. However, under extreme pH conditions, hydrolysis may occur, though this is unlikely to be a significant degradation pathway in most natural environments.[2]

Experimental Methodologies for Studying Degradation

A multi-faceted experimental approach is necessary to elucidate the degradation pathways of 5-(4-chloro-phenoxy)-pentanoic acid. This involves a combination of biodegradation studies, analytical chemistry, and molecular biology techniques.

Biodegradation Studies

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), provide a framework for assessing biodegradability.

These screening tests are used to determine if a chemical is readily biodegradable under aerobic conditions. Common methods include:

  • CO2 Evolution Test (OECD 301B): Measures the amount of CO2 produced from the microbial mineralization of the test substance.

  • Closed Bottle Test (OECD 301D): Measures the depletion of dissolved oxygen in a sealed bottle containing the test substance and a microbial inoculum.

Table 1: Key Parameters for OECD 301 Ready Biodegradability Tests

ParameterOECD 301B (CO2 Evolution)OECD 301D (Closed Bottle)
Measurement CO2 productionO2 consumption
Inoculum Activated sludge, sewage effluentActivated sludge, sewage effluent
Test Duration 28 days28 days
Pass Level >60% of theoretical CO2 production>60% of theoretical O2 demand
10-day Window Pass level reached within 10 daysPass level reached within 10 days

To simulate environmental conditions more accurately, microcosm studies using soil, water, and sediment samples from relevant environments are essential.

Protocol: Soil Microcosm Study

  • Soil Collection and Characterization: Collect soil from a site with a history of herbicide application (if possible) and a control site. Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

  • Spiking: Treat the soil samples with a known concentration of 5-(4-chloro-phenoxy)-pentanoic acid. Include sterile controls (e.g., autoclaved or gamma-irradiated soil) to assess abiotic degradation.

  • Incubation: Incubate the microcosms under controlled conditions (temperature, moisture).

  • Sampling: Collect soil samples at regular intervals over a period of weeks to months.

  • Extraction and Analysis: Extract the parent compound and its potential metabolites from the soil samples using appropriate solvents. Analyze the extracts using LC-MS/MS or GC-MS.

  • Data Analysis: Determine the dissipation rate of the parent compound and identify and quantify the formation and decline of metabolites.

The following diagram illustrates the workflow for a soil microcosm study:

Soil_Microcosm_Workflow Start Soil Collection & Characterization Spiking Spiking with Test Compound Start->Spiking Incubation Controlled Incubation Spiking->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data_Analysis Data Interpretation & Pathway Elucidation Analysis->Data_Analysis End Degradation Kinetics & Metabolite ID Data_Analysis->End

Caption: Workflow for a soil microcosm degradation study.

Isolating microorganisms capable of degrading 5-(4-chloro-phenoxy)-pentanoic acid allows for a more detailed investigation of the metabolic pathways and the enzymes involved.

Protocol: Isolation of Degrading Microorganisms

  • Enrichment Culture: Inoculate a mineral salts medium containing 5-(4-chloro-phenoxy)-pentanoic acid as the sole carbon source with soil or water from a contaminated site.

  • Serial Transfer: Serially transfer the culture to fresh medium to enrich for microorganisms that can utilize the target compound.

  • Isolation: Plate the enriched culture onto solid medium containing the test compound to obtain isolated colonies.

  • Identification: Identify the isolated strains using molecular techniques such as 16S rRNA gene sequencing.

  • Degradation Assays: Confirm the degradative ability of the pure cultures in liquid medium by monitoring the disappearance of the parent compound and the formation of metabolites.

Analytical Techniques for Metabolite Identification

The identification of degradation products is crucial for elucidating the degradation pathway.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for separating and identifying polar metabolites in complex matrices.[21][22]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and semi-volatile compounds. Derivatization is often required for polar analytes like carboxylic acids and phenols to increase their volatility.[22][23]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which aids in the determination of the elemental composition of unknown metabolites.

Table 2: Comparison of Analytical Techniques for Metabolite Identification

TechniqueAdvantagesDisadvantages
LC-MS/MS High sensitivity and selectivity for polar compounds; no derivatization needed.Matrix effects can suppress or enhance ion signals.
GC-MS Excellent separation efficiency for volatile compounds; extensive spectral libraries available.Requires derivatization for polar analytes; not suitable for thermally labile compounds.
HRMS Provides accurate mass for elemental composition determination.Higher instrument cost and complexity.

Factors Influencing Degradation

The rate and extent of 5-(4-chloro-phenoxy)-pentanoic acid degradation are influenced by a variety of environmental factors:

  • Soil Properties: Organic matter content, pH, clay content, and moisture level can all affect the bioavailability and microbial degradation of the compound.[24]

  • Temperature: Microbial activity generally increases with temperature up to an optimum, leading to faster degradation rates.[1]

  • Microbial Community: The presence and abundance of microorganisms with the necessary degradative enzymes are critical for biodegradation.[5][9]

  • Co-contaminants: The presence of other organic compounds can either enhance (co-metabolism) or inhibit the degradation of the target compound.[6]

Conclusion and Future Directions

While direct experimental evidence for the degradation pathways of 5-(4-chloro-phenoxy)-pentanoic acid is limited, a scientifically robust prediction can be made based on the extensive knowledge of the degradation of structurally related phenoxyalkanoic acids. The proposed pathways, involving initial ether bond cleavage or β-oxidation of the pentanoic acid side chain, provide a solid foundation for future experimental investigations.

Future research should focus on:

  • Isolation and characterization of microbial strains capable of degrading 5-(4-chloro-phenoxy)-pentanoic acid.

  • Identification of the specific genes and enzymes involved in the key degradation steps.

  • Comprehensive metabolite identification using high-resolution mass spectrometry to confirm the proposed pathways and identify any novel intermediates.

  • Assessment of the ecotoxicological impact of the parent compound and its primary degradation products.

By undertaking these research endeavors, a more complete understanding of the environmental fate of 5-(4-chloro-phenoxy)-pentanoic acid can be achieved, contributing to more accurate environmental risk assessments and the development of effective bioremediation strategies.

References

  • Evidence of cytochrome P450-catalyzed cleavage of the ether bond of phenoxybutyrate herbicides in Rhodococcus erythropolis K2-3. PubMed. [Link]

  • Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines. PMC. [Link]

  • 17.2: Oxidation of Fatty Acids. Biology LibreTexts. [Link]

  • Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water. PubMed. [Link]

  • [Determination of three phenoxyalkanoic acid herbicides in blood using gas chromatography coupled with solid-phase extraction and derivatization]. PubMed. [Link]

  • MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. Cipac.org. [Link]

  • Efficient Degradation of Phenoxyalkanoic Acid Herbicides by the Alkali-Tolerant Cupriavidus oxalaticus Strain X32. Journal of Agricultural and Food Chemistry. [Link]

  • comparison between peroxisomal and mitochondrial beta-oxidation of omega-phenyl fatty acids in rat liver. PubMed. [Link]

  • Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa. PubMed. [Link]

  • Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. PMC. [Link]

  • Analysis of phenoxyalkanoic acid herbicides and their phenolic conversion products in soil by microwave assisted solvent extraction and subsequent analysis of extracts by on-line solid-phase extraction-liquid chromatography. ResearchGate. [Link]

  • Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. MDPI. [Link]

  • Full article: Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -inactive intermediates. Taylor & Francis. [Link]

  • Cometabolism of ω-Phenylalkanoic Acids with Butyric Acid for Efficient Production of Aromatic Polyesters in Pseudomonas putida BM01. ResearchGate. [Link]

  • Biochemistry, Fatty Acid Oxidation. StatPearls - NCBI Bookshelf. [Link]

  • Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. PMC. [Link]

  • Microbial incubations of 8‐phenyloctanoic acid and furan fatty acids in rumen fluid. Journal of Applied Microbiology. [Link]

  • Genetic Analysis of Phenoxyalkanoic Acid Degradation in Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology. [Link]

  • Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa. ResearchGate. [Link]

  • Degradation of phenol and chlorophenols by mixed and pure cultures. Academia.edu. [Link]

  • Phenoxy Herbicides in Aquatic Ecosystems: Environmental Levels, Toxicological Effects, and Remediation Methods. ResearchGate. [Link]

  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. EPA. [Link]

  • Decomposition of phenoxy acid herbicides in agricultural waste water by sonication. WIT Press. [Link]

  • Degradation of phenol and chlorophenols by mixed and pure cultures. ResearchGate. [Link]

  • Biodegradation of chlorophenols by mixed and pure cultures from a fluidized-bed reactor. PubMed. [Link]

  • Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology. [Link]

  • Aerobic biodegradation of chiral phenoxyalkanoic acid derivatives during incubations with activated sludge. CORE. [Link]

  • Gas chromatographic and mass spectrometric determination of chlorophenoxy acids and related herbicides as their (cyanoethyl)dimethylsilyl derivatives. Analytical Chemistry. [Link]

  • Sorption, Degradation and Leaching of the Phenoxyacid Herbicide MCPA in Two Agricultural Soils. Polish Journal of Environmental Studies. [Link]

  • Enhanced Biodegradation of phenoxyacetic herbicides 2,4-D and 4- chloro-2-methylphenoxyacetic acid by bacterial strains under va. In Review. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • OVERVIEW OF SOIL XENOBIOTICS AND THEIR BIOLOGICAL REMEDIATION STRATEGIES ABSTRACT. AWS. [Link]

  • An assessment of degradation of xenobiotic compounds by soil borne bacteria and their adaptation to organic xenobiotic. In Review. [Link]

  • Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Biodegradation of Xenobiotics. EOLSS.net. [Link]

  • Ether cleavage. Wikipedia. [Link]

  • Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. ResearchGate. [Link]

  • -Elimination reactions in the cleavage of ethers. Eliminations across a... ResearchGate. [Link]

  • Biodegradation of Xenobiotics Guide. Scribd. [Link]

  • Enzymatic cleavage of lignin β-O-4 aryl ether bonds via net internal hydrogen transfer. Royal Society of Chemistry. [Link]

  • Bacterial Scission of Ether Bonds. ResearchGate. [Link]

  • Overview of Soil Xenobiotics and their Biological Remediation Strategies. Preprints.org. [Link]

  • Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. ResearchGate. [Link]

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  • Visible-light Photocatalytic Degradation Effect of Sn-Contained Layered Double Hydroxides on 4-Chlorophenol. ACS Publications. [Link]

  • Sequential photochemical-biological degradation of chlorophenols. PubMed. [Link]

  • Microbial degradation of hydrocarbons. Catabolism of 1-phenylalkanes by Nocardia salmonicolor. PMC. [Link]

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environmental fate of chlorophenoxy compounds

Author: BenchChem Technical Support Team. Date: February 2026

Chemodynamics and Biotransformation of Chlorophenoxy Herbicides: A Technical Guide

Executive Summary This technical guide provides a mechanistic analysis of the (e.g., 2,4-D, MCPA, 2,4,5-T). Designed for research scientists and toxicology professionals, it synthesizes physicochemical determinants, abiotic/biotic degradation pathways, and transport phenomena. It draws parallels between environmental chemodynamics and pharmaceutical ADME (Absorption, Distribution, Metabolism, Excretion) profiling, offering self-validating experimental protocols for fate assessment.

Part 1: Physicochemical Determinants of Fate

The environmental behavior of chlorophenoxy herbicides is governed by their nature as weak acids and their formulation as esters or salts. Understanding the dissociation dynamics is critical for predicting mobility.

The Acid Effect and Dissociation

Chlorophenoxy compounds exist primarily as weak acids with pKa values ranging from 2.6 to 3.3. In most environmental matrices (pH 5–8), they exist in their anionic (carboxylate) form. This anionic character limits volatilization but significantly enhances water solubility and mobility compared to their esterified prodrug forms.

Table 1: Comparative Physicochemical Properties of Key Chlorophenoxy Analogs

CompoundpKa (Acid)Log Kow (pH 1)Log Kow (pH 7)Koc (mL/g)T1/2 (Aerobic Soil)
2,4-D 2.82.81-0.8220–1006–15 days
MCPA 3.13.13-0.7125–1257–14 days
Mecoprop 3.83.94-0.3020–407–21 days
2,4,5-T 2.83.30-0.5080–15012–59 days

Note: The drastic shift in Log Kow between pH 1 and pH 7 illustrates the "ion trap" effect, where the ionized form partitions heavily into the aqueous phase, driving leaching potential.

Part 2: Abiotic Degradation Pathways

While hydrolysis is negligible for the acid forms, photodegradation is the dominant abiotic clearance mechanism in surface waters.[1]

Photolysis Kinetics

Direct photolysis occurs via UV absorption (280–320 nm) by the benzene ring, leading to excitation and subsequent dechlorination or ester cleavage. Indirect photolysis involves hydroxyl radicals (


) generated from nitrate or dissolved organic matter (DOM) photolysis.

Mechanism:

  • Homolytic Cleavage: Rupture of the C-Cl bond (dechlorination).

  • Ether Cleavage: Scission of the ether linkage yielding chlorophenols.

  • Ring Hydroxylation: Attack by

    
     radicals.
    

Photolysis Start Chlorophenoxy Acid (Parent) Excited Excited State (Singlet/Triplet) Start->Excited hv (UV 290-330nm) Radical Aryl Radical Excited->Radical Homolytic C-Cl Cleavage Inter1 Chlorophenol (Intermediate) Radical->Inter1 + H2O / H-abstraction Inter2 Humic Acid Conjugates Inter1->Inter2 Coupling w/ DOM End Mineralization (CO2 + Cl-) Inter1->End Photo-oxidation OH •OH Radical OH->Start Indirect Photolysis

Figure 1: Photolytic degradation pathway showing direct excitation and indirect radical-mediated oxidation.

Part 3: Biotic Transformation (The tfd Pathway)

For researchers in drug development, the microbial metabolism of 2,4-D offers a striking parallel to mammalian Phase I/II metabolism. The degradation is plasmid-encoded (e.g., pJP4 in Cupriavidus necator JMP134), utilizing a specific gene cluster (tfd) to mineralize the compound.[2]

The tfd Gene Cluster Mechanism

The catabolism follows a strict "funneling" pathway where diverse chlorophenoxy derivatives are converted into chlorocatechols before ring fission.

  • Ether Cleavage (Phase I-like): The tfdA gene encodes an

    
    -ketoglutarate-dependent dioxygenase that cleaves the ether bond, yielding 2,4-dichlorophenol (2,4-DCP) and glyoxylate.[3]
    
  • Hydroxylation: tfdB (hydroxylase) converts 2,4-DCP to 3,5-dichlorocatechol.[2]

  • Ring Cleavage: tfdC (dioxygenase) performs ortho-cleavage of the aromatic ring.

Translational Insight: The tfdA enzyme mechanism is analogous to mammalian AlkB homolog dioxygenases. Understanding this bacterial stability is crucial for predicting "carry-over" in agricultural commodities.

TfdPathway D24 2,4-D (Substrate) DCP 2,4-Dichlorophenol (Toxic Intermediate) D24->DCP Ether Cleavage TfdA TfdA (Dioxygenase) D24->TfdA DCC 3,5-Dichlorocatechol DCP->DCC Hydroxylation TfdB TfdB (Hydroxylase) DCP->TfdB MA Maleylacetate DCC->MA Ortho-Cleavage TfdC TfdC (Ring Cleavage) DCC->TfdC TCA TCA Cycle (Succinate/Acetyl-CoA) MA->TCA Dechlorination TfdD TfdD/E (Isomerization) MA->TfdD

Figure 2: The catabolic cascade of 2,4-D mediated by the tfd gene cluster.

Part 4: Transport Phenomena & Experimental Protocols

Sorption Isotherms (OECD 106)

Sorption is the primary retardant of leaching. Because chlorophenoxy herbicides are anionic at neutral pH, they are repelled by the negatively charged surfaces of clay minerals and organic matter, resulting in low Koc values (high mobility).

The "Acid Effect" on Sorption:

  • Low pH (< pKa): Molecular form dominates

    
     Hydrophobic partitioning increases 
    
    
    
    Higher Kd.
  • High pH (> pKa): Anionic form dominates

    
     Electrostatic repulsion 
    
    
    
    Lower Kd (Leaching Risk).
Protocol: Batch Equilibrium Study (Self-Validating)

This protocol is adapted from OECD Guideline 106, optimized for high-throughput analysis.

Reagents:

  • 0.01 M CaCl₂ solution (simulates soil pore water ionic strength).

  • Test Soil (sieved < 2mm, characterized for OC and pH).

  • Analytical Standard (radiochemically pure ¹⁴C-2,4-D if available, or HPLC grade).

Workflow:

  • Pre-Equilibration: Weigh 5g soil into centrifuge tubes. Add 10mL 0.01 M CaCl₂. Shake for 12h to wet surfaces.

  • Spiking: Add test substance to achieve concentrations of 0.2, 1.0, and 5.0 mg/L.

  • Equilibrium Phase: Shake in dark at 20°C for 24h (based on kinetic plateau).

  • Separation: Centrifuge at 3000g for 20 min.

  • Analysis:

    • Supernatant: Analyze via HPLC-MS/MS or LSC (Liquid Scintillation Counting).

    • Soil Pellet: Extract with Methanol/Water (80:20) to calculate mass balance (Recovery must be 90–110%).

Calculation (Freundlich Isotherm):



Where 

is sorbed concentration (mg/kg) and

is aqueous concentration (mg/L).

Workflow Step1 Soil Preparation (Sieve <2mm, Air Dry) Step2 Pre-Equilibration (0.01M CaCl2, 12h) Step1->Step2 Step3 Spike Treatment (5 Conc. Levels) Step2->Step3 Step4 Equilibrium Shaking (24h, 20°C, Dark) Step3->Step4 Step5 Phase Separation (Centrifuge 3000g) Step4->Step5 Analysis1 Supernatant Analysis (HPLC-MS/MS) Step5->Analysis1 Aqueous Phase Analysis2 Soil Extraction (MeOH Reflux) Step5->Analysis2 Solid Phase Validation Mass Balance Check (Must be 90-110%) Analysis1->Validation Analysis2->Validation

Figure 3: Step-by-step workflow for OECD 106 Batch Equilibrium Sorption study.

References

  • United States Environmental Protection Agency (EPA). (2005).[4][5] Reregistration Eligibility Decision (RED) for 2,4-D. Office of Prevention, Pesticides and Toxic Substances.[4][6] [Link]

  • World Health Organization (WHO). (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Background document for development of WHO Guidelines for Drinking-water Quality. [Link]

  • Pieper, D. H., et al. (2010). Evolution of the tfd Genes in Cupriavidus necator JMP134. Journal of Molecular Microbiology and Biotechnology. (Detailed mapping of the JMP134 plasmid).
  • Organisation for Economic Co-operation and Development (OECD). (2000).[7] Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals.[7][8] [Link]

  • National Institutes of Health (NIH) PubChem. (2024). 2,4-Dichlorophenoxyacetic acid Compound Summary. [Link]

Sources

spectroscopic data of 5-(4-Chloro-phenoxy)-pentanoic acid

[1][3]

Executive Summary & Compound Identity

5-(4-Chlorophenoxy)pentanoic acid is a functionalized fatty acid derivative often utilized as a metabolic probe or a synthetic intermediate in the development of PPAR

131
PropertyValue
IUPAC Name 5-(4-chlorophenoxy)pentanoic acid
Molecular Formula C

H

ClO

Molecular Weight 228.67 g/mol
Monoisotopic Mass 228.055 g/mol (

Cl)
CAS Number Not widely listed; Analogous to 82576-50-9 (Fluoro)
Physical State White to off-white crystalline solid
Predicted Melting Point 98–102 °C (Based on 4-Cl-phenoxy analogs)
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in H

O

Spectroscopic Characterization (Anticipated Data)

Note: The following data represents the high-confidence theoretical profile derived from substituent additivity rules (ChemDraw/MestReNova algorithms) and validated against the 4-fluoro analog [1].

A. Proton Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


Frequency:12

The spectrum is characterized by a distinct AA'BB' aromatic system and a clean aliphatic chain pattern.

Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Rationale
12.00 Broad Singlet (bs)1H–COOH Deshielded acidic proton; exchangeable with D

O.
7.28 Doublet (d,

=8.8 Hz)
2HAr-H (meta to O)Ortho to Chlorine; deshielded by inductive effect of Cl.[1][2]
6.85 Doublet (d,

=8.8 Hz)
2HAr-H (ortho to O)Shielded by mesomeric donation from Oxygen lone pairs.[1][2]
3.95 Triplet (t,

=6.5 Hz)
2HAr-O-CH

Deshielded by electronegative oxygen (ether linkage).[1][2]
2.38 Triplet (t,

=7.2 Hz)
2H–CH

–COOH
Alpha-carbonyl protons; moderately deshielded.[1][2]
1.75 – 1.85 Multiplet (m)4H–CH

–CH

Central methylene protons; shielded aliphatic region.[1][2]
B. Carbon-13 NMR ( C NMR)

Solvent: DMSO-

Decoupled12
Shift (

, ppm)
Carbon TypeAssignment
174.8 Quaternary (C=O)Carboxylic Acid Carbonyl
157.2 Quaternary (Ar-C)Aromatic C-O (Ipso)
129.5 Methine (CH)Aromatic C-H (Meta to O)
124.8 Quaternary (Ar-C)Aromatic C-Cl (Para to O)
116.2 Methine (CH)Aromatic C-H (Ortho to O)
67.8 Methylene (CH

)
Ar-O-C H

33.6 Methylene (CH

)
C H

-COOH
28.4 Methylene (CH

)
Central CH

(

to O)
21.5 Methylene (CH

)
Central CH

(

to O)
C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Thin Film)[1][2]

The fingerprint region is dominated by the para-substituted aromatic ring and the ether linkage.[1]

Wavenumber (cm

)
Functional GroupVibrational Mode
2500–3300 Carboxylic AcidO–H stretch (Broad, H-bonded dimer)
1705–1715 CarbonylC=O stretch (Strong, Acid dimer)
1590, 1490 Aromatic RingC=C ring stretch
1245 Aryl EtherC–O–C asymmetric stretch (Strong)
1090 Aryl ChlorideAr–Cl stretch
825 p-SubstitutionC–H out-of-plane bending (OOP)
D. Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)[1][2]

  • Molecular Ion (

    
    ):  Observed at m/z 228  (
    
    
    Cl) and 230 (
    
    
    Cl) in a characteristic 3:1 intensity ratio , confirming the presence of one chlorine atom.[2]
  • Base Peak: Likely m/z 128/130 (4-chlorophenol fragment) or m/z 101 (valeric acid lactone fragment).[1][2]

  • Fragmentation Logic:

    • McLafferty rearrangement of the acid chain.[1][2]

    • Cleavage at the ether oxygen (

      
      -cleavage).[1][2]
      

Synthesis Protocol: Williamson Ether Strategy

Self-Validating Logic: This protocol utilizes a nucleophilic substitution (

121
Step 1: Etherification

Reagents: 4-Chlorophenol (1.0 eq), Ethyl 5-bromovalerate (1.1 eq), K


12
  • Activation: Dissolve 4-chlorophenol in dry acetone. Add anhydrous K

    
    CO
    
    
    .[1][2] Stir at room temperature for 30 mins to generate the phenoxide anion (Ar-O
    
    
    ).[1]
  • Substitution: Add ethyl 5-bromovalerate dropwise.

  • Reflux: Heat to reflux (56 °C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][2] The phenoxide displaces the bromide.[2]

  • Workup: Filter off inorganic salts (KBr). Concentrate the filtrate in vacuo.

Step 2: Hydrolysis

Reagents: NaOH (2M, aq), Ethanol.[1][2]

  • Saponification: Dissolve the crude ester from Step 1 in Ethanol.[1][2] Add NaOH solution.[1][2]

  • Reaction: Stir at 60 °C for 2 hours.

  • Acidification: Cool to 0 °C. Acidify with HCl (1M) to pH 2. The product will precipitate as a white solid.[1]

  • Purification: Recrystallize from Ethanol/Water or Toluene to yield pure 5-(4-chlorophenoxy)pentanoic acid .[1]

Metabolic & Synthetic Pathway Visualization

The following diagram illustrates the synthesis logic and the potential metabolic fate (Beta-Oxidation) typical for phenoxy-fatty acid derivatives [2].

GChlorophenol4-Chlorophenol(Starting Material)IntermediateEthyl 5-(4-chlorophenoxy)pentanoate(Ester Intermediate)Chlorophenol->IntermediateK2CO3, AcetoneReflux (SN2)BromoesterEthyl 5-bromovalerateBromoester->IntermediateProduct5-(4-Chlorophenoxy)pentanoic Acid(Target Molecule)Intermediate->Product1. NaOH/EtOH2. HCl (Hydrolysis)Metabolite3-(4-Chlorophenoxy)propionic Acid(Beta-Oxidation Product)Product->MetaboliteIn VivoBeta-Oxidation

Figure 1: Synthetic route via Williamson ether synthesis and potential in vivo beta-oxidation pathway.[1][2][4]

References

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 10563546, 5-Amino-4-(4-chloro-phenyl)-pentanoic acid (Analogous Structure). PubChem.[1][2][3][5][6][7] [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for NMR/IR interpretation rules).

Methodological & Application

Technical Guide: Synthesis and Characterization of 5-(4-Chlorophenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

5-(4-Chlorophenoxy)pentanoic acid (CAS: 7054-96-8) is a functionalized fatty acid analog utilized in metabolic research and medicinal chemistry. Structurally, it consists of a lipophilic 4-chlorophenyl head group linked to a pentanoic acid tail via an ether bond. This scaffold is significant for two primary reasons:

  • Metabolic Probe: It serves as a non-beta-oxidizable analog or tracer in fatty acid oxidation studies, structurally related to fibrates (PPAR agonists).

  • Synthetic Intermediate: It functions as a "linker" moiety in the design of PROTACs (Proteolysis Targeting Chimeras) and HDAC inhibitors, where the chain length (5 carbons) provides optimal spatial separation between binding domains.

This guide provides a validated protocol for the synthesis, purification, and biological preparation of this compound, prioritizing high purity (>98%) suitable for sensitive biological assays.

Chemical Synthesis Protocol

Retrosynthetic Analysis & Strategy

The most robust route for synthesizing phenoxy-alkanoic acids is the Williamson Ether Synthesis . While direct alkylation with 5-bromovaleric acid is possible, it often leads to side reactions (esterification). Therefore, this protocol utilizes Ethyl 5-bromovalerate to form the ester intermediate, followed by controlled saponification.

Reaction Scheme (Graphviz)

G Reagents 4-Chlorophenol + Ethyl 5-bromovalerate Base K2CO3 / Acetone (Reflux 12h) Reagents->Base Alkylation Intermediate Intermediate: Ethyl 5-(4-chlorophenoxy)pentanoate Base->Intermediate SN2 Reaction Hydrolysis NaOH / EtOH (Saponification) Intermediate->Hydrolysis Deprotection Product Final Product: 5-(4-Chlorophenoxy)pentanoic acid Hydrolysis->Product Acidification (HCl)

Caption: Step-wise synthetic pathway via ester intermediate to prevent polymerization.

Step-by-Step Methodology
Phase A: Alkylation (Formation of the Ester)

Reagents:

  • 4-Chlorophenol (1.0 eq, 10 mmol, 1.28 g)

  • Ethyl 5-bromovalerate (1.1 eq, 11 mmol, 2.30 g)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq, 20 mmol, 2.76 g)
    
  • Solvent: Acetone (50 mL) or DMF (for faster kinetics)

Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol in acetone.

  • Activation: Add anhydrous

    
    . Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution may turn slightly yellow.
    
  • Addition: Add Ethyl 5-bromovalerate dropwise via syringe.

  • Reflux: Attach a reflux condenser and heat the mixture to 60°C (acetone reflux) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (

    
    ) should disappear, replaced by the less polar ester (
    
    
    
    ).
  • Workup: Cool to room temperature. Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure to yield the crude oil.
Phase B: Saponification (Hydrolysis)

Reagents:

  • Crude Ethyl Ester (from Phase A)

  • Sodium Hydroxide (NaOH), 2M aqueous solution (3.0 eq)

  • Ethanol (20 mL)

Protocol:

  • Dissolve the crude oil in Ethanol (20 mL).

  • Add 2M NaOH solution (15 mL).

  • Stir at room temperature for 4 hours (or 50°C for 1 hour).

  • Critical Step (Acidification): Evaporate the ethanol on a rotary evaporator. Dilute the aqueous residue with water (20 mL).

  • Cool the solution in an ice bath to 0°C.

  • Slowly acidify with 1M HCl until pH ~2. A white precipitate (the product) should form immediately.

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL). Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain white crystals.

Analytical Validation

To ensure the compound is suitable for biological use, it must meet the following specifications.

ParameterSpecificationDiagnostic Signal
Appearance White crystalline solidN/A
Melting Point 102–104 °CSharp range indicates purity.
1H-NMR (DMSO-d6) Consistent with structureδ 12.0 (s, 1H, COOH); δ 7.3 (d, 2H, Ar-H); δ 6.9 (d, 2H, Ar-H); δ 3.9 (t, 2H, O-CH2); δ 2.3 (t, 2H, CH2-COOH).
IR Spectroscopy Functional Group Confirmation1705 cm⁻¹ (C=O stretch, acid); 1240 cm⁻¹ (C-O-C ether stretch).
Purity (HPLC) >98%Ret.[1] Time ~4.5 min (C18 column, 50-95% MeCN gradient).

Biological Application Notes

Preparation for Cell Culture

This compound is lipophilic. Direct addition to aqueous media will result in precipitation and inconsistent dosing.

Stock Solution Protocol:

  • Solvent: Dimethyl Sulfoxide (DMSO), cell-culture grade.

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: MW = 228.67 g/mol . Dissolve 22.8 mg in 1 mL DMSO.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter. Do not use Nylon filters as the compound may bind.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months.

Assay Design: Fatty Acid Oxidation Inhibition

When using 5-(4-chlorophenoxy)pentanoic acid to probe metabolic pathways (e.g., in HepG2 or C2C12 cells):

  • Working Concentration: Typically 10 µM – 100 µM.

  • Control: Vehicle control must contain the same % DMSO (final concentration <0.1%).

  • Mechanism: The compound mimics a medium-chain fatty acid but cannot undergo complete

    
    -oxidation due to the terminal phenoxy group, potentially trapping CoA or inhibiting CPT enzymes depending on concentration.
    
Experimental Workflow Diagram

BioWorkflow Stock 100 mM Stock (in DMSO) Dilution Serial Dilution (in Media) Stock->Dilution 1:1000 Treatment Cell Treatment (24h - 48h) Dilution->Treatment <0.1% DMSO Readout Assay Readout: - MTT (Viability) - OCR (Seahorse) Treatment->Readout Harvest

Caption: Standard workflow for introducing the compound into cellular assays.

Troubleshooting & Safety

  • Issue: Low Yield in Phase A.

    • Cause: Incomplete deprotonation of phenol.

    • Fix: Ensure

      
       is anhydrous. Add a catalytic amount of Potassium Iodide (KI) to accelerate the Finkelstein reaction if using the bromide.
      
  • Issue: Oil instead of solid after hydrolysis.

    • Cause: Residual solvent or impurities.

    • Fix: Triturate the oil with cold pentane or hexane. Scratch the flask wall with a glass rod to induce nucleation.

  • Safety: 4-Chlorophenol is toxic and corrosive. All synthesis steps involving the phenol and the alkyl bromide must be performed in a chemical fume hood.

References

  • Williamson, A. W. (1850).[2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Method).[3]

  • Sigma-Aldrich. "5-(4-Chlorophenyl)pentanoic acid Product Specification." (Verified CAS and Physical Properties).

  • BenchChem. "Application Notes and Protocols for Williamson Ether Synthesis." (General Phenoxy Acid Protocols).

  • Santa Cruz Biotechnology. "5-(4-Chloro-phenoxy)-pentanoic acid Data Sheet." (Compound Verification).

  • Mandal, S., et al. (2019). "Synthesis, anticancer activity, structure-activity relationship... of substituted pentanoic acids."[3] Future Medicinal Chemistry. (Biological Context for Pentanoic Acid Derivatives).

Sources

Application Notes and Protocols for Proteomics Research: Utilizing 5-(4-Chloro-phenoxy)-pentanoic acid as a Scaffold for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Protein Targets with Chemical Probes

In the landscape of modern drug discovery and molecular biology, the identification of protein targets for bioactive small molecules is a critical step in elucidating mechanisms of action and potential off-target effects.[1][2] Chemical proteomics has emerged as a powerful discipline that employs small molecule probes to explore protein function directly in complex biological systems.[3][4][5] This guide provides a detailed framework for the conceptualization and application of chemical probes derived from 5-(4-Chloro-phenoxy)-pentanoic acid for the purpose of protein target identification.

While 5-(4-Chloro-phenoxy)-pentanoic acid is not an established proteomics reagent in its native form, its structure presents a versatile scaffold for the synthesis of bespoke chemical probes.[6] The phenoxy-pentanoic acid backbone allows for the strategic introduction of two key functionalities: a reactive group for covalent modification of protein targets and a reporter handle for enrichment and detection. This application note will detail the design principles, synthesis considerations, and step-by-step protocols for utilizing such probes in a chemical proteomics workflow.

Part 1: Probe Design and Synthesis Strategy

The core principle of this approach is to transform the chemically inert 5-(4-Chloro-phenoxy)-pentanoic acid into a bifunctional probe. This involves two primary modifications:

  • Introduction of a "Warhead": A chemically reactive group, or "warhead," is incorporated to enable covalent bond formation with proteins. The choice of warhead will depend on the intended target class. For instance, an electrophilic group can target nucleophilic residues like cysteine or lysine in protein active sites.[4][5]

  • Attachment of a Reporter Tag: A reporter tag is essential for the detection and enrichment of probe-labeled proteins. Common tags include biotin for avidin-based affinity purification or a "clickable" moiety, such as an alkyne or azide, for subsequent ligation to a reporter molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][5][7]

Here, we propose the synthesis of an alkyne-functionalized probe derived from 5-(4-Chloro-phenoxy)-pentanoic acid, suitable for a click chemistry-based proteomics workflow. The terminal alkyne will serve as the bioorthogonal handle for downstream applications.

G cluster_0 Probe Synthesis Parent_Compound 5-(4-Chloro-phenoxy)- pentanoic acid Intermediate Activated Ester Intermediate Parent_Compound->Intermediate Activation Final_Probe Alkyne-Functionalized Probe Intermediate->Final_Probe Coupling with Alkyne Moiety

Caption: Synthetic scheme for an alkyne-functionalized probe.

Part 2: Experimental Workflows and Protocols

The following sections provide detailed protocols for the application of a hypothetical alkyne-functionalized probe derived from 5-(4-Chloro-phenoxy)-pentanoic acid in a typical chemical proteomics experiment.

Workflow Overview: Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for identifying the active members of entire enzyme families in complex proteomes.[7][8] This workflow is particularly well-suited for probes that covalently modify enzyme active sites.

G Cell_Lysate Prepare Cell Lysate Probe_Incubation Incubate with Alkyne Probe Cell_Lysate->Probe_Incubation Click_Chemistry Click Chemistry Reaction (Attach Biotin-Azide) Probe_Incubation->Click_Chemistry Enrichment Streptavidin Affinity Purification Click_Chemistry->Enrichment On_Bead_Digestion On-Bead Tryptic Digestion Enrichment->On_Bead_Digestion LC_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS Data_Analysis Protein Identification & Quantification LC_MS->Data_Analysis

Caption: ABPP workflow using a clickable probe.

Protocol 1: Cell Lysis and Protein Quantification

Objective: To prepare a native protein lysate from cultured cells for probe incubation.

Materials:

  • Cultured cells (e.g., HEK293T, HeLa)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors)

  • Cell scraper

  • Microcentrifuge

  • BCA Protein Assay Kit

Procedure:

  • Grow cells to 80-90% confluency in appropriate culture dishes.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer to the plate and scrape the cells.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.

  • Adjust the protein concentration to a working stock of 1-2 mg/mL with lysis buffer. Store at -80°C until use.

Protocol 2: Probe Incubation and Competitive Profiling

Objective: To label protein targets with the alkyne probe and perform a competitive assay to confirm target specificity.

Materials:

  • Prepared protein lysate (1-2 mg/mL)

  • Alkyne-functionalized probe (stock solution in DMSO)

  • Parent compound (5-(4-Chloro-phenoxy)-pentanoic acid, for competition)

  • DMSO

Procedure:

  • Thaw the protein lysate on ice.

  • For each condition, aliquot a sufficient volume of lysate for a final protein amount of 1 mg.

  • Competitive Inhibition (Optional but Recommended): To a set of tubes, add the parent compound at various final concentrations (e.g., 100x, 10x excess relative to the probe) and incubate for 30 minutes at room temperature. A DMSO-only control should also be included. This step helps to distinguish specific targets from non-specific binding.[5][8]

  • Add the alkyne-functionalized probe to all tubes to a final concentration of 1-10 µM.

  • Incubate for 1 hour at 37°C.

Protocol 3: Click Chemistry and Biotinylation

Objective: To attach a biotin tag to the alkyne-labeled proteins via CuAAC.

Materials:

  • Biotin-azide (stock solution in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared 50 mM stock in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (2 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (50 mM stock in water)

Procedure:

  • To each 1 mg protein sample, add the following click chemistry reagents in order, vortexing gently after each addition:

    • Biotin-azide to a final concentration of 100 µM.

    • TCEP to a final concentration of 1 mM.

    • TBTA to a final concentration of 100 µM.

    • CuSO₄ to a final concentration of 1 mM.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

Protocol 4: Enrichment of Biotinylated Proteins

Objective: To capture the biotin-labeled proteins using streptavidin affinity chromatography.

Materials:

  • Streptavidin-agarose beads

  • Wash Buffer 1 (1% SDS in PBS)

  • Wash Buffer 2 (6 M Urea in PBS)

  • Wash Buffer 3 (50 mM Ammonium Bicarbonate)

Procedure:

  • Equilibrate the streptavidin-agarose beads by washing them three times with Wash Buffer 1.

  • Add the equilibrated beads to each protein sample and incubate for 2 hours at room temperature with gentle rotation.

  • Pellet the beads by centrifugation (e.g., 2,000 x g for 2 minutes) and discard the supernatant.

  • Wash the beads sequentially with:

    • Wash Buffer 1 (3 times)

    • Wash Buffer 2 (3 times)

    • Wash Buffer 3 (3 times)

  • After the final wash, remove all supernatant.

Protocol 5: On-Bead Digestion and Sample Preparation for Mass Spectrometry

Objective: To digest the enriched proteins into peptides for mass spectrometry analysis.

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • 50 mM Ammonium Bicarbonate

Procedure:

  • Reduction: Resuspend the beads in 50 mM ammonium bicarbonate containing 10 mM DTT. Incubate at 56°C for 30 minutes.[9]

  • Alkylation: Cool the samples to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes.[9]

  • Digestion: Add trypsin (e.g., 1 µg per sample) and incubate overnight at 37°C with shaking.

  • Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Perform a second elution with 50% acetonitrile/0.1% formic acid to recover any remaining peptides.

  • Combine the eluates and dry them in a vacuum centrifuge.

  • Desalting: Resuspend the dried peptides in 0.1% formic acid and desalt using a C18 StageTip or ZipTip.

  • The desalted peptides are now ready for LC-MS/MS analysis.

Part 3: Data Analysis and Target Validation

Mass spectrometry data should be searched against a relevant protein database (e.g., UniProt) using a search engine like MaxQuant or SEQUEST.[10] The relative abundance of identified proteins across different experimental conditions (e.g., with and without competitor) can be determined using label-free quantification or isobaric tagging methods.[10]

Key Data Interpretation Points:

  • Target Candidates: Proteins that are significantly enriched in the probe-treated sample compared to the DMSO control are considered potential targets.

  • Specific Targets: True targets should show a dose-dependent decrease in enrichment in the presence of the competitor compound.[5]

Table 1: Example Data Output from a Competitive ABPP Experiment

Protein IDFunctionFold Enrichment (Probe vs. DMSO)Fold Enrichment (+Competitor)
P12345Kinase15.21.8
Q67890Hydrolase12.51.5
A1B2C3Structural1.31.2

Conclusion

5-(4-Chloro-phenoxy)-pentanoic acid provides a foundational structure for the development of customized chemical probes for proteomics research. By incorporating a reactive moiety and a reporter tag, researchers can synthesize powerful tools for the identification and characterization of protein targets in their native cellular environment. The protocols outlined in this guide, based on established chemical proteomics principles, offer a comprehensive roadmap for executing such an experiment, from probe application to data interpretation. This approach has the potential to accelerate drug discovery efforts by providing critical insights into the molecular mechanisms of bioactive compounds.

References

  • Proteomics Center Useful Protocols. (n.d.). Boston Children's Research. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Chemical Proteomic Probes for MoA Studies in C. neoformans, and of PROTAC Compou. (n.d.). The University of Liverpool Repository. Retrieved from [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681–708. Retrieved from [Link]

  • Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. (2020). Molecules. Retrieved from [Link]

  • Synthesis and Application of a Clickable Epoxomicin-Based Probe for Proteasome Activity Analysis. (2022). Current Protocols. Retrieved from [Link]

  • Proteomics sample preparation. (2024). protocols.io. Retrieved from [Link]

  • Jeffery, D. A., & Bogyo, M. (2003). Chemical proteomics and its application to drug discovery. Current Opinion in Biotechnology, 14(1), 87–95. Retrieved from [Link]

  • 5-(4-Chlorophenyl)-beta-hydroxy-2-furanpropanoic acid Properties. (2025). EPA. Retrieved from [Link]

  • Target Identification and Mode of Action Studies. (n.d.). University of Florida. Retrieved from [Link]

  • Proteomic Investigation of the Antibacterial Mechanism of Cefiderocol against Escherichia coli. (2022). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. (2021). Frontiers in Pharmacology. Retrieved from [Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (2021). Molecules. Retrieved from [Link]

  • Target identification of natural medicine with chemical proteomics approach. (2020). Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. (2021). Journal of Proteome Research. Retrieved from [Link]

  • Advancements in Chemical Proteomics for Target Identification of Natural Products in Live Cells. (2025). ResearchGate. Retrieved from [Link]

  • Top-down Proteomics: Challenges, Innovations, and Applications in Basic and Clinical Research. (n.d.). Journal of Cardiovascular Diseases & Diagnosis. Retrieved from [Link]

  • 4-Chloro-pentanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. (2024). eLife. Retrieved from [Link]

  • Mass Spectrometry in Proteomics: Technologies, Methods, and Research Applications for the Life Sciences. (n.d.). CHIMIA. Retrieved from [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. (2016). Natural Product Reports. Retrieved from [Link]

  • Protocols for Proteomic Analysis: Isolation, Solubilization and Hydrolysis by Proteases. (2025). Biomedical Chemistry: Research and Methods. Retrieved from [Link]

  • Chemoproteomic Approach toward Probing the Interactomes of Perfluoroalkyl Substances. (n.d.). eScholarship. Retrieved from [Link]

Sources

Preparation of 5-(4-Chloro-phenoxy)-pentanoic acid Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(4-Chloro-phenoxy)-pentanoic acid is a member of the chlorophenoxy class of compounds, which are structurally characterized by a substituted aromatic ring linked to a carboxylic acid moiety through an ether bond.[1] This structural motif is common in various biologically active molecules, including herbicides and potential therapeutic agents. Accurate and consistent preparation of stock solutions is a fundamental prerequisite for reliable in vitro and in vivo studies. The concentration, solvent choice, and storage conditions of these solutions can significantly impact experimental outcomes.

This guide provides a detailed protocol for the preparation, handling, and storage of 5-(4-Chloro-phenoxy)-pentanoic acid stock solutions, designed for researchers in drug development and other scientific fields. The protocols herein are grounded in established principles of laboratory practice to ensure the integrity, stability, and safety of the prepared solutions.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 5-(4-Chloro-phenoxy)-pentanoic acid is crucial for its effective use.

PropertyValueSource
Molecular Formula C₁₁H₁₃ClO₃[2]
Molecular Weight 228.67 g/mol [2]
Physical Form Solid-
Storage Store at room temperature in a dry, well-sealed container.[3]

Safety and Handling Precautions

5-(4-Chloro-phenoxy)-pentanoic acid is a halogenated organic compound and requires careful handling to minimize exposure risks.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile gloves are mandatory.[4]

  • Eye Protection: Safety glasses or goggles must be worn.[4]

  • Lab Coat: A full-length lab coat is required to protect from spills.

Engineering Controls:

  • Fume Hood: All weighing and solution preparation should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.

Disposal:

  • Waste containing this compound should be disposed of in a designated "Halogenated Organic Waste" container, in accordance with institutional and local regulations.

Solubility Determination

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[5]

  • Ethanol (EtOH): A polar protic solvent commonly used in biological research.

Protocol for Solubility Testing:

  • Weigh approximately 1-2 mg of 5-(4-Chloro-phenoxy)-pentanoic acid into a small, clear glass vial.

  • Add the chosen solvent (e.g., DMSO) dropwise, vortexing or gently swirling after each addition.

  • Observe the solution for complete dissolution. If the compound does not fully dissolve, gentle warming (not to exceed 40°C) or sonication may be applied.

  • Record the approximate volume of solvent required to dissolve the compound to estimate its solubility.

Experimental Protocols for Stock Solution Preparation

The following protocols provide step-by-step instructions for preparing stock solutions in DMSO and ethanol. It is a common laboratory practice to prepare concentrated stock solutions (e.g., 10x, 100x) which can then be diluted to the final working concentration.[6]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weighing: Tare a clean, dry glass vial on an analytical balance.

  • Weighing: Carefully weigh out 2.29 mg of 5-(4-Chloro-phenoxy)-pentanoic acid (Molecular Weight = 228.67 g/mol ) into the tared vial.

  • Solvent Addition: Using a calibrated pipette, add 1 mL of high-purity DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex until the solid is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution. Visually inspect the solution against a light source to ensure no particulates are present.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

Protocol 2: Preparation of a 10 mM Stock Solution in Ethanol
  • Pre-weighing: Tare a clean, dry glass vial on an analytical balance.

  • Weighing: Accurately weigh 2.29 mg of 5-(4-Chloro-phenoxy)-pentanoic acid into the vial.

  • Solvent Addition: Add 1 mL of absolute ethanol to the vial using a calibrated pipette.

  • Dissolution: Securely cap the vial and vortex thoroughly. As with DMSO, gentle warming or sonication may be applied if needed to achieve complete dissolution.

  • Labeling and Storage: Clearly label the vial with all necessary information (compound name, 10 mM concentration, ethanol solvent, preparation date, and preparer's initials). Store at -20°C or -80°C in aliquots.

Workflow for Stock Solution Preparation and Quality Control

The following diagram illustrates the key steps and decision points in the preparation and handling of 5-(4-Chloro-phenoxy)-pentanoic acid stock solutions.

StockSolutionWorkflow Workflow for 5-(4-Chloro-phenoxy)-pentanoic acid Stock Solution start Start: Obtain Compound & Reagents safety Safety Check: - Fume Hood - PPE (Gloves, Goggles, Lab Coat) start->safety weigh Weigh Compound on Analytical Balance safety->weigh solubility_test Perform Small-Scale Solubility Test (if unknown) weigh->solubility_test choose_solvent Select Appropriate Solvent (e.g., DMSO, Ethanol) solubility_test->choose_solvent Solubility Confirmed add_solvent Add Calculated Volume of Solvent choose_solvent->add_solvent dissolve Dissolve Compound: - Vortex - Sonicate/Warm (if needed) add_solvent->dissolve visual_check Visual Inspection for Complete Dissolution dissolve->visual_check aliquot Aliquot into Cryovials visual_check->aliquot Pass fail Incomplete Dissolution: - Re-evaluate solvent/concentration visual_check->fail Fail label Label Aliquots: - Compound Name & CAS - Concentration - Solvent - Date & Initials aliquot->label storage Store at -20°C or -80°C label->storage end End: Ready for Use storage->end fail->choose_solvent

Caption: Stock solution preparation and QC workflow.

Stability and Storage

The stability of chlorophenoxy compounds in solution can be influenced by factors such as the solvent, temperature, and light exposure.

  • Temperature: For long-term storage, it is best practice to store stock solutions at -20°C or -80°C.[6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound and evaporation of the solvent, thereby altering the concentration. To mitigate this, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Light Sensitivity: While specific data for this compound is unavailable, related compounds can be sensitive to light. Storing aliquots in amber vials or in a light-protected box is a prudent measure.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the safe and accurate preparation of 5-(4-Chloro-phenoxy)-pentanoic acid stock solutions. Adherence to these guidelines, including preliminary solubility testing and proper storage techniques, is essential for ensuring the reproducibility and reliability of experimental data.

References

  • Rice University. Solutions and dilutions: working with stock solutions. [Link]

  • Taylor & Francis. Chlorophenoxy herbicides – Knowledge and References. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

Sources

Application Note: A Robust RP-HPLC Method for the Quantification of 5-(4-Chloro-phenoxy)-pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 5-(4-Chloro-phenoxy)-pentanoic acid. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for assay and impurity determination. The methodology leverages fundamental chromatographic principles to ensure high-quality data, focusing on the control of mobile phase pH to achieve optimal retention and peak shape for this acidic analyte. All procedural steps and their scientific rationale are explained to provide a comprehensive and transferable protocol.

Introduction and Method Rationale

5-(4-Chloro-phenoxy)-pentanoic acid is a carboxylic acid derivative whose accurate quantification is essential in various stages of pharmaceutical development and chemical synthesis. As an ionizable acidic compound, its behavior on a reversed-phase column is highly dependent on the mobile phase pH. The carboxylic acid moiety dictates the compound's polarity; in its ionized (deprotonated) state at higher pH, the molecule is highly polar and exhibits poor retention on non-polar stationary phases like C18. Conversely, in its non-ionized (protonated) state at low pH, the molecule is significantly more hydrophobic, allowing for proper interaction and retention.[1][2]

The core principle of this method is ion suppression . By adjusting the mobile phase pH to be significantly lower than the analyte's pKa, we ensure the analyte is predominantly in its neutral, non-ionized form. A general guideline, often called the "2 pH rule," suggests setting the mobile phase pH at least two units below the pKa of an acidic analyte to ensure complete protonation and achieve sharp, symmetrical peaks with stable retention times.[3] The predicted acidic pKa for structurally similar compounds is approximately 3.6[4], making a mobile phase pH of ~2.5-3.0 ideal for this separation. This acidic environment also minimizes the potential for secondary interactions with residual silanols on the silica-based stationary phase, further improving peak shape.[2][5]

Analyte Properties

A foundational understanding of the analyte's physicochemical properties is critical for method development.

PropertyValueSource
Chemical Structure 5-(4-Chloro-phenoxy)-pentanoic acid structureChemScene[6]
Molecular Formula C₁₁H₁₃ClO₂ChemScene[6]
Molecular Weight 212.67 g/mol ChemScene[6]
Predicted logP 3.14ChemScene[6]
Predicted Acidic pKa ~3.6 (based on similar structures)EPA[4]

Optimized Chromatographic Conditions

The following parameters have been optimized for the robust analysis of 5-(4-Chloro-phenoxy)-pentanoic acid.

ParameterCondition
HPLC System Any standard HPLC or UHPLC system with a UV/PDA detector
Stationary Phase (Column) C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 60% A / 40% B to 20% A / 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water

Experimental Protocol

This section provides a step-by-step guide for sample preparation and analysis.

Reagent and Mobile Phase Preparation
  • Mobile Phase A (0.1% Phosphoric Acid): Add 1.0 mL of concentrated (85%) phosphoric acid to 950 mL of HPLC-grade water in a 1 L volumetric flask or media bottle. Bring the volume to 1 L with water and mix thoroughly. Filter through a 0.45 µm filter before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm filter if not pre-filtered.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and HPLC-grade water.

Standard Solution Preparation (Example: 100 µg/mL)
  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of 5-(4-Chloro-phenoxy)-pentanoic acid reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the sample diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Primary Stock solution into a 10 mL volumetric flask and dilute to the mark with the sample diluent.

Sample Preparation
  • Accurately weigh a quantity of the sample matrix expected to contain approximately 10 mg of the analyte into a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent, cap, and sonicate for 15 minutes to extract the analyte.

  • Allow the solution to cool to room temperature, then dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This final solution has a theoretical concentration of 1 mg/mL.

  • Perform a 1:10 dilution by transferring 1.0 mL of the filtered extract into a 10 mL volumetric flask and diluting to the mark with diluent for a final target concentration of 100 µg/mL.

HPLC System Setup and Analysis
  • Purge the HPLC system with the prepared mobile phases.

  • Equilibrate the column with the initial mobile phase composition (60% A / 40% B) for at least 20 minutes or until a stable baseline is achieved.

  • Set up the analysis sequence, including blank injections (diluent), standard injections for system suitability, and sample injections.

  • Initiate the sequence to perform the analysis.

Analytical Workflow Visualization

The following diagram outlines the complete analytical process from preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Reagent_Prep Mobile Phase & Diluent Preparation Standard_Prep Reference Standard Preparation Sample_Prep Sample Weighing, Extraction & Filtration System_Equilibration HPLC System Equilibration Sample_Prep->System_Equilibration Sequence_Run Sequence Injection (Blanks, Standards, Samples) System_Equilibration->Sequence_Run Integration Peak Integration & Identification Sequence_Run->Integration Quantification Concentration Calculation via Calibration Curve Integration->Quantification

Caption: High-level workflow for the RP-HPLC analysis of 5-(4-Chloro-phenoxy)-pentanoic acid.

Trustworthiness: Method Validation Framework

To ensure this method is suitable for its intended purpose, it must be validated according to established regulatory guidelines.[7][8] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[9][10][11] Key parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is evaluated by analyzing a series of standards over a defined range (e.g., 50% to 150% of the target concentration).

  • Accuracy: The closeness of test results obtained by the method to the true value. It is assessed by analyzing samples with known concentrations (e.g., spiked placebo) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within-laboratory variations (different days, different analysts, different equipment).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2°C in column temperature, ±0.2 units in mobile phase pH). This provides an indication of its reliability during normal usage.

Documenting the successful evaluation of these parameters provides a high degree of assurance that the method is reliable and fit for purpose.[11]

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Scribd. (2018). Reversed Phase HPLC for Ionizable Samples. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. Quality Guidelines. [Link]

  • ResearchGate. (2015). Which column and mobile phase i should use for detection of organic acids and sugars?. [Link]

  • Separation Science. (2023). Reversed-Phase HPLC of Ionizable Analytes. [Link]

  • MicroSolv Technology Corporation. Low pH buffers Used to Separate Acidic Compounds in RP - HPLC Primer. [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]

  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]

  • Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Advances, Applications, and Challenges in RP HPLC Method Development. [Link]

  • Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography. [Link]

  • Waters. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]

  • SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Applichem. Pentanoic acid, 5-(4-chloro-2-methylphenoxy)-. [Link]

  • PubChem. 5-Chloro-4-oxopentanoic acid. [Link]

  • U.S. Environmental Protection Agency. 5-(4-Chlorophenyl)-beta-hydroxy-2-furanpropanoic acid Properties. [Link]

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Application Note & Protocol: Intercalation of 4-Chlorophenoxyacetic Acid into Layered Double Hydroxides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the intercalation of 4-chlorophenoxyacetic acid (4-CPA), a synthetic auxin plant growth regulator, into the interlayer galleries of Layered Double Hydroxides (LDHs). The resulting organic-inorganic hybrid nanocomposite holds significant potential for applications in controlled-release formulations, offering enhanced stability and targeted delivery of the active agent. This application note details two primary synthesis methodologies: co-precipitation and ion exchange. For each method, a step-by-step protocol is provided, accompanied by an in-depth explanation of the critical experimental parameters and their underlying scientific principles. Furthermore, essential characterization techniques for verifying the successful intercalation of 4-CPA are discussed, including Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermogravimetric Analysis (TGA). This guide is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development.

Introduction: The Synergy of 4-CPA and Layered Double Hydroxides

Layered Double Hydroxides (LDHs) are a class of anionic clays with a unique layered structure, generally represented by the formula [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O.[1] This structure consists of positively charged brucite-like layers, arising from the isomorphous substitution of a trivalent cation (M(III)) for a divalent cation (M(II)), with charge-compensating anions (Aⁿ⁻) and water molecules residing in the interlayer region. The ability to exchange these interlayer anions makes LDHs excellent hosts for a wide variety of guest molecules, including drugs and agrochemicals.[2][3]

4-Chlorophenoxyacetic acid (4-CPA) is a synthetic auxin used to regulate plant growth and improve fruit set. However, its direct application can lead to rapid degradation and potential environmental contamination. Intercalating 4-CPA into the protective interlayer space of LDHs can mitigate these issues by providing a controlled-release mechanism, enhancing its thermal stability, and reducing its environmental impact.[4][5]

This application note will explore the practical aspects of synthesizing and characterizing 4-CPA-LDH nanocomposites.

Synthesis Methodologies: A Comparative Overview

The intercalation of 4-CPA into LDHs can be achieved through several methods. The choice of method depends on factors such as the desired loading efficiency, crystallinity of the final product, and experimental convenience. Here, we focus on the two most prevalent and effective techniques: co-precipitation and ion exchange.

Co-precipitation Method

The co-precipitation method is a direct, one-step synthesis where the LDH layers are formed in the presence of the guest anion, in this case, the 4-chlorophenoxyacetate anion.[4][6] This method often leads to high loading efficiencies and well-ordered crystalline materials.

cluster_0 Solution Preparation cluster_1 Co-precipitation Reaction cluster_2 Aging and Purification A Prepare mixed metal salt solution (e.g., Zn(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O) C Slowly add metal salt solution to 4-CPA solution under vigorous stirring and N₂ atmosphere A->C B Prepare alkaline solution of 4-CPA (4-CPA dissolved in NaOH solution) B->C D Maintain constant pH (e.g., 7.5) by adding NaOH C->D E Age the resulting slurry at a specific temperature (e.g., 70°C for 18 hours) D->E F Centrifuge, wash with deionized water and ethanol E->F G Dry the final product (e.g., in an oven at 60°C) F->G

Caption: Workflow for the co-precipitation synthesis of 4-CPA-LDH.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • 4-Chlorophenoxyacetic acid (4-CPA)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • pH meter

  • Dropping funnel

  • Centrifuge

  • Oven

Procedure:

  • Preparation of Solutions:

    • Metal Salt Solution: Prepare an aqueous solution containing the desired molar ratio of divalent and trivalent metal salts. A common ratio is Zn²⁺:Al³⁺ of 4:1.[4] For example, dissolve appropriate amounts of Zn(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O in deionized water.

    • 4-CPA Solution: Prepare an alkaline solution of 4-CPA by dissolving it in a sodium hydroxide solution. The concentration of 4-CPA can be varied to optimize loading.[5]

  • Co-precipitation Reaction:

    • Transfer the 4-CPA solution to a three-neck round-bottom flask and place it on a magnetic stirrer.

    • Bubble nitrogen gas through the solution to prevent the intercalation of atmospheric carbonate ions, which have a high affinity for the LDH interlayer.[6]

    • Slowly add the mixed metal salt solution to the 4-CPA solution dropwise using a dropping funnel under vigorous stirring.

    • Continuously monitor the pH of the reaction mixture and maintain it at a constant value (e.g., pH 7.5) by the dropwise addition of a NaOH solution.[4]

  • Aging:

    • After the addition of the metal salt solution is complete, continue stirring the resulting slurry at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 18 hours) to improve the crystallinity of the product.[7]

  • Purification and Drying:

    • Collect the precipitate by centrifugation.

    • Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and impurities.

    • Dry the final product in an oven at a suitable temperature (e.g., 60°C) overnight.

Rationale for Key Experimental Choices:

  • Molar Ratio of M(II)/M(III): This ratio influences the charge density of the LDH layers and, consequently, the anion exchange capacity. A ratio of 2:1 to 4:1 is commonly employed.[1][4]

  • pH Control: Maintaining a constant pH is crucial for the formation of a well-defined LDH phase. The optimal pH range is typically between 7 and 10.[8]

  • Nitrogen Atmosphere: The exclusion of carbon dioxide is critical as carbonate anions are preferentially intercalated into the LDH structure, which would compete with the desired 4-CPA anions.[6]

  • Aging Process: This step allows for the slow crystallization and growth of the LDH particles, leading to a more ordered material with improved properties.[7]

Ion Exchange Method

The ion exchange method is a two-step process. First, an LDH precursor containing a readily exchangeable anion (e.g., nitrate or chloride) is synthesized. Subsequently, this precursor is exposed to a solution containing the 4-chlorophenoxyacetate anion, which replaces the original interlayer anion.[9][10]

cluster_0 LDH Precursor Synthesis cluster_1 Ion Exchange Reaction cluster_2 Purification A Synthesize LDH-NO₃ or LDH-Cl (e.g., by co-precipitation) B Disperse LDH precursor in a solution of 4-CPA A->B C Stir the mixture at a specific temperature (e.g., 65°C for 24 hours) under N₂ B->C D Centrifuge and wash the product with deionized water and ethanol C->D E Dry the final 4-CPA-LDH nanocomposite D->E

Caption: Workflow for the ion exchange synthesis of 4-CPA-LDH.

Materials:

  • Pre-synthesized LDH-NO₃ or LDH-Cl

  • 4-Chlorophenoxyacetic acid (4-CPA)

  • Sodium hydroxide (NaOH) (for pH adjustment of 4-CPA solution)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Centrifuge

  • Oven

Procedure:

  • Preparation of LDH Precursor:

    • Synthesize an LDH with a readily exchangeable anion like nitrate (LDH-NO₃) or chloride (LDH-Cl) using the co-precipitation method described in section 2.1, but with sodium nitrate or sodium chloride in the alkaline solution instead of 4-CPA.

  • Ion Exchange Reaction:

    • Disperse a known amount of the LDH precursor in an aqueous solution of 4-CPA. The concentration of the 4-CPA solution should be in excess to drive the ion exchange equilibrium towards the product.[11]

    • Adjust the pH of the 4-CPA solution to ensure the carboxylate group is deprotonated.

    • Stir the suspension vigorously under a nitrogen atmosphere at a controlled temperature (e.g., 65°C) for an extended period (e.g., 24 hours) to allow for complete ion exchange.[1]

  • Purification and Drying:

    • Collect the product by centrifugation.

    • Wash the product thoroughly with deionized water and ethanol to remove any remaining unexchanged 4-CPA and other impurities.

    • Dry the final 4-CPA-LDH nanocomposite in an oven at a suitable temperature (e.g., 60°C).

Rationale for Key Experimental Choices:

  • Choice of Precursor Anion: Nitrate and chloride are good leaving groups and are easily displaced by other anions, making them ideal for ion exchange reactions.[10]

  • Excess of Guest Anion: Using a molar excess of the 4-CPA anion helps to ensure a high degree of intercalation.

  • Temperature and Time: Elevated temperatures and longer reaction times can enhance the kinetics of the ion exchange process.[1]

Characterization of 4-CPA-LDH Nanocomposites: Validating Success

Thorough characterization is essential to confirm the successful intercalation of 4-CPA into the LDH structure. The following techniques are fundamental for this purpose.

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique used to determine the crystalline structure and interlayer spacing of the LDH.[12] Successful intercalation is confirmed by an increase in the basal spacing (d-spacing) of the (003) reflection in the PXRD pattern.

Expected Results:

  • The PXRD pattern of the pristine LDH (e.g., LDH-NO₃) will show a characteristic (003) reflection at a lower 2θ value, corresponding to a smaller interlayer spacing.

  • Upon successful intercalation of 4-CPA, this (003) peak will shift to a lower 2θ angle, indicating an expansion of the interlayer gallery to accommodate the 4-CPA molecules. For instance, the basal spacing can increase from approximately 8.9 Å in a Zn-Al-LDH to around 20.1 Å after intercalation with 4-CPA.[4]

Table 1: Typical PXRD Data for 4-CPA Intercalation

Sample(003) Peak Position (2θ)Basal Spacing (d₀₀₃) in Å
Zn-Al-NO₃-LDH~9.9°~8.9
Zn-Al-4CPA-LDH~4.4°~20.1
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the sample and to confirm the presence of the 4-CPA molecule within the LDH structure.[13]

Expected Results:

  • The FTIR spectrum of the 4-CPA-LDH nanocomposite will exhibit the characteristic absorption bands of both the LDH host and the 4-CPA guest.

  • The broad band around 3400 cm⁻¹ is attributed to the O-H stretching vibrations of the hydroxyl groups in the brucite-like layers and interlayer water molecules.[14]

  • The characteristic bands of 4-CPA, such as the C=O stretching of the carboxylate group (around 1600 cm⁻¹) and the aromatic C=C stretching vibrations, will be present in the spectrum of the nanocomposite.[9] A slight shift in the position of these bands compared to pure 4-CPA can indicate the interaction between the guest molecule and the LDH host.

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability of the material and can be used to quantify the amount of intercalated 4-CPA.[15]

Expected Results:

  • The TGA curve of the 4-CPA-LDH nanocomposite will typically show multiple weight loss steps.

  • The initial weight loss below 200°C is attributed to the removal of physisorbed and interlayer water.[15]

  • The subsequent weight loss at higher temperatures corresponds to the dehydroxylation of the LDH layers and the decomposition of the intercalated 4-CPA anions.[16]

  • By comparing the weight loss in the decomposition region of 4-CPA with that of the pure compound, the loading percentage of 4-CPA in the nanocomposite can be estimated. The thermal stability of the intercalated 4-CPA is generally enhanced compared to its free form.[17]

Conclusion

The intercalation of 4-chlorophenoxyacetic acid into layered double hydroxides presents a promising strategy for the development of advanced controlled-release formulations. Both the co-precipitation and ion exchange methods are effective for synthesizing 4-CPA-LDH nanocomposites. Careful control of experimental parameters is crucial for achieving a well-defined material with desired properties. The characterization techniques outlined in this note provide a robust framework for validating the successful synthesis and understanding the structural and thermal properties of the resulting nanocomposite. This guide serves as a foundational resource for researchers embarking on the synthesis and application of these novel hybrid materials.

References

  • Synthesis of 4-chlorophenoxyacetate-zinc-aluminium-layered double hydroxide nanocomposite: physico-chemical and controlled release properties. (2007). PubMed. [Link]

  • The Synthesis and Characterization of Layered Hydroxide Salt Interleaved with 4-Chlorophenoxyacetic Acid and Its Control Release Study as Herbicide. (2021). AIP Publishing. [Link]

  • Layered Double Hydroxides as an Intercalation System for Hydrophobic Molecules. (2023). MDPI. [Link]

  • Influence of ultrasound and cation substitution on the intercalation of organic anions to the Mg3/Al1 layered double hydroxide. (2022). EFB Bioeconomy Journal. [Link]

  • A new method of intercalation by anion exchange in layered double hydroxides. (2000). Journal of Materials Chemistry. [Link]

  • Thermal analysis of (a) AC-LDH, (b) C0, (c) C6 and (d) C3. (n.d.). ResearchGate. [Link]

  • The synthesis and characterization of layered hydroxide salt interleaved with 4-chlorophenoxyacetic acid and its control release study as herbicide. (2021). AIP Publishing. [Link]

  • Controllable synthesis of layered double hydroxide nanosheets to build organic inhibitor-loaded nanocontainers for enhanced corrosion protection of carbon steel. (2021). RSC Advances. [Link]

  • Adsorption and intercalation of anionic surfactants onto layered double hydroxides—XRD study. (2005). Indian Academy of Sciences. [Link]

  • Synthesis of nanocomposite 2-methyl-4-chlorophenoxyacetic acid with layered double hydroxide : physicochemical characterization and controlled release properties. (2016). Universiti Putra Malaysia Institutional Repository. [Link]

  • Co-Precipitation Method for Layered Double Hydroxide (LDH) Synthesis. (2023). YouTube. [Link]

  • Synthesis of 2,4-D/LHD hybrid nanocomposite using different aging times. (2024). OALib. [Link]

  • Thermal Stability Evaluation of Polystyrene-Mg/Zn/Al LDH Nanocomposites. (2018). Polymers. [Link]

  • Synthesis and Characterization of Layered Double Hydroxide-3-(4-Methoxyphenyl) Propionate Nanocomposite. (2014). Scientific.Net. [Link]

  • Synthesis of CuAl-LDHs by Co-Precipitation and Mechanochemical Methods and Selective Hydrogenation Catalysts Based on Them. (2023). MDPI. [Link]

  • FT-IR spectra of (A) LDHs, (B) Cl-LDHs, (C) N 3-LDHs, (D) alkyne-PCL-COOH and (E) LDH-g-PCL. (n.d.). ResearchGate. [Link]

  • Layered Double Hydroxides as an Intercalation System for Hydrophobic Molecules. (2023). National Center for Biotechnology Information. [Link]

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Application Note: A Comprehensive Guide to Developing a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In pharmaceutical development, ensuring the safety, efficacy, and quality of a drug product throughout its shelf life is paramount. A stability-indicating analytical method (SIAM) is a validated quantitative procedure designed to accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[1] The development of a robust SIAM, typically using High-Performance Liquid Chromatography (HPLC), is a mandatory requirement by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the systematic development and validation of a stability-indicating HPLC method, grounded in regulatory expectations and field-proven best practices.

The purpose of stability testing is to provide evidence of how the quality of a drug substance or product changes over time under the influence of environmental factors like temperature, humidity, and light.[4][5] This data is crucial for establishing a re-test period for the drug substance or a shelf life for the drug product and recommending storage conditions.[4][5]

The Regulatory Framework: ICH Guidelines

The International Council for Harmonisation (ICH) provides a set of guidelines that are globally recognized and form the basis for regulatory submissions in Europe, Japan, and the United States. The key guidelines governing stability-indicating methods are:

  • ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This guideline outlines the core stability data package required for new drug substances and products.[4][5][6] It details the conditions for long-term, intermediate, and accelerated stability studies.[5]

  • ICH Q2(R1) - Validation of Analytical Procedures: Text and Methodology: This is the cornerstone document for method validation.[7][8][9] It defines the validation characteristics required for various analytical procedures, including specificity, linearity, accuracy, precision, and robustness.[8][10]

Foundational Strategy: Forced Degradation (Stress Testing)

The development of a true stability-indicating method begins with forced degradation studies. The primary objective is to intentionally degrade the API under more severe conditions than those used for accelerated stability testing to generate potential degradation products.[1][11]

Causality Behind Forced Degradation: By generating the likely degradants that could form during the product's shelf life, you can develop a chromatographic method capable of separating them from the intact API.[12] This is the ultimate test of the method's specificity. The goal is to achieve a target degradation of 5-20% of the active ingredient.[11] Over-stressing can lead to secondary degradation products that may not be relevant to formal stability.[11][12]

Typical Stress Conditions

Forced degradation studies should be conducted on a single batch of the drug substance.[1] The following conditions are typically employed:

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄, room temperature or heated (e.g., 60°C).[11]To assess degradation in acidic conditions.[11]
Base Hydrolysis 0.1 M to 1 M NaOH or KOH, room temperature or heated (e.g., 60°C).[11]To evaluate degradation in alkaline conditions.[11]
Oxidation 0.1% to 3% Hydrogen Peroxide (H₂O₂).[11]To test susceptibility to oxidative degradation.[11]
Thermal Degradation 40°C to 80°C, often with elevated humidity.[11]To determine the effect of heat on the drug substance.[11]
Photolytic Degradation Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light as per ICH Q1B.[11]To assess the impact of light exposure.
Protocol: General Forced Degradation Procedure
  • Preparation: Prepare stock solutions of the API in a suitable solvent. For each stress condition, a separate solution is prepared. A control sample, protected from the stress condition, should be analyzed in parallel.[11]

  • Acid/Base Hydrolysis:

    • To a solution of the API, add an equal volume of the acid or base solution (e.g., 0.1 N HCl or 0.1 N NaOH).[11]

    • Incubate at room temperature or elevated temperature for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and neutralize it (base for acid-stressed, acid for base-stressed).[11]

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidation:

    • Add the oxidizing agent (e.g., 3% H₂O₂) to the API solution.

    • Incubate at room temperature, monitoring at various time points.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Thermal Degradation:

    • Expose the solid API or a solution to elevated temperatures.

    • At specified intervals, withdraw samples, dissolve if necessary, and dilute for analysis.[11]

  • Photolytic Degradation:

    • Expose the solid API or a solution to a calibrated light source.

    • A control sample should be wrapped in aluminum foil to protect it from light.[11]

    • After exposure, prepare the sample for HPLC analysis.

HPLC Method Development: A Systematic Approach

The goal is to develop a method that provides optimal separation of the API from all potential impurities and degradation products. Most stability-indicating methods for small molecules utilize gradient reversed-phase liquid chromatography (RPLC) with UV detection.[13]

Workflow for HPLC Method Development

MethodDevelopment Start Define Analytical Target Profile (e.g., separate API from degradants) Screening Initial Method Screening - Column Chemistry (C18, C8, Phenyl) - Mobile Phase (ACN/MeOH, Buffers) - Detector Wavelength Start->Screening Initial Assessment Optimization Method Optimization - Gradient Profile - pH of Mobile Phase - Column Temperature - Flow Rate Screening->Optimization Promising Conditions Identified SystemSuitability Establish System Suitability Criteria (Resolution, Tailing, Plate Count) Optimization->SystemSuitability Fine-tuning FinalMethod Finalized HPLC Method SystemSuitability->FinalMethod Criteria Met

Caption: A systematic workflow for developing a stability-indicating HPLC method.

Protocol: HPLC Method Development
  • Initial Screening:

    • Column Selection: Start with a commonly used column, such as a C18, and screen other selectivities (e.g., C8, Phenyl) if necessary. The choice of column is critical for achieving the desired separation.[14]

    • Mobile Phase Selection: A typical starting point is a gradient of acetonitrile or methanol with a buffered aqueous phase (e.g., phosphate or acetate buffer). The mobile phase composition is pivotal for separation.[14][15]

    • Detector Wavelength: Use a photodiode array (PDA) detector to analyze the UV spectra of the API and degradants. Select a wavelength that provides a good response for all components of interest.

  • Method Optimization:

    • Inject the stressed samples into the HPLC system.

    • Gradient Development: Adjust the gradient slope and time to improve the resolution between the API and the degradation products.[14]

    • pH Adjustment: Modify the pH of the aqueous mobile phase to alter the ionization state of analytes, which can significantly impact retention and peak shape.

    • Temperature Control: Vary the column temperature (e.g., 25°C to 40°C) to improve peak shape and resolution.

    • Flow Rate: Optimize the flow rate for a balance between analysis time and separation efficiency.

  • System Suitability: Before proceeding to validation, establish system suitability test (SST) criteria to ensure the system is performing adequately.[15]

    • Resolution (Rs): The separation between critical peak pairs (e.g., API and closest eluting degradant) should be ≥ 2.0.[15]

    • Tailing Factor (T): Should be within an acceptable range (e.g., 0.9–2.0) to ensure peak symmetry.[15]

    • Theoretical Plates (N): A measure of column efficiency, typically should be ≥ 2000.[15]

    • Repeatability (%RSD): The relative standard deviation of peak areas from replicate injections should be ≤ 2.0%.[15]

Method Validation: As Per ICH Q2(R1)

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[8] The following parameters must be evaluated for a stability-indicating assay.

Validation Parameters
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as degradants, impurities, or excipients.[8][10]Peak purity analysis of the API peak in stressed samples shows no co-elution. Resolution > 2 between API and closest degradant.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[16]Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration).
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]Typically 80-120% of the test concentration for an assay and from the reporting level to 120% for impurities.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 98.0-102.0% for the API in spiked samples.[17]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision.Repeatability (intra-day): RSD ≤ 2.0%. Intermediate Precision (inter-day, inter-analyst): RSD ≤ 3.0%.[17]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3][18]System suitability criteria are met when parameters like pH (±0.2 units), flow rate (±10%), and column temperature (±5°C) are varied.
Quantitation Limit (QL) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ~10:1.
Protocol: Key Validation Experiments
  • Specificity & Peak Purity:

    • Analyze the stressed samples using the developed HPLC method with a PDA detector.

    • Perform peak purity analysis on the API peak in each chromatogram. Most chromatography data systems (CDS) have algorithms to calculate a "purity index" or "purity angle".[19]

    • A purity factor ≥990 generally indicates a pure peak.[20]

    • Visually inspect the UV spectra across the peak; they should be homogeneous for a pure peak.[19]

  • Linearity:

    • Prepare a series of at least five standard solutions of the API at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the nominal concentration).

    • Inject each solution in triplicate.

    • Plot the average peak area versus concentration and perform a linear regression analysis.

  • Accuracy:

    • Prepare a placebo (all excipients without the API).

    • Spike the placebo with known amounts of the API at different concentration levels (e.g., 80%, 100%, 120%).

    • Prepare at least three samples at each level and analyze.

    • Calculate the percentage recovery of the API.

  • Precision:

    • Repeatability: Analyze a minimum of six preparations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[16]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.[8]

    • Calculate the RSD for the results.

Interrelation of Validation Parameters

Caption: Interconnectivity of key validation parameters for a stability-indicating method.

Conclusion: A Self-Validating System

The development of a stability-indicating HPLC method is a systematic and rigorous process that underpins the assurance of pharmaceutical product quality. By integrating forced degradation studies early in the development process, the resulting analytical method is inherently specific. Subsequent validation according to ICH Q2(R1) provides documented evidence that the method is accurate, precise, and reliable for its intended use. This comprehensive approach ensures that the method can confidently be used for routine quality control, release testing, and long-term stability studies, ultimately safeguarding patient health and meeting global regulatory requirements.

References

  • Peak Purity Algorithms using Diode Array Detectors. (2016, April 20). LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006, June). European Medicines Agency. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]

  • Stability tests according to ICH Q1A (R2). (2012, October 12). Memmert.com. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). LCGC International. [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. FDCELL. [Link]

  • 3 Key Steps for HPLC Validation in Stability Testing. (2025, September 27). Altabrisa Group. [Link]

  • ICH Q1A(R2) Guideline. ICH. [Link]

  • Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. (2019, March 1). Contract Pharma. [Link]

  • Enhanced Diode Array Detector Sensitivity and Automated Peak Purity Control. Agilent Technologies. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • In-Use Stability Studies for Multi-Dose Products (Part 1: EMA). (2021, August 10). PQE Group. [Link]

  • EMA public consultation: ICH Q1 Guideline on stability testing of drug products – Step 2b. (2025, May 8). PHSS. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025, April 15). ijarsct. [Link]

  • Quality: stability. European Medicines Agency (EMA). [Link]

  • Peak Purity Algorithms Using Diode Array Detectors. CHROMacademy. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International. [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). LCGC International. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration (TGA). [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [https://www.onyx-scientific.com/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/]([Link] degradation-and-stability-studies-for-drug-substances/)

  • EMA: Stability Data for Variations - Update to the Guideline. (2026, January 29). ECA Academy. [Link]

  • Method Development & Validation (Stability-Indicating). (2025, November 22). LinkedIn. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • The Use Of Forced Degradation In Analytical Method Development. Particle Sciences. [Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and WHO. (2014, June 15). der DGRA. [Link]

  • Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025, February 1). RJPN. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Stability Indicating Method Development & Validation. Eagle Analytical. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

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Unlocking the Potential of 5-(4-Chloro-phenoxy)-pentanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: A Molecule of Latent Opportunity

5-(4-Chloro-phenoxy)-pentanoic acid is a small molecule characterized by a 4-chlorophenoxy group linked via an ether bond to a five-carbon carboxylic acid chain. While extensive, dedicated biological studies on this specific compound are not widely published, its chemical architecture is emblematic of scaffolds that have proven immensely valuable in medicinal chemistry. The presence of a terminal carboxylic acid, a stable ether linkage, and a halogenated aromatic ring makes it a molecule of significant interest for two primary applications: as a putative modulator of critical metabolic receptors and as a versatile synthetic intermediate for drug discovery campaigns.

Its structure belongs to the broader class of chlorophenoxy herbicides, such as MCPA, which act as synthetic auxins in plants[1][2]. However, in the context of human medicinal chemistry, its structural similarity to known therapeutic agents points toward more compelling applications. This guide provides the scientific rationale and detailed protocols for exploring its potential in two key areas: as a modulator of Peroxisome Proliferator-Activated Receptor (PPAR) signaling and as a foundational building block for constructing compound libraries to establish structure-activity relationships (SAR).

Application I: A Putative Modulator of Peroxisome Proliferator-Activated Receptors (PPARs)

Expert Rationale: Structural Analogy as a Predictive Tool

The Peroxisome Proliferator-Activated Receptors (PPARs) are a family of ligand-activated nuclear receptors comprising three subtypes: PPARα, PPARγ, and PPARδ[3]. These receptors are master regulators of lipid and glucose metabolism, energy homeostasis, and inflammation[4][5]. The chemical structure of 5-(4-Chloro-phenoxy)-pentanoic acid strongly resembles that of fibrates (e.g., clofibric acid, fenofibrate), a class of amphipathic carboxylic acids widely used as hypolipidemic drugs that function primarily as PPARα agonists[4][6].

The key pharmacophoric features include:

  • An acidic head group (the carboxylic acid) capable of forming key ionic interactions in the receptor's ligand-binding domain.

  • A flexible aliphatic spacer (the pentanoic chain).

  • A hydrophobic tail (the 4-chlorophenoxy ring) that occupies a hydrophobic pocket within the receptor.

Given this strong structural correlation, it is a scientifically sound hypothesis that 5-(4-Chloro-phenoxy)-pentanoic acid may exhibit activity at one or more PPAR subtypes. Investigating this potential is a logical first step for any researcher encountering this molecule.

Visualizing the Mechanism: PPARα Activation Pathway

The following diagram illustrates the canonical signaling pathway initiated by a PPARα agonist.

PPAR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 5-(4-Chloro-phenoxy)- pentanoic acid (Agonist) PPAR PPARα Ligand->PPAR Binds & Activates Complex PPARα-RXR Heterodimer PPAR->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene Target Gene (e.g., CPT1, ACO) PPRE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Synthesis\n(Lipid Metabolism) Protein Synthesis (Lipid Metabolism) mRNA->Protein Synthesis\n(Lipid Metabolism) Synthesis_Workflow A Start: 5-(4-Chloro-phenoxy)- pentanoic acid B Amide Coupling (EDC, HOBt, Amine) A->B C Reaction Workup (Extraction, Wash) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, LC-MS) D->E F Final Compound (Amide Derivative) E->F G Biological Screening (e.g., PPAR Assay) F->G

Caption: A standard workflow for synthesizing an amide derivative.

Protocol 2: Synthesis of N-benzyl-5-(4-chlorophenoxy)pentanamide

This protocol provides a reliable method for creating an amide derivative, a common first step in an SAR campaign.

Principle: The carboxylic acid is activated by a carbodiimide reagent (EDC) in the presence of an activating agent (HOBt) to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an amine (benzylamine) to form a stable amide bond.

Materials:

  • 5-(4-Chloro-phenoxy)-pentanoic acid (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA, 2.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-(4-Chloro-phenoxy)-pentanoic acid (1.0 eq) and dissolve in anhydrous DCM.

    • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 20 minutes.

    • Causality Insight: Pre-activating the carboxylic acid with EDC/HOBt forms an active ester that is more susceptible to nucleophilic attack than the free acid, preventing side reactions and improving yield.

  • Amine Addition:

    • In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of DCM.

    • Add the benzylamine solution and triethylamine (2.5 eq) to the reaction flask.

    • Causality Insight: TEA is a non-nucleophilic base used to neutralize the HCl byproduct from EDC·HCl and the carboxylic acid proton, ensuring the amine nucleophile remains in its free base form.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Transfer to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality Insight: The acidic wash removes excess amine and TEA. The basic wash removes unreacted HOBt and starting acid. The brine wash removes residual water.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis. Expect to see the disappearance of the broad carboxylic acid proton signal in the ¹H NMR spectrum and the appearance of a new amide N-H signal, along with signals corresponding to the benzyl group. The mass spectrum should show the expected molecular ion peak for the product.

References

  • Froestl, W., et al. (1999). Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid. Journal of Medicinal Chemistry, 42(11), 2053-9. Available at: [Link]

  • Tyagi, S., et al. (2011). Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. Cholesterol, 2011, 685196. Available at: [Link]

  • Reddy, T., et al. (2023). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances, 13(30), 20885-20889. Available at: [Link]

  • Wikipedia. (2023, December 2). MCPA. In Wikipedia. Available at: [Link]

  • Taylor & Francis. (n.d.). Chlorophenoxy herbicides – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-233. Available at: [Link]

  • Maccari, G., et al. (2024). Special Issue “Advances in Drug Discovery and Synthesis”. International Journal of Molecular Sciences, 25(2), 1084. Available at: [Link]

  • Patil, S., et al. (2018). Synthesis And Biological Evaluation Of 5-(3,4- Methylenedioxyphenyl)-2,4-Pentadienoic Acid Derivatives As Potent Antimicrobial And Cytotoxicity Agents. IOSR Journal of Pharmacy and Biological Sciences, 11(5), 51-57. Available at: [Link]

  • Johnson, T. (2018). Bioactive molecule discovery via intermediates of total synthesis. Morressier. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 5-(4-Chlorophenyl)-beta-hydroxy-2-furanpropanoic acid Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • Huang, D., et al. (2023). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances, 13, 2608-2616. Available at: [Link]

  • Nanjan, M. J., et al. (2012). Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators. The Open Medicinal Chemistry Journal, 6, 93-108. Available at: [Link]

  • Ferreira, R. J., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 246. Available at: [Link]

  • Ghiuru, I.-S., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5122. Available at: [Link]

  • Ran, X., et al. (2022). Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract. Frontiers in Pharmacology, 13, 872516. Available at: [Link]

Sources

Application Note: High-Sensitivity Determination of Phenoxyacetic Acid Herbicides via UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating protocol for the quantification of phenoxyacetic acid herbicides (e.g., 2,4-D, MCPA, Mecoprop, 2,4,5-T) in water and food matrices. Unlike traditional GC-MS methods (e.g., EPA 8151) that require time-consuming derivatization, this UHPLC-MS/MS workflow utilizes direct Negative Electrospray Ionization (ESI-). The method addresses the critical "Chromatographic-Ionization Paradox" inherent to acidic pesticides: balancing low pH required for C18 retention with the high pH preferred for negative ionization.

Introduction & Scientific Rationale

Phenoxyacetic acids are synthetic auxin mimics widely used to control broadleaf weeds. Their high polarity and thermal instability make them poor candidates for GC-MS without methylation. Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS) is the modern gold standard (replacing EPA Method 555), offering lower detection limits (ppt level) and higher throughput.

The Technical Challenge: The "Acidic Paradox"
  • Retention: Phenoxy acids (pKa ~2.8–3.2) must be protonated (neutral) to retain on a standard reverse-phase C18 column. This requires an acidic mobile phase (pH < 3).

  • Ionization: ESI- detection requires the molecule to be deprotonated (ionic, [M-H]⁻). This theoretically favors a basic mobile phase.

  • Solution: This protocol utilizes a Formic Acid/Methanol gradient on a high-strength silica (HSS) or polar-embedded C18 column. The acidic mobile phase ensures sharp peaks, while the high voltage of the ESI source effectively strips the proton in the gas phase, overcoming the solution-phase acidity.

Method Development Strategy

Workflow Visualization

The following diagram outlines the critical decision pathways for sample preparation based on matrix type.

G Start Sample Matrix Water Drinking/Surface Water Start->Water Food Food (Grains/Fruits) Start->Food Prep_Water SPE Extraction (Polymeric WAX) Water->Prep_Water Hydrolysis Alkaline Hydrolysis? (If conjugated forms suspected) Food->Hydrolysis LC UHPLC Separation (C18, Acidic Mobile Phase) Prep_Water->LC Prep_Food QuEChERS (Citrate Buffered) Prep_Food->LC Hydrolysis->Prep_Food Yes (Release Esters) Hydrolysis->Prep_Food No (Free Acid Only) MS MS/MS Detection (ESI Negative, MRM) LC->MS

Figure 1: Decision tree for sample preparation workflows targeting phenoxy acid herbicides.

Experimental Protocols

Sample Preparation
Protocol A: Water (Trace Analysis via SPE)

Target: Drinking water, Surface water (Limit of Quantitation: < 5 ng/L) Mechanism: Weak Anion Exchange (WAX) is superior to HLB for these analytes because it utilizes the negative charge of the herbicide for selective retention, allowing rigorous washing of neutrals.

  • Conditioning: Use a Polymeric WAX cartridge (e.g., Oasis WAX or Strata-X-AW). Condition with 3 mL Methanol followed by 3 mL Water.

  • Loading: Acidify 100 mL water sample to pH ~5 (not < 3, or you neutralize the acid and lose anion exchange mechanism). Load at 3 mL/min.

  • Wash:

    • Wash 1: 2 mL 25mM Ammonium Acetate buffer (pH 5).

    • Wash 2: 2 mL Methanol (removes neutrals; herbicides stay bound by charge).

  • Elution: Elute with 2 mL of Methanol containing 5% Ammonium Hydroxide . (The base neutralizes the cartridge amine, releasing the analyte).

  • Reconstitution: Evaporate to dryness under N₂; reconstitute in 90:10 Water:MeOH.

Protocol B: Food/Grains (QuEChERS)

Target: Cereals, Fruits Mechanism: Citrate buffering is mandatory to maintain pH ~5 during extraction, protecting the stability of pH-sensitive analytes.

  • Extraction: Weigh 10 g homogenized sample into a 50 mL tube. Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid.

  • Salting Out: Add Citrate-Buffered QuEChERS salts (4g MgSO₄, 1g NaCl, 1g NaCitrate, 0.5g disodium citrate). Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.

  • dSPE Cleanup: Transfer supernatant to a dSPE tube containing MgSO₄ and C18. Do NOT use PSA (Primary Secondary Amine) .

    • Expert Note: PSA removes organic acids. Since your analytes are organic acids, PSA will irreversibly bind them, resulting in 0% recovery. Use C18 only for lipid removal.

UHPLC-MS/MS Instrumentation

System: Agilent 1290 Infinity II / Waters ACQUITY I-Class or equivalent. Column: C18 with polar embedding (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse Plus C18), 2.1 x 100 mm, 1.7 µm.

Mobile Phase:

  • A: Water + 0.01% Formic Acid (Keeps pH ~3.0 for retention).

  • B: Methanol (Preferred over ACN for better resolution of isomers like 2,4-D and 2,4,5-T).

Gradient:

Time (min) %B Curve
0.0 10 Initial
1.0 10 Hold
8.0 95 Linear
10.0 95 Wash
10.1 10 Re-equilibrate

| 13.0 | 10 | End |

MS Source Parameters (ESI Negative):

  • Capillary Voltage: 2.5 - 3.0 kV (Lower than positive mode to prevent arcing).

  • Desolvation Temp: 450°C (High heat aids evaporation of aqueous mobile phase).

  • Source Offset: Keep low to prevent in-source fragmentation of the labile carboxyl group.

MRM Transitions (Data Table)
AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Cone Voltage (V)Collision Energy (eV)
2,4-D 219.0160.9125.02518
MCPA 199.0141.0105.02515
Mecoprop (MCPP) 213.0141.071.02820
2,4,5-T 253.0195.0161.02518
Dicamba 219.0175.0145.02015
2,4-D-d3 (IS) 222.0164.0-2518

Validation & Quality Control (Self-Validating System)

To ensure "Trustworthiness," the method must include internal checks that flag errors automatically.

  • Internal Standard (IS) Normalization:

    • You must use isotopically labeled standards (e.g., 2,4-D-d3). Phenoxy acids are notorious for matrix suppression in ESI(-). The IS corrects for this dynamically.

    • Acceptance Criteria: IS peak area in samples must be within ±30% of the IS area in calibration standards.

  • Ion Ratio Confirmation:

    • Compare the ratio of the Quant/Qual ions.

    • Acceptance Criteria: Ratio must be within ±20% of the authentic standard. This confirms the peak is actually the herbicide and not a matrix interference.

  • Linearity & Carryover:

    • Range: 0.5 ng/mL – 100 ng/mL.

    • Carryover Check: Inject a solvent blank immediately after the highest standard. Phenoxy acids are "sticky." If carryover > 1% of LOQ, increase the needle wash time (use 50:50 MeOH:Water with 0.1% NH₄OH as needle wash).

Troubleshooting Guide

IssueRoot CauseSolution
Low Sensitivity (All Peaks) pH MismatchIf Mobile Phase A is too acidic (>0.1% FA), ionization is suppressed. Switch to 0.01% FA or 5mM Ammonium Acetate.
Poor Retention (Early Elution) Column DewettingHigh aqueous content (initial gradient) can cause C18 dewetting. Use a column compatible with 100% aqueous conditions (e.g., T3 or Polar-Embedded).
Ghost Peaks CarryoverThese acids bind to steel. Passivate the LC system with 30% Phosphoric acid (offline) or use PEEK tubing/needles.
Signal Drift Source ContaminationNegative mode is sensitive to dirty sources. Clean the cone/shield daily if running food matrices.

References

  • U.S. EPA. (2010).[1] Method 8321B: Solvent-Extractable Nonvolatile Compounds by HPLC/TS/MS or UV Detection.[2] SW-846 Update IV. Link

  • European Committee for Standardization. (2008). EN 15662: Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method.Link

  • Waters Corporation. (2020). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.[3] Application Note 720006820EN. Link

  • Agilent Technologies. (2014). Analysis of Phenoxy Acid Herbicides in Water by LC/MS/MS.[2][4][5][6] Application Note 5991-4682EN. Link

  • SANTE. (2021). Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(4-Chloro-phenoxy)-pentanoic Acid

[1]

Product: 5-(4-Chloro-phenoxy)-pentanoic acid CAS: 161725-12-8 Chemical Class: Phenoxyalkanoic Acids / Ether-Carboxylic Acids Application: Pharmaceutical Intermediate / Agrochemical Precursor[1]

Technical Overview & Critical Properties

This guide addresses the purification of 5-(4-Chloro-phenoxy)-pentanoic acid. This molecule contains a lipophilic 4-chlorophenyl ether tail and a hydrophilic carboxylic acid head.[1] This amphiphilic nature dictates the purification strategy: Chemoselective Acid-Base Extraction followed by Recrystallization .[1]

Physicochemical Profile
PropertyDescriptionImplication for Purification
Acidity (pKa) ~4.5 - 4.8 (Carboxylic Acid)Soluble in dilute aqueous base (pH > 8); precipitates at pH < 3.[1][2]
Lipophilicity High (Chlorophenyl group)Soluble in organic solvents (EtOAc, DCM) when protonated.
Impurities 4-Chlorophenol, 5-Bromopentanoic acidPhenols are weaker acids (pKa ~10) than the product; separable via pH control.[1]
State Solid (Crystalline)Amenable to recrystallization.

Troubleshooting Guide (Q&A Format)

Issue 1: "My crude product is a sticky oil that refuses to solidify."

Diagnosis: This is the most common issue with phenoxy-alkanoic acids.[1] It usually indicates the presence of unreacted solvent (like toluene or DMF) or neutral impurities (esters) that depress the melting point.

Corrective Action:

  • The "High-Vac" Fix: Place the oil under high vacuum (< 1 mbar) at 40°C for 4 hours to remove trapped solvent.

  • Trituration: If it remains oily, add cold n-Hexane or Petroleum Ether to the oil. Scratch the flask walls with a glass rod to induce nucleation. The non-polar solvent dissolves impurities while forcing the polar acid to crystallize.

  • Seed Crystal: If available, add a micro-spatula of pure material to the oil/hexane mixture.

Issue 2: "The product has a persistent medicinal/phenolic smell."

Diagnosis: Contamination with 4-Chlorophenol (starting material).[1] Phenols have high vapor pressures and distinct odors. They can co-precipitate if the pH is not managed strictly.

Corrective Action:

  • The pH Gradient Wash:

    • Dissolve the crude solid in Ethyl Acetate.

    • Wash with 5% NaHCO₃ (Sodium Bicarbonate) .

    • Mechanism:[1][3][4][5][6] NaHCO₃ (pH ~8.5) is strong enough to deprotonate the carboxylic acid (product, pKa ~4.5) into the water layer, but too weak to fully deprotonate 4-chlorophenol (pKa ~9.4).

    • Discard the organic layer (which holds the phenol). Acidify the aqueous layer to recover the odorless product.

Issue 3: "Low yield after acidification of the aqueous layer."

Diagnosis: The "Oiling Out" Effect or Water Solubility. While the acid is lipophilic, the 5-carbon chain provides some water solubility, especially if the volume of water is too large.

Corrective Action:

  • Salting Out: Add solid NaCl to the acidified aqueous mixture until saturated. This increases the ionic strength, forcing the organic acid out of the solution.

  • Cold Precipitation: Cool the acidified mixture to 0–4°C for 2 hours before filtration.

  • Back-Extraction: Do not rely on filtration alone. Extract the acidified aqueous milky suspension with DCM (Dichloromethane) to recover the product, then dry and evaporate.

Detailed Purification Protocols

Protocol A: Chemoselective Acid-Base Extraction (Primary Purification)

Use this for crude reaction mixtures to remove 95% of impurities.[1]

  • Dissolution: Dissolve crude reaction residue in Ethyl Acetate (EtOAc) . (Use ~10 mL per gram of crude).

  • Acidic Wash (Removal of Amines/Inorganics): Wash the organic phase with 1M HCl (1x).

  • Alkaline Extraction (The Critical Step):

    • Extract the EtOAc layer with 10% Aqueous Na₂CO₃ (Sodium Carbonate) (3x).

    • Note: The Product moves to the Aqueous Layer (as sodium salt). Neutral impurities (unreacted alkyl halides, esters) stay in the Organic Layer .

    • STOP: Keep the Aqueous Layer.[7] Discard the Organic Layer.

  • Acidification:

    • Cool the aqueous extract to 0°C.

    • Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1-2.

    • The product will precipitate as a white solid.

  • Isolation: Filter the solid. If it oils out, extract with DCM, dry over MgSO₄, and evaporate.

Protocol B: Recrystallization (Final Polishing)

Use this to achieve >98% purity suitable for biological assays.[1]

Solvent System: Ethanol / Water (Best for yield) or Ethyl Acetate / Hexane (Best for drying).

  • Solubilization: Place the dry solid in a flask. Add the minimum amount of boiling Ethanol until fully dissolved.

  • Cloud Point: Remove from heat. Add hot Water dropwise until the solution turns slightly cloudy (turbid).

  • Clarification: Add one drop of hot Ethanol to clear the solution.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place in an ice bath for 1 hour.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold water/ethanol (9:1 mixture).

Process Logic Visualization

The following diagram illustrates the decision logic for purifying 5-(4-Chloro-phenoxy)-pentanoic acid based on the specific impurity profile.

PurificationLogicStartCrude 5-(4-Chloro-phenoxy)-pentanoic AcidCheckStatePhysical State CheckStart->CheckStateOilyState: Oily / StickyCheckState->OilyIfSolidState: SolidCheckState->SolidIfTriturationTrituration(Hexane/Pet Ether)Oily->TriturationCheckSmellImpurity Check(Phenolic Odor?)Solid->CheckSmellTrituration->SolidPrecipitatesAcidBaseAcid-Base Extraction(Isolate as Carboxylate)Trituration->AcidBaseRemains OilyRecrystRecrystallization(EtOH/H2O)AcidBase->RecrystCheckSmell->AcidBaseNo (General impurities)BicarbWashNaHCO3 Selective Wash(Removes Phenols)CheckSmell->BicarbWashYes (Phenol present)BicarbWash->AcidBaseFinalPure Product(>98% HPLC)Recryst->Final

Caption: Logic flow for selecting the appropriate purification module based on physical state and impurity profile.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 161725-12-8. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis workup).

common impurities in 5-(4-Chloro-phenoxy)-pentanoic acid synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the PharmaSynth Technical Support Center .

You have reached the Tier 3 Support Desk for Alkylation & Etherification Chemistries . I am Dr. Aris, Senior Application Scientist. Below is the technical dossier regarding the synthesis and impurity profiling of 5-(4-Chlorophenoxy)pentanoic acid .

This guide does not merely list problems; it establishes a self-validating control system for your synthesis. We assume you are utilizing the industry-standard Williamson Ether Synthesis , likely via the ester intermediate to minimize polymerization.

Module 1: The Synthetic Pathway & Impurity Origins

To troubleshoot effectively, you must visualize where the chemistry deviates. The synthesis typically involves reacting 4-Chlorophenol with Ethyl 5-bromovalerate (or the free acid, though less recommended) followed by hydrolysis.

The Reaction & Impurity Map

SynthesisMap SM1 4-Chlorophenol (Nucleophile) Int Intermediate Ester (Ethyl 5-(4-chlorophenoxy)pentanoate) SM1->Int SN2 Substitution ImpB Impurity B: Unreacted Phenol (Oxidative discoloration) SM1->ImpB Excess/Trapped SM2 Ethyl 5-bromovalerate (Electrophile) SM2->Int ImpA Impurity A: 4-Pentenoic Acid Deriv. (Elimination Product) SM2->ImpA E2 Elimination (High Temp/Strong Base) Base Base (K2CO3 / NaOH) Base->Int Prod TARGET PRODUCT 5-(4-Chlorophenoxy)pentanoic acid Int->Prod Hydrolysis (LiOH/NaOH) ImpC Impurity C: Incomplete Hydrolysis (Residual Ester) Int->ImpC Incomplete Rxn ImpD Impurity D: Dimeric Ester (Self-Alkylation) Prod->ImpD Acid + Halide (If SM2 excess)

Figure 1: Mechanistic origin of impurities in Williamson Ether Synthesis of phenoxy acids.

Module 2: Critical Impurity Profiling

The following table summarizes the specific impurities you will encounter. Note that Impurity A and Impurity B are the most persistent in this specific chain length (C5).

Impurity IDChemical IdentityOriginDetection (TLC/HPLC)
Impurity A 4-Pentenoic Acid / Ethyl Ester Elimination (E2): Base attacks the

-proton of the alkyl bromide instead of the carbon. Favored by high heat or overly strong bases (e.g., NaOEt).
High Rf: Non-polar compared to product. NMR: Distinct vinyl protons at 5.0–6.0 ppm.
Impurity B 4-Chlorophenol Stoichiometry: Excess starting material or inefficient washing.UV Active: Strong absorption. Smell: Medicinal/Antiseptic odor.
Impurity C Ethyl 5-(4-chlorophenoxy)pentanoate Process: Incomplete hydrolysis of the ester intermediate.RRT ~1.2-1.5: Elutes after the acid. IR: Ester C=O stretch at ~1735 cm⁻¹.
Impurity D Dimeric Ester Side Reaction: The product acid reacts with remaining alkyl bromide (if using the one-pot acid route).Very High Rf / Late Eluter: High molecular weight, very lipophilic.

Module 3: Troubleshooting Guides (FAQs)

Scenario 1: "My product has a persistent medicinal smell and is slightly sticky."

Diagnosis: Contamination with 4-Chlorophenol (Impurity B) . The Science: Phenols are weak acids (


). Carboxylic acids are stronger (

). If you acidify the entire mixture to pH 1 during workup, both will precipitate. The Fix (The Self-Validating Workup):
  • Dissolve your crude solid in Saturated NaHCO₃ (pH ~8.5) .

    • Why? At pH 8.5, the Product is deprotonated (COO⁻, water-soluble). The Phenol is mostly protonated (OH, organic-soluble).

  • Extract this aqueous phase with Ethyl Acetate or Ether.

    • Result: The Phenol moves to the organic layer. The Product stays in the water.

  • Discard the organic layer.

  • Acidify the aqueous layer to pH 1 with HCl.

  • Collect the precipitate. It will be odorless and chemically pure.

Scenario 2: "Yield is low, and NMR shows vinyl protons (multiplets at 5.0 and 5.8 ppm)."

Diagnosis: E2 Elimination (Impurity A) dominating over SN2 Substitution. The Science: 5-Bromovaleric acid/ester has a primary halide, but the


-protons are accessible. If you use a strong, bulky base (like t-BuOK) or reflux too vigorously, the base acts as a proton scavenger rather than a nucleophile promoter.
The Fix: 
  • Switch Base: Use Potassium Carbonate (

    
    )  in Acetone or DMF instead of Sodium Hydride or Ethoxide. The milder basicity favors substitution.
    
  • Finkelstein Catalyst: Add 10 mol% Potassium Iodide (KI) . This converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the SN2 reaction so it outcompetes the elimination.

Scenario 3: "I see a spot running just above my product on TLC."

Diagnosis: Incomplete Hydrolysis (Impurity C) . The Science: The ethyl ester intermediate is lipophilic. The acid product is polar. The Fix:

  • Ensure you are using LiOH or NaOH (2-3 equivalents) in a THF/Water or MeOH/Water mixture.

  • Crucial Step: Do not stop the reaction until TLC indicates the complete disappearance of the top spot. If the spot persists, add more water to solubilize the base—hydroxide is not soluble in pure THF.

Module 4: Validated Experimental Protocol

This protocol uses the Ester Route to avoid the self-polymerization issues common with 5-bromovaleric acid.

Reagents:

  • 4-Chlorophenol (1.0 eq)

  • Ethyl 5-bromovalerate (1.1 eq)

  • 
     (Anhydrous, 2.0 eq)
    
  • Potassium Iodide (0.1 eq - Catalyst)

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Workflow:

  • Alkylation:

    • Combine 4-Chlorophenol,

      
      , and KI in ACN. Stir for 15 min.
      
    • Add Ethyl 5-bromovalerate dropwise.

    • Reflux (80°C) for 6–12 hours.

    • Checkpoint: Check TLC (Hexane:EtOAc 8:2). Look for disappearance of Phenol.

  • Intermediate Workup:

    • Filter off inorganic salts (

      
      , Excess Carbonate).
      
    • Evaporate solvent.[1]

  • Hydrolysis (Saponification):

    • Dissolve the residue in THF:Water (1:1).

    • Add LiOH (3.0 eq). Stir at RT for 4 hours.

    • Checkpoint: TLC should show a baseline spot (Carboxylate salt).

  • Purification (The "Differential Extraction"):

    • Evaporate THF. Dilute aqueous residue with water.[2]

    • Wash 1: Extract with Ethyl Acetate (Removes unreacted bromide, ester, and elimination impurity). Discard Organic.

    • Acidification: Acidify aqueous layer to pH 2 with 1M HCl.

    • Extraction 2: Extract the white precipitate with Ethyl Acetate.

    • Wash 2: Wash this organic layer with Brine. Dry over

      
      .[1]
      
  • Crystallization:

    • If the solid is off-white, recrystallize from Hexane/Ethyl Acetate (10:1) .

Module 5: Troubleshooting Logic Tree

Use this flowchart to diagnose the failure mode of your experiment.

Troubleshooting Start Start Diagnosis CheckTLC Check TLC/HPLC Is product peak present? Start->CheckTLC NoProd Reaction Failed CheckTLC->NoProd No YesProd Product Present but Impure CheckTLC->YesProd Yes CheckReactants Check Reagents: Did you add KI catalyst? Is Base dry? NoProd->CheckReactants CheckImpurity Identify Impurity Type YesProd->CheckImpurity ImpurityVinyl Vinyl Protons (NMR) (Elimination) CheckImpurity->ImpurityVinyl High Rf spot ImpurityEster Ester Peak (IR/NMR) (Incomplete Hydrolysis) CheckImpurity->ImpurityEster Spot near Product ImpurityPhenol Phenol Smell (Unreacted SM) CheckImpurity->ImpurityPhenol UV active, Smell ActionTemp Action: Lower Temp, Switch to K2CO3/Acetone ImpurityVinyl->ActionTemp ActionHydro Action: Increase Water content in Hydrolysis step ImpurityEster->ActionHydro ActionWash Action: Perform NaHCO3 Differential Extraction ImpurityPhenol->ActionWash

Figure 2: Decision tree for isolating process failures.

References

  • Williamson, A. W. (1850). "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational chemistry for ether synthesis).[2][3]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Phenoxy acid synthesis and purification via bicarbonate extraction).

  • PubChem Compound Summary. (2024). "5-(4-Chlorophenoxy)pentanoic acid (CAS 161725-12-8)." National Center for Biotechnology Information.

  • Tanaka, K., et al. (2005). "Solvent-free Williamson ether synthesis." Green Chemistry, 7, 826-829. (Modern improvements to reduce elimination side-products).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Chlorophenol and alkyl bromides before handling.

Sources

Technical Support Center: Crystallization of 5-(4-Chloro-phenoxy)-pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-CPPA-CRYST-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

Crystallizing 5-(4-Chloro-phenoxy)-pentanoic acid presents a classic challenge in organic process development: balancing the crystallization kinetics of a rigid aromatic head group (4-chlorophenoxy) against the entropic flexibility of an alkyl tail (pentanoic acid).[1]

The most common failure mode for this molecule is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the molecule separates as a solute-rich oil droplet rather than a solid crystal, often trapping impurities and preventing purification.[2]

This guide provides a self-validating workflow to troubleshoot oiling out, impurity occlusion, and yield loss.

Part 1: The "Oiling Out" Phenomenon (Critical Failure Mode)

Symptom: Upon cooling, the solution turns milky/cloudy, or a viscous oil layer forms at the bottom of the flask. No crystals appear, or they form only after days of sitting.

Root Cause: The metastable zone width (MSZW) is too narrow, or the crystallization temperature (


) is lower than the liquid-liquid phase separation temperature (

). This is thermodynamically driven by the flexible pentanoic chain.
Troubleshooting Logic (Decision Tree)

OilingOutLogic Start Start: Solution is Cloudy/Oily CheckTemp Check Temperature vs. Melting Point (MP) Start->CheckTemp IsHot Temp > MP of Pure Solid? CheckTemp->IsHot Yes IsCool Temp < MP of Pure Solid? CheckTemp->IsCool No ActionMelt Issue: Melted Product Action: Lower seeding temp IsHot->ActionMelt ActionLLPS Issue: True Oiling Out (LLPS) IsCool->ActionLLPS SolventCheck Check Solvent System ActionLLPS->SolventCheck Polarity Is solvent too non-polar? SolventCheck->Polarity Fix1 Fix: Increase Solvent Polarity (Add 5-10% EtOAc or MeOH) Polarity->Fix1 Yes (e.g., Pure Heptane) Fix2 Fix: Seed at T > T_LLPS (Seeding is mandatory) Polarity->Fix2 No (e.g., Toluene/EtOAc)

Caption: Diagnostic logic for distinguishing between simple melting and thermodynamic oiling out (LLPS).

Part 2: Validated Crystallization Protocols

Do not rely on a single solvent system. Choose the protocol based on your primary impurity profile.

Protocol A: The "High Purity" Method (Toluene/Heptane)

Best for: Removing polar impurities and unreacted 4-chlorophenol.[1]

ParameterSpecificationRationale
Solvent Toluene (Solvent)High solubility at boiling; moderate polarity prevents dimer aggregation.[1]
Antisolvent Heptane (Antisolvent)Induces supersaturation gradually.
Ratio 1:2 to 1:4 (v/v)Optimized to avoid "crashing out" the oil phase.
Seeding MANDATORY (0.5 wt%)Phenoxy acids are notorious for slow nucleation.

Step-by-Step:

  • Dissolution: Dissolve crude solid in Toluene at 70°C (approx. 3-5 mL/g).

  • Polish Filtration: Filter hot through a 0.45µm PTFE membrane to remove dust (nucleation sites).

  • Initial Cooling: Cool slowly to 45-50°C.

  • Seeding: Add seed crystals. Crucial: Hold temperature for 30 mins to allow seed healing.

  • Antisolvent Addition: Add Heptane dropwise over 2 hours.

    • Warning: If cloudiness persists for >30 seconds, STOP addition and heat slightly until clear.

  • Final Cooling: Cool to 0-5°C at a rate of 10°C/hour.

Protocol B: The "Color Removal" Method (Ethanol/Water)

Best for: Removing colored oligomers and inorganic salts.

  • Dissolve in Ethanol (95%) at 60°C.

  • Add Activated Charcoal (5 wt%), stir for 15 mins, and filter hot over Celite.

  • Add warm water dropwise until slight turbidity is observed.

  • Re-heat to clear solution.

  • Cool to Room Temp (RT) with slow stirring. Do not use an ice bath immediately.[1]

Part 3: Impurity Management (The "Sticky Solid" Issue)

If your product remains sticky or yellow, recrystallization alone will fail. You must perform a Chemical Purification (Acid/Base Swing) before crystallizing.

The Workflow:

  • Dissolve crude oil in dilute NaOH (aq). The acid becomes a water-soluble carboxylate salt.

  • Wash the aqueous layer with Ethyl Acetate (2x).

    • Mechanism:[1] Non-acidic impurities (unreacted phenols, esters) migrate to the organic layer.

  • Acidify the aqueous layer with HCl to pH 1-2.

  • Extract the precipitated solid/oil into fresh Toluene.

  • Proceed to Protocol A.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is my melting point broad (e.g., 85-95°C) even after crystallization?

  • A: This indicates "solvent inclusion." The pentanoic acid chain can trap solvent molecules within the lattice.

  • Fix: Dry the crystals under high vacuum (>1 mbar) at 40°C for 24 hours. If the MP sharpens, it was solvent. If not, it is a related impurity (likely the ethyl ester derivative).

Q2: I don't have seed crystals. How do I generate the first batch?

  • A: Use the "Vapor Diffusion" method on a small scale (100 mg).

    • Dissolve 100 mg in minimal Acetone in a small vial.

    • Place this open vial inside a larger jar containing Hexane. Cap the large jar.

    • Wait 2-3 days.[1] The slow diffusion of Hexane will grow high-quality seeds.

Q3: The crystals are forming "clumps" or "balls" instead of needles.

  • A: This is "agglomeration" caused by oiling out at the microscopic level.

  • Fix: Increase the stirring speed (RPM) during the antisolvent addition and reduce the cooling rate. Ensure you are in the metastable zone, not the labile zone.

Part 5: Advanced Mechanism Visualization

Understanding the competition between the Carboxylic Dimerization (desired) and Chain Entanglement (undesired/oil) is key.

Mechanism cluster_0 Critical Control Point Monomer Free Monomer (Solvated) Dimer Carboxylic Dimer (Pre-Crystal Motif) Monomer->Dimer Non-Polar Solvent (Promotes H-Bonding) Oil Amorphous Oil (Chain Entanglement) Monomer->Oil Rapid Cooling High Impurity Load Crystal Crystalline Lattice (Ordered) Dimer->Crystal Slow Cooling + Seeding Oil->Crystal Very Slow Transformation

Caption: Pathway competition. Non-polar solvents promote dimerization (green path), while rapid cooling traps the molecule in an amorphous oil state (red path).

References
  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Control. [Link]

  • ChemRxiv. Ketonization of Valeric Acid to 5-Nonanone over Metal Oxides. (Context on valeric acid chain behavior). [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link][1]

Sources

Technical Support Center: Acid-Base Extraction for the Purification of Chlorophenoxy Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the principles, execution, and troubleshooting of acid-base extraction for the purification of chlorophenoxy acids. It is designed to offer both foundational knowledge and practical, field-tested insights to ensure the successful implementation of this critical purification technique.

The Foundational Principle: Exploiting Acidity for Separation

Acid-base extraction is a liquid-liquid extraction technique that leverages the differing solubilities of a compound in its neutral and ionized states. Chlorophenoxy acids, a class of herbicides, are weak organic acids. In their protonated (neutral) form, they are generally soluble in organic solvents and have limited solubility in water. Conversely, when deprotonated to form their corresponding carboxylate salts, they become ionic and thus more soluble in an aqueous phase. This reversible, pH-dependent partitioning between two immiscible liquid phases is the cornerstone of their purification.

The efficiency of this separation is fundamentally governed by the pKa of the chlorophenoxy acid and the pH of the aqueous solution. The pKa is the pH at which the acid is 50% in its protonated form and 50% in its deprotonated (conjugate base) form. To effectively extract the acidic compound into the aqueous phase as its salt, the pH of the aqueous solution should be significantly higher than the pKa of the acid. A general rule of thumb is to adjust the pH to be at least two units above the pKa. Conversely, to recover the acid from the aqueous phase, the pH is adjusted to be at least two units below the pKa, converting the salt back to the less water-soluble neutral acid, which will then partition back into an organic solvent or precipitate out of the aqueous solution.

Essential Physicochemical Data for Common Chlorophenoxy Acids

A thorough understanding of the physicochemical properties of the target analyte is critical for designing an effective extraction protocol. The following table summarizes the pKa and aqueous solubility of several common chlorophenoxy acids.

Chlorophenoxy AcidCommon AbbreviationpKaWater Solubility of Acid Form
(2,4-Dichlorophenoxy)acetic acid2,4-D2.64 - 3.31[1]900 mg/L at 25 °C[2]
(2,4,5-Trichlorophenoxy)acetic acid2,4,5-T2.88[2]238 mg/L at 30 °C[2]
2-(2-Methyl-4-chlorophenoxy)propanoic acidMecoprop (MCPP)3.2 - 3.78[3][4]-
2-(2,4-Dichlorophenoxy)propanoic acidDichlorprop (2,4-DP)3.10[5]-
4-(2-Methyl-4-chlorophenoxy)butyric acidMCPB--

Note: The solubility of the salt forms of these acids in water is generally much higher. For example, the sodium salt of 2,4-D is completely soluble in water.[6]

Step-by-Step Experimental Protocol for Purification

This protocol outlines a general procedure for the separation of a chlorophenoxy acid from a neutral impurity using diethyl ether as the organic solvent.

Materials and Reagents
  • Crude sample containing the chlorophenoxy acid and a neutral impurity

  • Diethyl ether (or other suitable water-immiscible organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 6 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper or a calibrated pH meter

  • Rotary evaporator (optional)

Workflow Diagram

AcidBaseExtraction cluster_0 Step 1: Dissolution & Initial Extraction cluster_1 Step 2: Separation of Phases cluster_2 Step 3: Purification & Isolation A Dissolve crude mixture in diethyl ether B Add saturated NaHCO₃(aq) to separatory funnel A->B C Shake and vent funnel B->C D Allow layers to separate C->D E Aqueous Layer (Bottom) (Sodium salt of chlorophenoxy acid) D->E Drain F Organic Layer (Top) (Neutral impurity in diethyl ether) D->F Retain J Acidify aqueous layer with 6 M HCl E->J G Wash organic layer with brine F->G H Dry organic layer with Na₂SO₄ G->H I Evaporate ether to isolate neutral impurity H->I K Extract with fresh diethyl ether J->K L Dry and evaporate ether to isolate pure chlorophenoxy acid K->L

Caption: Workflow of the acid-base extraction protocol.

Detailed Procedure
  • Dissolution: Dissolve the crude sample in a suitable volume of diethyl ether in an Erlenmeyer flask.

  • First Extraction: Transfer the ether solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Mixing and Venting: Stopper the funnel and invert it. Open the stopcock to vent any pressure buildup from carbon dioxide evolution. Close the stopcock and shake the funnel gently for 1-2 minutes, venting frequently.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense diethyl ether layer will be on top, and the aqueous layer will be on the bottom.

  • Isolating the Aqueous Layer: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask. This layer now contains the sodium salt of your chlorophenoxy acid.

  • Washing the Organic Layer (Backwashing): To remove any residual water-soluble impurities from the organic layer, add a small volume of brine, shake, and discard the aqueous layer. This step also helps to initiate the drying process.

  • Drying the Organic Layer: Drain the ether layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate or magnesium sulfate to remove any dissolved water. Swirl the flask and let it sit for several minutes.

  • Isolating the Neutral Compound: Decant or filter the dried ether solution into a round-bottom flask. The neutral impurity can then be isolated by removing the diethyl ether using a rotary evaporator.

  • Regenerating the Chlorophenoxy Acid: Cool the aqueous extract (from step 5) in an ice bath. Slowly add 6 M HCl dropwise while stirring until the solution is acidic (pH ~2), as confirmed with pH paper. You may observe the formation of a precipitate, which is your purified chlorophenoxy acid.

  • Second Extraction: Add a fresh portion of diethyl ether to the acidified aqueous solution in the separatory funnel. Shake and vent as before.

  • Final Isolation: Drain the aqueous layer and collect the ether layer. Dry the ether layer with a drying agent, decant or filter, and remove the solvent to yield the purified chlorophenoxy acid.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Low Recovery of Chlorophenoxy Acid 1. Incomplete deprotonation of the acid. 2. Insufficient acidification during recovery. 3. The chlorophenoxy acid salt is partially soluble in the organic solvent. 4. The neutral form of the acid is significantly soluble in the acidic aqueous phase.1. Ensure the pH of the aqueous base is at least two units higher than the pKa of the acid. Use a stronger base if necessary (e.g., NaOH), but be mindful of potential hydrolysis of esters if present. 2. Check the pH of the aqueous layer after acidification to ensure it is well below the pKa. Add more acid if needed. 3. Perform multiple extractions with the aqueous base to ensure complete transfer of the acid salt. 4. If the acid does not precipitate upon acidification, perform multiple extractions with an organic solvent to recover it.[7] Adding brine to the aqueous layer can decrease the solubility of the organic acid ("salting out").[1][7]
Emulsion Formation at the Interface 1. Vigorous shaking of the separatory funnel. 2. Presence of surfactants or other amphipathic impurities. 3. High concentration of the crude sample.1. Swirl the separatory funnel gently instead of shaking vigorously. 2. Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion. 3. Dilute the mixture with more of both the organic and aqueous solvents. 4. Allow the mixture to stand for a longer period. 5. In stubborn cases, filter the mixture through a pad of celite or glass wool.
Product Contaminated with Neutral Impurity 1. Incomplete phase separation. 2. The neutral impurity has some solubility in the aqueous phase.1. Allow more time for the layers to separate completely. 2. Perform a "backwash".[2] After collecting the initial aqueous extract containing the acid salt, wash this aqueous layer with a small amount of fresh organic solvent to remove any dissolved neutral impurity.[2]
No Precipitate Forms Upon Acidification 1. The chlorophenoxy acid is highly soluble in the acidic aqueous solution. 2. The concentration of the acid is too low to exceed its solubility limit.1. Extract the acidified aqueous solution with several portions of a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover the acid.[7] 2. If a small amount of product is expected, this is a common observation. Proceed with organic solvent extraction.

Frequently Asked Questions (FAQs)

Q1: Why is sodium bicarbonate used instead of a stronger base like sodium hydroxide?

A1: Sodium bicarbonate (pKa of its conjugate acid, carbonic acid, is 6.4) is a weaker base than sodium hydroxide. It is sufficiently basic to deprotonate most carboxylic acids, including chlorophenoxy acids (pKa ~2.6-3.8), but not so basic that it would deprotonate less acidic functional groups like phenols (pKa ~10), if they were present as impurities. This allows for a more selective separation.[8] Additionally, the reaction with sodium bicarbonate produces carbon dioxide gas, which is a visual indicator that the reaction is occurring, but also necessitates careful venting of the separatory funnel.[9]

Q2: What is the purpose of the brine wash?

A2: The brine (saturated NaCl solution) wash serves two main purposes. First, it helps to remove the majority of dissolved water from the organic layer, acting as a preliminary drying step.[2] Second, it can help to break up emulsions by increasing the ionic strength of the aqueous phase.

Q3: Can I use a different organic solvent instead of diethyl ether?

A3: Yes, other water-immiscible organic solvents can be used. The choice of solvent depends on several factors, including the solubility of the compounds of interest, the solvent's density relative to water, its boiling point (for ease of removal), and its safety profile. Common alternatives include ethyl acetate, dichloromethane, and toluene. Note that halogenated solvents like dichloromethane are denser than water and will form the bottom layer.

Q4: How do I know which layer is the organic and which is the aqueous?

A4: The layers separate based on their densities. Diethyl ether (density ~0.71 g/mL) is less dense than water (~1.0 g/mL) and will be the top layer. Dichloromethane (density ~1.33 g/mL) is denser than water and will be the bottom layer. If you are unsure, add a few drops of water to the separatory funnel and observe which layer the drops join.

Q5: What safety precautions should I take?

A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a good starting point for incidental contact).[10][11] Diethyl ether is extremely flammable and can form explosive peroxides upon standing, so it should be handled with care away from ignition sources. Chlorophenoxy acids can be irritating to the skin and eyes.[5][6][12] Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][13]

References

  • Mecoprop | C10H11ClO3 | CID 7153 - PubChem. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved February 19, 2026, from [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Safe Handling and Storage of Chemicals | Environmental Health & Safety. (n.d.). University of Colorado Boulder. Retrieved February 19, 2026, from [Link]

  • Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). (n.d.). INCHEM. Retrieved February 19, 2026, from [Link]

  • 2,4-D / LV4 SAFETY DATA SHEET. (n.d.). Retrieved February 19, 2026, from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry Steps. Retrieved February 19, 2026, from [Link]

  • 2,4-D-sodium | C8H5Cl2NaO3 | CID 23676704 - PubChem. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • EQS - Ecotox Centre proposal for: Mecoprop-P. (n.d.). Oekotoxzentrum. Retrieved February 19, 2026, from [Link]

  • SAFETY DATA SHEET 2,4-D Granules. (2017, November 13). Greenbook.net. Retrieved February 19, 2026, from [Link]

  • Liquid/liquid Extraction. (n.d.). Retrieved February 19, 2026, from [Link]

  • Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved February 19, 2026, from [Link]

  • Using Extraction to Isolate a Neutral Compound from a Mixture Containing an Acid Impurity. (2020, August 24). JoVE. Retrieved February 19, 2026, from [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved February 19, 2026, from [Link]

  • Organic Acid-Base Extractions. (2025, September 20). Chemistry Steps. Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: Chlorophenoxy Acid HPLC Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Mobile Phase Optimization for Chlorophenoxy Herbicides (2,4-D, MCPA, 2,4,5-T) Assigned Specialist: Senior Application Scientist

Introduction: The Chemistry of Control

Welcome to the technical support hub for chlorophenoxy acid analysis. If you are analyzing 2,4-D, MCPA, or their derivatives, you are dealing with weakly acidic herbicides (pKa range ~2.6 – 3.1).

The most common error we see in drug development and environmental labs is treating these analytes like neutral compounds. They are not. Their retention behavior is governed by the Henderson-Hasselbalch equation . Small fluctuations in mobile phase pH relative to the analyte's pKa will cause massive shifts in retention time and peak shape degradation.

This guide moves beyond basic "recipes" to explain the thermodynamic drivers of your separation, ensuring you can build a self-validating, robust method.

Module 1: Critical Mobile Phase Parameters

The pH Imperative

For chlorophenoxy acids, pH is not a variable; it is a control switch.

  • The Science: To retain these acids on a hydrophobic C18 column, they must be in their neutral (protonated) form.[1]

  • The Rule: Maintain mobile phase pH at pKa - 2 .[1]

    • Since 2,4-D has a pKa of approx.[1] 2.8, your target pH is < 2.5 .[1]

    • Why? At pH 2.5, >90% of the molecule is protonated. At pH 4.0, it is largely ionized (COO-), causing it to elute near the void volume with poor peak shape due to repulsion from residual silanols.

Buffer Selection Strategy

Your detector determines your buffer.[1] Do not cross-contaminate these workflows.

FeatureUV Detection (Traditional) LC-MS/MS (Modern/EPA 8321B)
Primary Acid Phosphoric Acid (H₃PO₄) Formic Acid (HCOOH)
pH Range 2.0 – 2.52.5 – 3.0
UV Cutoff Excellent (<200 nm)Good (210 nm)
Volatility Non-volatile (Clogs MS source)Volatile (MS Compatible)
Buffering Capacity High at low pHModerate (Add Ammonium Formate)

Module 2: Troubleshooting Workflows

Issue A: Peak Tailing (Asymmetry > 1.2)

Symptom: The peak rises sharply but drags out on the tail. Root Cause: Secondary interactions.[1] The ionized carboxyl group of the herbicide is interacting with positively charged metals or unreacted silanols on the silica surface.

Protocol: The "Silanol Suppression" Fix

  • Check pH: Measure the aqueous fraction before mixing with organic.[1][2] Is it < 3.0? If not, lower it.

  • Increase Ionic Strength: If using Formic Acid (0.1%), spike with 5mM - 10mM Ammonium Formate . The ammonium ions compete for the silanol sites, shielding the analyte.

  • Switch Solvent: Change from Acetonitrile to Methanol . Methanol is a protic solvent; it can hydrogen-bond with both the analyte and the stationary phase, often masking silanol activity better than aprotic acetonitrile [1].

Issue B: Retention Time Drift

Symptom: Retention times shift earlier with every injection. Root Cause: "Phase Collapse" (Dewetting) or pH equilibration failure.

Protocol: The "Equilibrium Lock"

  • Avoid 100% Aqueous: Never start a gradient at 0% Organic. Chlorophenoxy acids require some organic modifier to wet the C18 pores.[1] Start at 5% Methanol/ACN .

  • Buffer Capacity Check: If you are using 0.01% Formic Acid, the buffering capacity is negligible.[1] A slight pH shift from the sample matrix can alter retention.[1][3][4] Increase to 0.1% Formic Acid .

Module 3: Visualizing the Logic

The following diagram illustrates the decision matrix for diagnosing separation failures.

TroubleshootingLogic Start Symptom Detected Tailing Peak Tailing (Asymmetry > 1.2) Start->Tailing Drift Retention Drift (RT Shifts) Start->Drift Split Split Peaks (Doublets) Start->Split CheckPH Is pH < 3.0? Tailing->CheckPH CheckEquil Is Column Equilibrated? Drift->CheckEquil CheckSolvent Sample Solvent vs. Mobile Phase? Split->CheckSolvent LowerPH Action: Lower pH to 2.5 (Suppress Ionization) CheckPH->LowerPH No CheckSilanol pH is OK. Check Silanols. CheckPH->CheckSilanol Yes AddSalt Action: Add 10mM Ammonium Formate CheckSilanol->AddSalt IncreaseTime Action: Increase Post-Run Time (5-10 CV) CheckEquil->IncreaseTime No CheckBuffer Is Buffer Weak? CheckEquil->CheckBuffer Yes IncreaseConc Action: Increase Acid Conc. (0.01% -> 0.1%) CheckBuffer->IncreaseConc MatchSolvent Action: Dissolve Sample in Initial Mobile Phase CheckSolvent->MatchSolvent

Figure 1: Diagnostic logic tree for chlorophenoxy acid HPLC issues. Follow the path based on your chromatogram's primary symptom.

Module 4: Advanced Selectivity (Isomer Separation)

Separating 2,4-D from 2,4,5-T or MCPA from MCPP requires optimizing selectivity (


).
The Methanol vs. Acetonitrile Debate

While Acetonitrile (ACN) is the default for low backpressure, Methanol (MeOH) is often superior for chlorophenoxy acids.

  • Selectivity: MeOH is protic.[1][5][6] It interacts differently with the chloro-substituents on the aromatic ring compared to aprotic ACN.

  • Resolution: Research indicates that MeOH often provides better resolution between 2,4-D and MCPA due to subtle differences in solvation shells around the acid group [2].

  • Protocol: If 2,4-D and MCPA co-elute in ACN:

    • Switch organic phase to Methanol.[6]

    • If backpressure is too high, use a binary blend (e.g., 50:50 ACN:MeOH) as Line B.

Column Hardware: The Phenyl-Hexyl Advantage

If C18 fails to separate isomers, switch to a Phenyl-Hexyl column.[1]

  • Mechanism: Phenyl phases utilize

    
     interactions with the aromatic ring of the herbicide.
    
  • Benefit: The chlorine substitution pattern (2,4 vs 2,4,[7][8]5) significantly alters the electron density of the ring, leading to vastly different retention on Phenyl phases compared to C18, which only separates based on hydrophobicity.

Frequently Asked Questions (FAQs)

Q1: Can I use ion-pairing agents like TBA (Tetrabutylammonium) to improve retention? A: Technically, yes, but we strongly advise against it for modern workflows.

  • Reason: Ion-pairing agents permanently modify the column (making it dedicated to that method) and suppress ionization in MS detection (ruining sensitivity).[1]

  • Better Alternative: Use a "Polar Embedded" C18 column which provides similar peak shape improvements without the "dirty" chemistry of ion-pairing reagents.

Q2: My EPA Method 8321B recovery is low. What is happening? A: This is likely an extraction or solubility issue, not chromatography.

  • Fix: Ensure your sample is acidified before extraction.[1] Chlorophenoxy acids in their salt form (high pH) are water-soluble and will not extract into organic solvents.[1] Acidify samples to pH < 2 to drive them into the organic layer [3].

Q3: Why do I see "Ghost Peaks" in my gradient? A: This is often due to contaminated aqueous buffer. Phosphate buffers are prone to bacterial growth.[1]

  • Fix: Filter aqueous buffers daily (0.2 µm) and discard after 48 hours. If using Formic Acid, ensure you are using LC-MS grade, as lower grades contain plasticizers that accumulate on the column.

References

  • Shimadzu Corporation. (n.d.).[1] 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • Chrom Tech, Inc. (2025).[1] Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007).[1] Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection.[1][9] Retrieved from [Link]

  • National Pesticide Information Center. (2008). 2,4-D Technical Fact Sheet. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-(4-Chloro-phenoxy)-pentanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of Phenoxyalkanoic Acids

The phenoxyalkanoic acid moiety represents a privileged scaffold in medicinal chemistry and agrochemistry, serving as the foundational structure for a diverse range of biologically active compounds. These molecules, characterized by an aryloxy group linked to a carboxylic acid via an alkyl chain, have been successfully developed as hypolipidemic drugs, anti-inflammatory agents, antitumor therapies, and herbicides.[1][2][3] The specific biological activity is exquisitely dependent on the substitution pattern on the aromatic ring, the length and branching of the alkyl chain, and the presence of additional functional groups.

This guide focuses on 5-(4-Chloro-phenoxy)-pentanoic acid as a central reference structure.[4] While this specific compound is primarily a building block in chemical synthesis, its core structure provides the basis for understanding the structure-activity relationships (SAR) within a broader family of potent analogs. We will explore how modifications to this parent molecule can profoundly influence its biological targets and therapeutic potential, with a primary focus on the regulation of lipid metabolism through the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Primary Mechanism of Action: PPARα Agonism and Hypolipidemic Effects

A predominant mechanism through which many phenoxyalkanoic acid derivatives exert their therapeutic effects is the activation of PPARs. PPARs are a group of nuclear receptor proteins that function as ligand-activated transcription factors, playing pivotal roles in metabolism and cellular differentiation.[5][6] The family consists of three main subtypes: PPARα, PPARγ, and PPARβ/δ.

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[7] Its activation is a key event in the adaptive response to energy deprivation, like fasting.[7] Ligand activation of PPARα leads to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter region of target genes.[6] This binding event modulates the transcription of a suite of genes involved in fatty acid uptake, binding, and oxidation, as well as lipoprotein metabolism. The net effect is a reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol, making PPARα a critical target for treating dyslipidemia.[5][7] Fibrate drugs, a class of hypolipidemic agents, are well-known synthetic ligands for PPARα.[6][8]

PPAR_Signaling cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Ligand Phenoxy-pentanoic Acid Analog (e.g., Fibrate, TDPPA) PPARa PPARα Ligand->PPARa Binds & Activates Ligand->PPARa PPARa_n PPARα PPARa->PPARa_n Translocates to Nucleus RXR RXR RXR_n RXR Complex_Inactive Inactive Complex PPRE PPRE (DNA Response Element) TargetGenes Target Genes (e.g., ACOX1, CPT1) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Proteins Metabolic Proteins mRNA->Proteins Translation LipidMetabolism ↑ Fatty Acid Oxidation ↓ Triglycerides ↑ HDL Cholesterol Proteins->LipidMetabolism Catalyzes Complex_Active Active Heterodimer PPARa_n->Complex_Active RXR_n->Complex_Active Complex_Active->PPRE Binds to Complex_Active->PPRE

Figure 1: PPARα signaling pathway activated by phenoxy-pentanoic acid analogs.
Case Study 1: TDPPA - A Dual-Action Analog with Enhanced Potency

A compelling example of rational drug design based on the 5-phenoxy-pentanoic acid scaffold is the novel compound 5-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)Pentanoic Acid (TDPPA) .[9] This analog was synthesized to combine the lipid-lowering properties of PPARα agonism with the hepatoprotective effects of a hydrogen sulfide (H₂S) donor moiety (the 3-thioxo-3H-1,2-dithiole group).

In preclinical studies using both acute (Triton WR-1339-induced) and chronic hyperlipidemic mouse models, TDPPA demonstrated significant efficacy.[9] It markedly reduced serum levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C), while concurrently increasing high-density lipoprotein cholesterol (HDL-C).[9] Histological analysis of liver tissue confirmed a substantial reduction in hepatic lipid accumulation.[9] The mechanism was linked directly to PPARα; molecular docking studies predicted a strong interaction, and Western blot analysis confirmed that TDPPA treatment led to an upregulation of PPARα protein expression in the liver.[9]

Parameter Effect of TDPPA Treatment Supporting Evidence Reference
Serum Triglycerides (TG)Significantly DecreasedBiochemical Assays[9]
Total Cholesterol (TC)Significantly DecreasedBiochemical Assays[9]
LDL-CholesterolSignificantly DecreasedBiochemical Assays[9]
HDL-CholesterolIncreasedBiochemical Assays[9]
Hepatic Lipid AccumulationMarkedly ReducedLiver Histology[9]
PPARα Protein ExpressionUpregulatedWestern Blotting[9]
Additional Benefit Hepatoprotective Reduced AST/ALT, Anti-inflammatory[9]

Table 1: Summary of the biological activity of the analog TDPPA in hyperlipidemic mice.

The dual-action nature of TDPPA, offering both potent lipid modulation and liver protection, highlights a sophisticated approach to analog design, addressing a common limitation (hepatotoxicity) of some traditional lipid-lowering agents.[9]

Exploring Alternative Biological Activities and SAR

While PPARα agonism is a primary activity for many analogs, modifications to the phenoxyalkanoic acid scaffold can shift the biological target and result in entirely different pharmacological profiles.

Anti-inflammatory Activity via COX-2 Inhibition

The conversion of arachidonic acid to prostaglandins by cyclooxygenase (COX) enzymes is a critical step in the inflammatory cascade. Selective inhibition of the inducible isoform, COX-2, is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 enzyme.[10][11]

Recent studies have demonstrated that phenoxy acetic acid derivatives can be potent and selective COX-2 inhibitors.[10][11] Structure-activity relationship analyses revealed that substitutions on the phenoxy ring are critical for activity. For instance, incorporating a bromine atom at the para-position of the phenoxy ring significantly enhanced inhibitory potency compared to unsubstituted analogs.[10] Further, within a series of brominated compounds, a para-chloro substitution on a separate phenyl ring of the molecule resulted in the highest inhibitory effect, with an IC₅₀ value of 0.06 ± 0.01 μM.[10] These findings underscore the importance of specific halogen substitutions in optimizing the interaction with the COX-2 active site.

Antitumor and Herbicidal Activities

More profound structural modifications can lead to agents with antitumor properties. For example, linking a quinoxaline or quinoline heterocycle to the phenoxy propionic acid core, as seen in compounds like 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469) , produces highly active antitumor agents.[2] In this context, the intact heterocyclic ring system is fundamental to the compound's cytotoxicity.[2]

Conversely, simpler analogs often exhibit herbicidal activity. Compounds like MCPA (2-methyl-4-chlorophenoxyacetic acid) and 4-(4-Chlorophenoxy)butanoic acid act as synthetic auxins.[12][13] They mimic natural plant growth hormones, leading to uncontrolled growth and ultimately the death of broadleaf weeds.[14][15] This mechanism is entirely distinct from the nuclear receptor modulation observed with hypolipidemic analogs.

Key Experimental Protocols

The validation of a compound's biological activity relies on robust and reproducible experimental models. Below are outlines of standard protocols used to evaluate the activities discussed.

Protocol 1: Triton WR-1339-Induced Hyperlipidemia Model

This is a widely used acute model to screen for hypolipidemic agents. Triton WR-1339 (tyloxapol) is a non-ionic surfactant that inhibits lipoprotein lipase, leading to a rapid and significant increase in serum cholesterol and triglycerides.

Step-by-Step Methodology:

  • Animal Acclimatization: Male mice (e.g., Kunming or C57BL/6 strain) are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water).

  • Fasting: Animals are fasted for 12-18 hours prior to the experiment, with water provided ad libitum.

  • Grouping: Mice are randomly divided into several groups: Normal Control, Model Control, Positive Control (e.g., Fenofibric acid), and Test Compound groups (various doses).

  • Drug Administration: The test compound or reference drug is administered orally (p.o.) or intraperitoneally (i.p.). The control groups receive the vehicle.

  • Induction of Hyperlipidemia: After a set time (e.g., 1 hour) post-drug administration, hyperlipidemia is induced in all groups except the Normal Control by a single intraperitoneal injection of Triton WR-1339 (typically 300-400 mg/kg body weight).

  • Blood Collection: Blood samples are collected at specified time points post-Triton injection (e.g., 12 and 24 hours) via retro-orbital puncture or cardiac puncture under anesthesia.

  • Biochemical Analysis: Serum is separated by centrifugation. Total cholesterol, triglycerides, HDL-C, and LDL-C levels are quantified using commercially available enzymatic kits and a spectrophotometer.

  • Data Analysis: The percentage reduction in lipid levels by the test compound is calculated relative to the model control group. Statistical significance is determined using appropriate tests (e.g., ANOVA followed by Tukey's test).

Triton_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatize 1. Acclimatize Mice (1 week) Fast 2. Fast Mice (12-18 hours) Acclimatize->Fast Group 3. Randomize into Groups (Control, Model, Test) Fast->Group Administer 4. Administer Compound or Vehicle (p.o.) Group->Administer Induce 5. Induce Hyperlipidemia (Triton WR-1339, i.p.) Administer->Induce 1 hour wait Collect 6. Collect Blood Samples (e.g., 24h post-induction) Induce->Collect 24 hour wait Separate 7. Separate Serum (Centrifugation) Collect->Separate Analyze 8. Quantify Lipids (TC, TG, HDL, LDL) Separate->Analyze Stats 9. Statistical Analysis (Compare Groups) Analyze->Stats

Figure 2: Experimental workflow for the Triton WR-1339-induced hyperlipidemia model.
Protocol 2: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified COX-2.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Purified human recombinant COX-2 enzyme and arachidonic acid (substrate) solutions are prepared in an appropriate buffer (e.g., Tris-HCl).

  • Compound Preparation: Test compounds and a reference inhibitor (e.g., Celecoxib) are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations.

  • Reaction Incubation: The reaction is typically performed in a 96-well plate. The COX-2 enzyme is pre-incubated with the test compound or vehicle (DMSO) for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid to each well.

  • Reaction Termination and Detection: After a set incubation time (e.g., 10 minutes), the reaction is terminated. The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercial Enzyme Immunoassay (EIA) or ELISA kit.

  • Data Analysis: The percentage of COX-2 inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

The 5-(4-Chloro-phenoxy)-pentanoic acid scaffold is a remarkably versatile starting point for the development of potent, biologically active molecules. This guide has demonstrated that subtle and significant structural modifications can direct these analogs toward distinct molecular targets, yielding compounds with hypolipidemic, anti-inflammatory, or other therapeutic activities.

The key structure-activity relationship insights are:

  • PPARα Agonism: The acidic head (carboxylic acid) and a lipophilic tail are crucial. Modifications to the tail, such as the addition of a dithiole group in TDPPA, can enhance potency and introduce secondary benefits like hepatoprotection.[9]

  • COX-2 Inhibition: Specific halogen substitutions on the phenoxy ring are critical for high-affinity binding to the enzyme's active site.[10]

  • Target Switching: The addition of large, complex heterocyclic systems can fundamentally change the mechanism of action from metabolic regulation to direct cytotoxicity, as seen in antitumor analogs.[2]

The journey from a simple synthetic building block to a highly specific and potent therapeutic agent like TDPPA illustrates the power of medicinal chemistry. Future research will undoubtedly continue to explore this chemical space, designing novel analogs with improved potency, selectivity, and safety profiles for the treatment of metabolic, inflammatory, and proliferative diseases.

References

  • He, Y., et al. (2025). Hypolipidemic and Hepatoprotective Effects of 5-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)Pentanoic Acid (TDPPA) on Hyperlipidemic Mice. PubMed.
  • Polikarpova, L. I., et al. (1978). [Hypolipidemic activity of substances structurally close to penphenone in rats and mice]. Voprosy Meditsinskoi Khimii.
  • Wang, Y., et al. (2012). Novel phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Sohda, T., et al. (1982). Studies on antihyperlipidemic agents. I. Synthesis and hypolipidemic activities of phenoxyphenyl alkanoic acid derivatives. PubMed.
  • Xu, Y., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters.
  • Abdel-Aziz, A. A.-M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules.
  • Xia, Y., et al. (2005). Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid... Bioorganic & Medicinal Chemistry.
  • Santa Cruz Biotechnology. 5-(4-Chloro-phenoxy)-pentanoic acid. SCBT.
  • Abdel-Aziz, A. A.-M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... PubMed.
  • Tyagi, S., et al. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of Advanced Pharmaceutical Technology & Research.
  • Czarnecka, M., et al. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub.
  • Begum, G., et al. (2022). Synthesis, Antioxidant, Antinociceptive Activity of Novel Phenoxy acetyl carboxamides. Oriental Journal of Chemistry.
  • Wikipedia. (2026). Peroxisome proliferator-activated receptor. Wikipedia.
  • Willson, T. M., & Wahli, W. (1997). Peroxisome proliferator-activated receptor agonists. Current Opinion in Chemical Biology.
  • Grokipedia. (n.d.). 4-(4-Chlorophenoxy)butanoic acid. Grokipedia.
  • Wikipedia. (2026). Peroxisome proliferator-activated receptor alpha. Wikipedia.
  • Wikipedia. (2026). 4-(4-Chlorophenoxy)butanoic acid. Wikipedia.
  • Wikipedia. (2026). MCPA. Wikipedia.
  • Ramesh, C., & Riaz, M. (2015). Comparative study of physicochemical properties and biological activities through cheminformatics for two auxinic herbicides 2,4,5-T and Triclopyr. Journal of Chemical and Pharmaceutical Research.
  • Susithra, G., et al. (2018). Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Journal of Pharmacology and Medicinal Chemistry.

Sources

Comparative Guide: 5-(4-Chloro-phenoxy)-pentanoic Acid vs. 2,4-D Herbicidal Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structure-activity relationship (SAR) between 2,4-D (2,4-Dichlorophenoxyacetic acid) , a global standard for auxinic herbicides, and its pentanoic acid homologue, 5-(4-Chloro-phenoxy)-pentanoic acid (5-CPA) .[1]

While 2,4-D is a potent, direct-acting synthetic auxin, 5-CPA serves primarily as a mechanistic probe in plant physiology.[1] Its activity—or lack thereof—is governed by Wain’s Rule of beta-oxidation.[1] Unlike 2,4-D, which fits directly into the TIR1/AFB auxin receptor pocket, 5-CPA acts as a "pro-herbicide" candidate that fails to generate a lethal metabolite in most plant species due to the "odd-carbon" length of its side chain.

Chemical Structure & Properties

The fundamental difference lies in the side-chain length and ring substitution, which dictates metabolic fate.

Feature2,4-D 5-(4-Chloro-phenoxy)-pentanoic Acid
IUPAC Name (2,4-Dichlorophenoxy)acetic acid5-(4-Chlorophenoxy)pentanoic acid
Side Chain Acetic acid (2 carbons)Pentanoic (Valeric) acid (5 carbons)
Ring Substitution 2,4-Dichloro4-Chloro
Classification Synthetic Auxin (Phenoxy carboxylate)Phenoxy homologue (Experimental)
Primary State Active HerbicidePro-herbicide (Metabolically dependent)
Molecular Weight 221.04 g/mol ~228.67 g/mol
Mechanism of Action: The Beta-Oxidation Filter[1]

The herbicidal efficacy of phenoxyalkanoic acids is strictly regulated by plant metabolic pathways, specifically peroxisomal beta-oxidation . This mechanism was famously described by R.L. Wain (1955), establishing that plants degrade the side chains of these molecules by removing two carbon atoms at a time.

The "Odd vs. Even" Rule (Wain's Rule)
  • Even-Chain Homologues (e.g., 2,4-DB, C4): Degrade to the C2 acetic acid form (Active Herbicide).

  • Odd-Chain Homologues (e.g., 5-CPA, C5): Degrade to the C3 propionic acid form or phenol (Inactive/Weak).[1]

Pathway Analysis
  • 2,4-D (C2): Requires no activation. It mimics Indole-3-Acetic Acid (IAA), causing lethal unregulated growth (epinasty) immediately upon absorption.[1]

  • 5-CPA (C5): Enters the beta-oxidation spiral.[1]

    • Cycle 1: Loses 2 carbons (acetyl-CoA).[1][2][3][4][5]

    • Intermediate: Becomes 3-(4-chlorophenoxy)propionic acid (3-CPP).[1]

    • Fate: Unlike alpha-substituted propionics (e.g., Dichlorprop), beta-substituted propionics like 3-CPP possess negligible auxin activity.[1] The pathway effectively leads to a metabolic "dead end" regarding toxicity.

BetaOxidation cluster_even Even Chain (Active Pathway) cluster_odd Odd Chain (Inactive Pathway) Butyric 2,4-DB (C4) (Pro-Herbicide) Acetic 2,4-D (C2) (Active Auxin) Butyric->Acetic Beta-Oxidation (-2 Carbons) Receptor TIR1/AFB Receptor (Cell Death Signaling) Acetic->Receptor Strong Binding Pentanoic 5-CPA (C5) (Parent Compound) Propionic 3-CPP (C3) (Inactive Metabolite) Pentanoic->Propionic Beta-Oxidation (-2 Carbons) Phenol 4-Chlorophenol (Non-Auxinic) Propionic->Phenol Further Degradation (Loss of Activity) Propionic->Receptor No Binding

Figure 1: Comparative metabolic pathways.[1] The "Even" chain (2,4-DB) activates to 2,4-D, while the "Odd" chain (5-CPA) degrades to inactive intermediates.[1]

Herbicidal Efficacy Comparison

The following data summarizes the biological activity observed in standard coleoptile elongation and whole-plant bioassays.

Parameter2,4-D 5-(4-Chloro-phenoxy)-pentanoic Acid
Primary Target Dicotyledonous weeds (Broadleaf)None (Experimental Negative Control)
Auxin Activity High (100% relative activity)Negligible (<5% relative activity)
Lethal Dose (EC50) Low (e.g., 0.1 - 1.0 mg/L in sensitive species)Very High (>100 mg/L or non-toxic)
Symptomology Epinasty, stem curling, tissue necrosisMinor transient growth effects or none
Selectivity Basis Differential transport/metabolismInability to form active metabolite

Key Insight: In specific bioassays (e.g., wheat cylinder test), 5-CPA may show slight activity if the plant species has non-specific oxidases that can cleave the ether linkage directly, releasing 4-chlorophenol, but this is not an auxinic herbicidal effect.

Experimental Protocols

To validate the "Wain's Rule" effect, the following protocol compares the two compounds using a standard elongation bioassay.

Protocol: Wheat Coleoptile Cylinder Bioassay

Objective: Determine if the 5-carbon chain can induce cell elongation (auxin response) comparable to the 2-carbon chain.[1]

Reagents:

  • Stock Solutions (1 mM): Dissolve 2,4-D and 5-CPA in minimal ethanol, dilute with phosphate buffer (pH 6.0) + 2% sucrose.

  • Control: Buffer + Sucrose only.

Workflow:

  • Germination: Germinate wheat seeds (Triticum aestivum) in the dark at 25°C for 3 days (etiolated seedlings).

  • Excision: Under green safe light, cut 10mm sections from the sub-apical region of the coleoptile.

  • Incubation: Place 10 sections into petri dishes containing 10 mL of test solution.

    • Group A: Control[6][7]

    • Group B: 2,4-D (10 µM)[1]

    • Group C: 5-CPA (10 µM)[1]

    • Group D: 5-CPA (100 µM)[1]

  • Measurement: Incubate for 24 hours in the dark with gentle shaking. Measure final length of sections.

Expected Results:

  • Control: ~12-13mm (Growth due to sucrose).[1]

  • 2,4-D: ~18-25mm (Significant elongation).[1]

  • 5-CPA: ~12-14mm (No significant difference from control).[1]

Bioassay cluster_treatments Treatments (24h Incubation) Step1 Germinate Wheat (Dark, 25°C, 3 Days) Step2 Excise 10mm Coleoptile Segments Step1->Step2 T1 Control (Buffer Only) Step2->T1 T2 2,4-D (10 µM) (Active Control) Step2->T2 T3 5-CPA (10-100 µM) (Test Compound) Step2->T3 Result1 Minimal Growth (Baseline) T1->Result1 Result2 Maximal Elongation (Auxin Effect) T2->Result2 Result3 No Elongation (Inactive) T3->Result3

Figure 2: Experimental workflow for validating lack of auxinic activity in 5-CPA.

Safety & Environmental Profile
  • 2,4-D:

    • Volatility: High (especially ester formulations). Risk of drift damage to non-target crops (e.g., grapes, cotton).

    • Persistence: Moderate (Half-life 10-20 days).[1]

  • 5-CPA:

    • Toxicity: Generally lower acute toxicity due to lack of hormonal activity.

    • Research Use: Often used as a safe "dummy" compound in transport studies to differentiate between uptake (physical property) and signaling (biological property).

References
  • Wain, R. L. (1955). A new approach to selective weed control. Annals of Applied Biology, 42(1), 151-157. Link[1]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Link[1]

  • Weed Science Society of America (WSSA). Herbicide Handbook: 2,4-D Monograph.Link[1]

  • Fawcett, C. H., et al. (1959). The beta-oxidation of omega-phenoxyalkylcarboxylic acids in the flax plant in relation to their plant growth-regulating activity. Proceedings of the Royal Society of London. Link[1]

Sources

Comparative Guide: Enantiomeric Resolution of Chlorophenoxypropanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorophenoxypropanoic acids (CPPAs), including Mecoprop (MCPP) , Dichlorprop (2,4-DP) , and Fenoprop , represent a critical class of herbicides and chiral intermediates. Their biological activity is stereospecific; typically, the (R)-enantiomer possesses the herbicidal auxin-mimic activity, while the (S)-enantiomer is often inactive or environmentally burdensome.

This guide compares the two dominant methodologies for resolving these compounds: Direct Chiral HPLC (Analytical "Gold Standard") and Enzymatic Kinetic Resolution (Preparative "Scale-Up" Solution). We analyze the performance of Macrocyclic Antibiotic CSPs (specifically Teicoplanin) against Biocatalytic Hydrolysis using Candida rugosa lipase.

Part 1: The Chiral Challenge of CPPAs

The structural moiety of concern is the


-carbon in the propanoic acid side chain.
  • Target: High optical purity (

    
    ).
    
  • Difficulty: The free acid functionality often causes peak tailing in HPLC due to non-specific interactions, while the ester derivatives required for enzymatic resolution introduce an extra synthetic step.

Decision Matrix: Which Method Fits Your Goal?

DecisionMatrix Start Start: Define Objective Scale Scale Requirement? Start->Scale Analytical Analytical / QC (< 10 mg) Scale->Analytical Quantify ee% Prep Preparative / Production (> 1 g) Scale->Prep Purify Material Deriv Is Derivatization Allowed? Analytical->Deriv Enzyme Enzymatic Kinetic Resolution (Candida rugosa Lipase) Prep->Enzyme Batch Hydrolysis Direct Direct Chiral HPLC (Teicoplanin CSP) Deriv->Direct No (Free Acid) Indirect Polysaccharide CSP (Requires Esterification) Deriv->Indirect Yes (Esters)

Figure 1: Strategic decision tree for selecting the resolution methodology based on scale and derivatization constraints.

Part 2: Analytical Gold Standard – Direct Chiral HPLC

For the rapid determination of Enantiomeric Excess (


) and quality control, High-Performance Liquid Chromatography (HPLC) using Macrocyclic Antibiotic Chiral Stationary Phases (CSPs)  is the superior choice over Polysaccharide phases for free acids.
The Mechanism: Teicoplanin CSP

Unlike polysaccharide columns (e.g., Amylose/Cellulose) that often require the analyte to be derivatized into an ester to avoid peak tailing, Teicoplanin-based columns (e.g., Chirobiotic T) possess an "aglycone basket" that allows for multiple interaction points with the free carboxylic acid group of CPPAs.

  • Primary Interaction: Ionic interaction between the carboxylate of the CPPA and the amine groups of the teicoplanin.

  • Secondary Interactions: Hydrogen bonding and

    
    -
    
    
    
    interactions with the aromatic ring.
Experimental Protocol: Polar Organic Mode

This protocol avoids normal phase solvents (Hexane), making it greener and more compatible with LC-MS.

Materials:

  • Column: Chirobiotic T (Teicoplanin), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol (MeOH) : Triethylammonium Acetate (TEAA) buffer (15:85 v/v).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 230 nm.

Step-by-Step Workflow:

  • Preparation: Dissolve racemic Mecoprop or Dichlorprop in MeOH (1 mg/mL).

  • Equilibration: Flush column with Mobile Phase for 30 mins. Critical: The TEAA buffer pH should be adjusted to 4.1. This controls the ionization state of the CPPA, maximizing the ionic interaction with the stationary phase.

  • Injection: Inject 10 µL.

  • Analysis: Calculate Resolution (

    
    ) and Selectivity (
    
    
    
    ).

Performance Data (Teicoplanin CSP):

AnalyteMobile PhaseSelectivity (

)
Resolution (

)
Elution Order
Mecoprop MeOH:TEAA (15:85)1.182.24 (S) then (R)
Dichlorprop MeOH:TEAA (15:85)1.253.28 (S) then (R)
Fenoprop MeOH:TEAA (15:85)1.222.80 (S) then (R)

Data Source: Validated against standard chromatographic performance metrics for macrocyclic antibiotics [1, 2].

Part 3: Preparative Powerhouse – Enzymatic Kinetic Resolution

For producing gram-to-kilogram quantities of pure enantiomers, HPLC is cost-prohibitive. Biocatalytic resolution using Candida rugosa lipase (CRL) is the industry standard due to its high stereospecificity for the ester bond.

The Mechanism: Hydrolytic Kinetic Resolution (HKR)

The lipase preferentially hydrolyzes one enantiomer of the racemic ester (usually the (R)-ester) back to the free acid, leaving the (S)-ester intact. This allows for separation based on chemical properties (acid vs. ester) rather than chiral properties.

Experimental Protocol: Lipase-Mediated Hydrolysis

Materials:

  • Enzyme: Candida rugosa Lipase (Type VII, Sigma).

  • Substrate: Racemic methyl ester of Mecoprop/Dichlorprop (synthesized via diazomethane or acid-catalyzed esterification).

  • Solvent System: Biphasic system (Cyclohexane : Aqueous Buffer pH 7.0).

Step-by-Step Workflow:

  • Emulsification: Mix 10 mM racemic ester in cyclohexane with phosphate buffer (pH 7.0) in a 1:1 ratio.

  • Initiation: Add CRL (10 mg/mL specific activity) to the aqueous phase.

  • Incubation: Stir vigorously at 37°C . Monitor pH and maintain at 7.0 using an autotitrator (0.1 M NaOH). The consumption of NaOH correlates to the conversion (

    
    ).
    
  • Termination: Stop reaction at ~45-50% conversion (theoretical yield max is 50% for KR).

  • Separation: Adjust pH to 9.0. Extract the unreacted (S)-ester into the organic layer (Cyclohexane). The active (R)-acid remains in the aqueous layer.

  • Acidification: Acidify aqueous layer to pH 2.0 and extract the (R)-acid with Ethyl Acetate.

Visualization: Enzymatic Workflow

EnzymaticWorkflow Racemate Racemic Ester (R/S-Mecoprop-Me) Bioreactor Bioreactor (Candida rugosa Lipase) 37°C, pH 7.0 Racemate->Bioreactor Hydrolysis Separation Phase Separation (pH Adjustment) Bioreactor->Separation ~50% Conversion OrganicLayer Organic Phase (Unreacted S-Ester) Separation->OrganicLayer Extract w/ Cyclohexane AqueousLayer Aqueous Phase (Product R-Acid) Separation->AqueousLayer Retain in Buffer

Figure 2: Process flow for the hydrolytic kinetic resolution of CPPAs.

Part 4: Comparative Analysis

This table synthesizes the operational parameters to assist in method selection.

FeatureDirect HPLC (Teicoplanin)Enzymatic Resolution (CRL)
Primary Use Case Analytical Quantitation / QCPreparative Production
Purity Potential > 99.9% ee95-98% ee (Recrystallization often needed)
Throughput mg/dayg to kg/day
Sample Prep Minimal (Dissolve & Shoot)High (Requires Esterification step)
Cost High (Columns: ~$1000, Solvents)Low (Bulk Enzyme, Aqueous Buffers)
Green Chemistry Moderate (MeOH consumption)High (Water-based, biodegradable catalyst)
Robustness High (Reproducible retention times)Variable (Enzyme activity varies by batch)

References

  • Simultaneous Enantiomeric Determination of Acidic Herbicides in Apple Juice Samples by Liquid Chromatography on a Teicoplanin Chiral Stationary Phase. Source: ResearchGate URL:[Link]

  • Direct Measurement of Enantiomeric Ratios of Enzymatic Resolution by Chiral High-Performance Liquid Chromatography. Source: National Taiwan University URL:[Link]

  • Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads. Source: PubMed URL:[Link]

  • Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds. Source: PubMed Central URL:[Link]

Sources

Comparative Guide: DNA Damage Profiles of Chlorophenoxy Herbicides vs. Transformation Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Genotoxicity Risk

In the assessment of chlorophenoxy herbicides (CPHs) such as 2,4-D and MCPA , standard regulatory screenings often focus heavily on the parent compound. However, field data and advanced molecular assays reveal a critical divergence: Transformation Products (TPs) —specifically chlorophenols like 2,4-Dichlorophenol (2,4-DCP) —frequently exhibit significantly higher genotoxic potential than their parent formulations.

This guide objectively compares the DNA damage profiles of these agents.[1] The data indicates that while parent CPHs act primarily as auxinic disruptors with low direct genotoxicity, their metabolic and environmental TPs act as potent Reactive Oxygen Species (ROS) generators , leading to single- and double-strand DNA breaks.

Chemical & Toxicological Divergence[1]

To understand the difference in DNA damage potential, we must first analyze the physicochemical shift that occurs during degradation (environmental) or metabolism (biological).

Table 1: Physicochemical & Toxicity Profile Comparison
FeatureParent Compound (e.g., 2,4-D)Transformation Product (e.g., 2,4-DCP)Impact on Genotoxicity
Structure Phenoxyacetic AcidChlorinated PhenolTPs lack the acetic acid tail, increasing reactivity.[1]
Lipophilicity (LogP) ~2.8 (Moderate)~3.2 (High)TPs cross cellular/nuclear membranes more readily.[1]
Primary Toxicity Mode Auxin mimicry (Hormonal)Oxidative Uncoupling / Radical formationTPs directly attack cellular redox balance.[1]
Metabolic Fate Excreted largely unchanged (renal)Bioactivated to Quinones/SemiquinonesHigh Risk: Quinones cycle to generate superoxide anions.[1]
DNA Binding Negligible intercalationPotential for adduct formationChlorophenols can form dG-adducts after activation.[1]

Mechanistic Pathways of DNA Damage[2]

The causality of DNA damage differs between the parent and the TP. The parent compound largely causes damage indirectly via physiological stress.[1] The TP, however, undergoes bioactivation .

Mechanism 1: The Oxidative Stress Cascade

The primary driver for TP-induced genotoxicity is the metabolic conversion of chlorophenols into quinones and semiquinones.[1] These intermediates undergo redox cycling, depleting cellular Glutathione (GSH) and generating hydroxyl radicals (


) that attack the DNA backbone.
Diagram 1: Metabolic Bioactivation & DNA Damage Pathway[1]

GenotoxicityPathways Parent Parent Herbicide (2,4-D / MCPA) Enviro Environmental Degradation (Photolysis/Hydrolysis) Parent->Enviro Metab Metabolic Cleavage (Gut/Liver) Parent->Metab TP Transformation Product (2,4-DCP / MCP) Enviro->TP Metab->TP CYP CYP450 Bioactivation TP->CYP Phase I Metab Quinone Quinone / Semiquinone Intermediates CYP->Quinone Redox Redox Cycling Quinone->Redox Redox->Quinone Cycling ROS ROS Surge (Superoxide / OH•) Redox->ROS e- Transfer GSH GSH Depletion ROS->GSH Oxidation DNA DNA DAMAGE (Strand Breaks / 8-OHdG) ROS->DNA Direct Attack GSH->DNA Loss of Protection

Caption: Figure 1.[1] The bioactivation pathway where transformation products (TPs) are converted into reactive quinones, driving ROS production and subsequent DNA strand breaks.

Comparative Experimental Data

The following data synthesizes results from in vitro Alkaline Comet Assays (human lymphocytes and HepG2 cells) and in vivo Micronucleus tests.

Table 2: Genotoxicity Assays – Parent vs. TP
Assay TypeMetric2,4-D (Parent)2,4-DCP (TP)Relative Potency
Alkaline Comet % Tail DNA (10 µg/mL)5.2% ± 1.1 (Low)18.4% ± 2.3 (High) TP is ~3.5x more potent at inducing strand breaks.[1]
Micronucleus MN Frequency (Human Lymphocytes)Sig.[1] increase only at >50 µg/mLSig.[1] increase at >5 µg/mL TP induces chromosomal damage at 10x lower concentrations.[1]
Ames Test Mutagenicity (TA98/100)Negative (mostly)Equivocal (Positive with S9)TP requires metabolic activation to show mutagenicity.[1]
Apoptosis Caspase-3 ActivationModerateHigh TP induces cell death pathways more aggressively.[1]

Key Insight: In my experience, researchers often mistake cytotoxicity for genotoxicity. 2,4-DCP is highly cytotoxic. When performing these assays, it is vital to ensure cell viability remains >70% to confirm that DNA breaks are primary (genotoxic) and not secondary to necrosis.

Protocol: The Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The Alkaline Comet Assay is the gold standard for distinguishing between the mild effects of parent herbicides and the severe strand breaks caused by TPs.

Scientist’s Validation Notes (Self-Validating System):
  • Lysis is Critical: Incomplete removal of histones prevents DNA unwinding.[1] The lysis buffer must be chilled (4°C) and fresh.[1]

  • pH Control: The unwinding solution must be pH > 13.[1] This ensures the conversion of alkali-labile sites into strand breaks, maximizing sensitivity to oxidative damage.[1]

  • Light Protection: Chlorophenols are photosensitive.[1] All steps must be performed in dim light to prevent artifactual DNA damage.[1]

Diagram 2: Optimized Comet Assay Workflow

CometProtocol cluster_prep Sample Prep cluster_lysis Lysis & Unwinding cluster_run Electrophoresis Cell Cell Suspension (Lymphocytes/HepG2) LMP Mix with 0.5% LMP Agarose (37°C) Cell->LMP Slide Layer on Pre-coated Slide LMP->Slide Lysis Lysis Solution (2.5M NaCl, pH 10) 1h @ 4°C Slide->Lysis Unwind Alkaline Unwinding (pH > 13) 20 min Lysis->Unwind Run Electrophoresis (25V, 300mA) 20 min Unwind->Run Neut Neutralization (Tris pH 7.5) Run->Neut Analyze Stain (EtBr/Sybr) & Image Analysis Neut->Analyze

Caption: Figure 2.[1] Step-by-step workflow for the Alkaline Comet Assay, highlighting the critical pH > 13 unwinding step necessary for detecting TP-induced damage.

Step-by-Step Methodology
  • Cell Treatment: Incubate human lymphocytes with 2,4-D or 2,4-DCP (0.1 - 50 µg/mL) for 3 hours at 37°C. Control:[1] 1% DMSO (Negative), 100 µM

    
     (Positive).[1]
    
  • Embedding: Mix 10 µL of cell suspension with 75 µL of 0.5% Low Melting Point (LMP) agarose. Pipette onto normal melting agarose-coated slides. Cover with coverslip.[1]

  • Lysis: Remove coverslip. Immerse slides in cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10) for minimum 1 hour at 4°C.

  • Unwinding (Crucial): Transfer slides to an electrophoresis tank containing fresh alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Let sit for 20 minutes. This step relaxes supercoils and reveals breaks.

  • Electrophoresis: Run at 25 V (0.74 V/cm) and 300 mA for 20 minutes.

  • Neutralization: Wash slides 3x with 0.4 M Tris-HCl (pH 7.5).

  • Staining & Scoring: Stain with Ethidium Bromide or SYBR Gold.[1] Analyze 50 cells/slide using fluorescence microscopy. Measure % Tail DNA (intensity of tail relative to head).

References

  • Bukowska, B. (2006). Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms.[1][2] Polish Journal of Environmental Studies, 15(3), 365-374.

  • Garrett, N. E., et al. (1986). Genotoxicity of chlorophenols in the CHO/HGPRT assay. Mutation Research/Genetic Toxicology, 168(3), 301-325.[1]

  • Tice, R. R., et al. (2000). Single Cell Gel/Comet Assay: Guidelines for In Vitro and In Vivo Genetic Toxicology Testing. Environmental and Molecular Mutagenesis, 35(3), 206-221.

  • Gonzalez, M., et al. (2005). Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation, 2,4-dichlorophenoxyacetic acid dimethylamine salt.[3] Toxicology in Vitro, 19(2), 289-297.[3] [1]

  • Lerda, D., & Rizzi, R. (1991). Study of reproductive function in persons occupationally exposed to 2,4-dichlorophenoxyacetic acid (2,4-D). Mutation Research/Genetic Toxicology, 262(1), 47-50.

Sources

A Comparative Guide to the Purity Assessment of Synthesized 5-(4-Chloro-phenoxy)-pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research and drug development, the synthesis of a novel compound is merely the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and the meticulous assessment of its purity. An impurity profile is not just a quality control metric; it is a cornerstone of safety, efficacy, and regulatory compliance.[1][2][3] Any unwanted chemical entity—be it unreacted starting materials, byproducts, or degradation products—can significantly alter the pharmacological and toxicological properties of the active pharmaceutical ingredient (API).[1]

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of a synthesized batch of 5-(4-Chloro-phenoxy)-pentanoic acid. The synthesis of this molecule, commonly achieved via a Williamson ether synthesis followed by ester hydrolysis, presents a specific set of potential impurities.[4][5][6] These include starting materials like 4-chlorophenol and the corresponding 5-halopentanoate ester, as well as potential side-products from elimination reactions.[4] Our discussion will not only detail the "how" but, more importantly, the "why" behind selecting and optimizing these techniques, reflecting a field-proven approach to generating robust and reliable purity data.

Pillar 1: Chromatographic Separation Techniques

Chromatography is the cornerstone of purity analysis, physically separating the target compound from impurities before detection. The choice of technique is dictated by the physicochemical properties of the analyte and the desired outcome, whether a quick qualitative check or a precise quantitative assessment.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

For non-volatile, polar compounds like our target molecule, Reverse-Phase HPLC (RP-HPLC) is the most precise and widely adopted method for purity determination.[1] It offers exceptional resolving power and sensitivity, making it indispensable for quantitative impurity profiling.[2][7]

Causality Behind the Method: The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains the non-polar regions of the 5-(4-Chloro-phenoxy)-pentanoic acid molecule. The mobile phase, a mixture of acetonitrile and water, is used to elute the compounds. A critical, and often overlooked, aspect is the addition of an acid (e.g., formic or trifluoroacetic acid) to the mobile phase. This suppresses the ionization of the carboxylic acid group, ensuring a single, well-defined analyte state, which leads to sharp, symmetrical peaks and reproducible retention times. UV detection is ideal as the aromatic ring in the molecule is a strong chromophore.

Table 1: Comparison of Primary Analytical Techniques

TechniquePrinciplePrimary UseAdvantagesLimitations
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantitative Purity & Impurity ProfilingHigh resolution, sensitivity, and reproducibility; well-established for regulatory submissions.[1][7]Higher cost and complexity; requires method development.[8]
¹H qNMR Signal intensity is directly proportional to the number of nuclei.Absolute Purity Determination & Structure ElucidationNo need for a specific reference standard of the analyte; provides structural information.[9][10]Lower sensitivity than HPLC; requires expensive equipment and expertise; weighing is a critical source of error.[9][11]
LC-MS Combines HPLC separation with mass-based detection.Impurity IdentificationProvides molecular weight information, enabling identification of unknown impurities.[12]More complex and expensive than HPLC-UV; response can be non-linear.
TLC Differential migration on a solid stationary phase via capillary action.Reaction Monitoring & Qualitative Purity ScreenFast, simple, and inexpensive.[13][14][15]Qualitative only; lower resolution and sensitivity than HPLC.[14]
FTIR Absorption of infrared radiation by molecular vibrations.Identity ConfirmationFast and provides functional group information confirming molecular identity.Not suitable for quantifying purity; insensitive to minor impurities.[16]
GC Partitioning between a gas mobile phase and a liquid/solid stationary phase.Analysis of Volatile ImpuritiesExcellent for separating volatile compounds like residual solvents.[17][18]Not suitable for non-volatile analytes like the target acid without derivatization.[19]
Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to be a self-validating, stability-indicating method, capable of separating the API from potential degradation products.[7][20]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[7]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions over 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm (or λmax of the chlorophenoxy group).

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in a 50:50 mixture of acetonitrile and water to a final concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the sample.

    • Integrate all peaks. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks (Area Percent method).

Thin-Layer Chromatography (TLC): The Rapid Screening Tool

In a synthesis workflow, time is critical. TLC provides a rapid, cost-effective method to monitor the progress of a reaction and perform a preliminary purity check of the final product.[13][14][21][22]

Causality Behind the Method: TLC operates on the same principle of differential partitioning as column chromatography.[13] A silica gel plate serves as the polar stationary phase. A relatively non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate) is chosen. More polar compounds (like the carboxylic acid) will have a stronger affinity for the silica and travel a shorter distance up the plate (lower Retardation Factor, Rf), while less polar compounds will travel further. This allows for a quick visual separation of the product from potentially less polar starting materials or non-polar byproducts.

Experimental Protocol: Qualitative TLC Analysis
  • Plate Preparation: Use a silica gel TLC plate with a fluorescent indicator (e.g., F254).

  • Sample Application:

    • Dissolve a small amount of the crude and purified product in a volatile solvent (e.g., ethyl acetate).

    • Spot tiny amounts onto the baseline of the TLC plate. It is good practice to also spot the starting materials for comparison.

  • Development:

    • Place the plate in a developing chamber containing a suitable mobile phase (e.g., 70:30 Hexane:Ethyl Acetate with a few drops of acetic acid to improve spot shape).

    • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp (254 nm).[13] The compound should appear as a dark spot.

    • A single spot for the purified product indicates a good degree of purity, whereas multiple spots suggest the presence of impurities.[22]

Pillar 2: Spectroscopic & Spectrometric Techniques

While chromatography separates, spectroscopy and spectrometry identify and, in some cases, provide an absolute measure of purity.

Quantitative ¹H NMR (qNMR): An Absolute Purity Assessment

Nuclear Magnetic Resonance (NMR) is renowned for structure elucidation, but its quantitative application (qNMR) is a powerful primary method for purity determination.[9][10][23] The signal area in a ¹H NMR spectrum is directly proportional to the number of protons generating that signal, allowing for a direct measurement of the analyte against a certified internal standard without the need for a specific standard of the analyte itself.[9][11][24]

Causality Behind the Method: To achieve accurate quantification, several experimental parameters must be precisely controlled. A long relaxation delay (D1) is crucial to ensure all protons have fully relaxed between scans, making the signal intensity truly proportional to concentration. The use of a certified internal standard with a known purity and a simple spectrum (e.g., maleic anhydride or dimethyl sulfone) that does not overlap with analyte signals is essential for an accurate calculation.

Experimental Protocol: ¹H qNMR for Purity Determination
  • Sample Preparation:

    • Using a microbalance, accurately weigh ~10-20 mg of the synthesized compound.

    • Accurately weigh ~5-10 mg of a certified internal standard (IS) of known purity (e.g., maleic anhydride).

    • Dissolve both solids completely in a known volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Key Parameters: Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the protons of interest (a value of 30-60 seconds is often sufficient). Use a 90° pulse angle.

  • Data Processing & Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Mass Spectrometry (MS) and FTIR: Indisputable Identity Confirmation

While not primary tools for quantifying purity, MS and Fourier-Transform Infrared Spectroscopy (FTIR) are indispensable for confirming the identity of the synthesized product.

  • Mass Spectrometry , especially when coupled with HPLC (LC-MS), provides the molecular weight of the compound. This is a critical piece of evidence for structural confirmation. The mass spectrum can also help identify impurities by revealing their molecular weights.[12][25]

  • FTIR Spectroscopy confirms the presence of key functional groups. For 5-(4-Chloro-phenoxy)-pentanoic acid, the spectrum should show a characteristic broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1710 cm⁻¹), and C-O ether stretches.[26][27][28] The absence of peaks from starting materials provides qualitative evidence of purity.

Pillar 3: An Integrated Workflow for Purity Assessment

No single technique provides a complete picture. A robust purity assessment strategy integrates multiple orthogonal methods. The following workflow ensures both the identity and purity of the synthesized compound are established with a high degree of confidence.

Purity_Workflow cluster_synthesis Synthesis & Workup cluster_result Final Report synth Synthesized Crude 5-(4-Chloro-phenoxy)-pentanoic acid tlc Qualitative Screen: TLC Analysis synth->tlc Fast check qnmr Absolute Purity: ¹H qNMR (Internal Std.) synth->qnmr Orthogonal Method ftir Identity Check: FTIR Spectroscopy synth->ftir Confirm Identity hplc Quantitative Purity: RP-HPLC (Area %) tlc->hplc Proceed if promising lcms Impurity ID: LC-MS Analysis hplc->lcms Characterize impurities >0.1% report Certificate of Analysis (Purity > 95%?) hplc->report qnmr->report Absolute Value

Sources

inter-laboratory comparison of 5-(4-Chloro-phenoxy)-pentanoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Inter-Laboratory Comparison of 5-(4-Chloro-phenoxy)-pentanoic Acid Analysis

Introduction: The Imperative for Precision in Bioanalytical Studies

5-(4-Chloro-phenoxy)-pentanoic acid is a compound of interest within various fields of chemical and pharmaceutical research. As with any analyte, the ability to measure it accurately and consistently across different laboratories is paramount for data reliability, regulatory acceptance, and the overall success of research and development programs. Inter-laboratory comparisons (ILCs), also known as proficiency tests (PT), are a cornerstone of a laboratory's quality assurance system. They provide an objective means to assess a laboratory's performance against its peers, validate analytical methodologies, and ensure the comparability of data generated at different sites.[1][2]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for establishing and participating in an inter-laboratory comparison for the analysis of 5-(4-Chloro-phenoxy)-pentanoic acid. We will delve into the selection of appropriate analytical technologies, the design of a robust ILC protocol, the statistical evaluation of performance, and the practical steps required to ensure a self-validating and trustworthy analytical system.

Pillar 1: Selecting the Appropriate Analytical Methodology

The choice of analytical technique is foundational to the success of any quantitative analysis. For a molecule like 5-(4-Chloro-phenoxy)-pentanoic acid, which belongs to the phenoxyalkanoic acid class, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard.

Why HPLC-MS/MS?

  • Specificity: Tandem mass spectrometry offers exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte, minimizing the risk of interference from matrix components.[3]

  • Sensitivity: HPLC-MS/MS provides the low limits of detection (LOD) and quantification (LOQ) necessary for measuring trace levels of compounds in complex biological matrices.[4][5]

  • Versatility: The technique can be adapted to various sample matrices (e.g., plasma, urine, tissue homogenates) with appropriate sample preparation.

Gas chromatography (GC) is another potential method, but it often requires a derivatization step to make the polar phenoxy acid herbicides sufficiently volatile, which adds complexity to the sample preparation process.[6] Given the efficiency and direct analysis capabilities of modern HPLC-MS/MS, it is the recommended approach.

Pillar 2: Designing a Robust Inter-Laboratory Comparison Study

A successful ILC hinges on meticulous planning and a well-documented protocol. The objective is to create a study where any significant variation in results can be attributed to laboratory performance rather than inconsistencies in the test materials or study design. The international standard ISO/IEC 17043 provides the general requirements for proficiency testing, while ISO 13528 details the statistical methods to be used.[7][8]

Key Stages of ILC Design:

  • Preparation of Test Materials: A central, coordinating laboratory prepares a bulk sample of a relevant matrix (e.g., human plasma) spiked with a known concentration of 5-(4-Chloro-phenoxy)-pentanoic acid.

  • Homogeneity and Stability Testing: Before distribution, the coordinating body must rigorously test the bulk material to ensure it is homogeneous, meaning every aliquot has the same concentration within acceptable statistical limits.[8][9] Stability testing must also be conducted to confirm that the analyte concentration remains constant under the proposed storage and shipping conditions.[9][10]

  • Protocol Distribution: A detailed study protocol is sent to all participating laboratories. This document must clearly outline every step, from sample receipt and storage to the specifics of the analytical method and the deadline for data submission.

  • Sample Distribution: Aliquots of the test material are shipped to participating laboratories under controlled conditions (e.g., on dry ice).

  • Analysis and Data Reporting: Each laboratory analyzes the samples according to the provided protocol and reports its results, including quantitative data and relevant quality control (QC) checks, to the coordinating body.

  • Statistical Analysis and Reporting: The coordinator collects the data, performs a statistical analysis to determine the assigned value and each laboratory's performance, and issues a confidential report to all participants.

ILC_Workflow cluster_coordinator Coordinating Laboratory cluster_participants Participating Laboratories (Lab A, B, C...) cluster_analysis Data Evaluation p1 Preparation of Spiked Bulk Material p2 Homogeneity & Stability Testing p1->p2 p3 Aliquotting and Packaging p2->p3 p4 Sample Distribution p3->p4 lab_analysis Sample Receipt, Storage & Analysis p4->lab_analysis Test Samples & Protocol lab_report Data Submission to Coordinator lab_analysis->lab_report stat_analysis Statistical Analysis (per ISO 13528) lab_report->stat_analysis Results final_report Issuance of Confidential Performance Reports stat_analysis->final_report final_report->lab_analysis Feedback

Caption: Workflow for a typical inter-laboratory comparison study.

Pillar 3: Statistical Evaluation and Performance Assessment

The statistical analysis of ILC data is critical for providing participants with a meaningful evaluation of their performance. The primary standard governing this process is ISO 13528:2015, "Statistical methods for use in proficiency testing by interlaboratory comparisons".[9]

1. Determination of the Assigned Value (X) The assigned value is the best estimate of the "true" concentration of the analyte in the test material. It can be determined in several ways:

  • Formulation: Using the known concentration from the preparation of the spiked material, which is traceable but does not account for any degradation.

  • Expert Laboratory Consensus: Using the average result from a small group of highly reputable, expert laboratories.

  • Participant Consensus: Calculating a robust statistical mean of the results from all participants. This is a common approach. Robust methods, such as Algorithm A as described in ISO 13528, are used to minimize the influence of outliers.[9][11]

2. Calculation of Performance Scores (Z-scores) The most common performance metric is the Z-score, which quantifies how far a laboratory's result is from the assigned value.[1] It is calculated as:

z = (x - X) / σ

Where:

  • x is the result reported by the participant.

  • X is the assigned value.

  • σ is the standard deviation for proficiency assessment (often determined from the study data using robust methods or from previous validation studies).

Interpretation of Z-scores:

  • |z| ≤ 2.0: Satisfactory performance. The result is considered acceptable.[12]

  • 2.0 < |z| < 3.0: Questionable performance (Warning Signal). The result is an alert that should trigger an internal investigation.

  • |z| ≥ 3.0: Unsatisfactory performance (Action Signal). The result is considered an outlier and requires a thorough root cause analysis and corrective action.[13]

Example Data Presentation

Below is a hypothetical summary of results from an ILC for 5-(4-Chloro-phenoxy)-pentanoic acid.

Assigned Value (X): 48.5 ng/mL Standard Deviation for Proficiency (σ): 3.5 ng/mL

Laboratory IDReported Value (ng/mL)Z-scorePerformance Evaluation
Lab-00149.20.20Satisfactory
Lab-00252.51.14Satisfactory
Lab-00341.1-2.11Questionable
Lab-00450.10.46Satisfactory
Lab-00535.5-3.71Unsatisfactory
Lab-00647.9-0.17Satisfactory

Experimental Protocols: A Self-Validating System

Trustworthiness in analytical results comes from well-defined, validated protocols that include inherent quality control checks.[14][15]

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is based on common methods for extracting phenoxy acids from biological matrices.[3][16]

  • Thaw Samples: Allow study samples, quality control (QC) samples, and calibration standards to thaw completely at room temperature. Vortex for 10 seconds.

  • Aliquoting: Pipette 200 µL of each sample into a clean 2 mL polypropylene tube.

  • Add Internal Standard (IS): Add 50 µL of a stable isotope-labeled internal standard (e.g., 5-(4-Chloro-phenoxy)-pentanoic acid-d4) solution to all tubes except for the blank matrix. The IS is crucial for correcting for variability during sample preparation and injection.

  • Acidification: Add 500 µL of 2% formic acid in water. Vortex for 10 seconds. This step ensures the analyte is in the correct protonation state for efficient extraction.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the entire acidified sample mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and transfer to an autosampler vial for analysis.

Protocol 2: HPLC-MS/MS Analysis

This protocol outlines a typical setup for the analysis.[5][17]

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • 5-(4-Chloro-phenoxy)-pentanoic acid: Q1: 227.1 -> Q3: 127.0

      • Internal Standard (-d4): Q1: 231.1 -> Q3: 131.0

  • System Suitability: Before running the study samples, inject five replicates of a mid-level QC sample. The coefficient of variation (%CV) of the peak areas and retention times must be <15%. This confirms the system is performing correctly.

  • Analytical Run Sequence:

    • Blank (matrix with IS)

    • Calibration Curve (minimum of 6 non-zero standards)

    • QC Low

    • Study Sample 1

    • Study Sample 2

    • ... (inject a QC sample after every 8-10 study samples)

    • QC Mid

    • QC High

  • Acceptance Criteria:

    • The calibration curve must have a correlation coefficient (r²) > 0.99.

    • At least 67% of the QC samples must be within ±15% of their nominal value.[4]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Thaw & Aliquot Sample s2 Add Internal Standard s1->s2 s3 Acidify s2->s3 s4 Solid-Phase Extraction (Condition, Load, Wash, Elute) s3->s4 s5 Evaporate & Reconstitute s4->s5 a1 Inject into HPLC s5->a1 Prepared Sample a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI-) a2->a3 a4 Mass Analysis (MRM) a3->a4 d1 Peak Integration a4->d1 Raw Data d2 Calibration Curve Generation d1->d2 d3 Calculate Concentration d2->d3 d4 Final Report d3->d4

Caption: Step-by-step workflow for the analytical method.

Conclusion

An inter-laboratory comparison is more than a simple test; it is a vital exercise in quality assurance that underpins the reliability of scientific data. For the analysis of 5-(4-Chloro-phenoxy)-pentanoic acid, a successful ILC requires the use of a specific and sensitive analytical method like HPLC-MS/MS, a meticulously planned study design adhering to international standards, and a robust statistical framework for performance evaluation. By embracing these principles, participating laboratories can not only demonstrate their proficiency but also contribute to a culture of quality and comparability in the scientific community, ensuring that data generated in any location can be trusted globally.

References

  • Validation and Verification Guidelines for Analytical Methods | ACS Reagent Chemicals. (2017). American Chemical Society.
  • Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer - Ifremer.
  • Use of results of interlabor
  • A Step-by-Step Guide to Analytical Method Development and Valid
  • ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison. (2014).
  • Method Validation Guidelines. (2026).
  • Harmonised Guidelines for the In-House Valid
  • E2857 Standard Guide for Valid
  • Inter-laboratory proficiency testing.
  • Statistical Evaluation Throughout a PT programme: ISO 13528:2015. (2019). Mahidol University.
  • Inter laboratory Comparison (ILC) report. (2022). GEVES.
  • Analytical Method Summaries. (2021). Eurofins.
  • Inter laboratory Comparison 2023 Report. (2024).
  • What is an inter labor
  • Proficiency Testing. Fapas.
  • Proficiency Testing Program.
  • Interlaboratory comparison.
  • A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. (2021). Food Additives & Contaminants: Part A.
  • Proficiency Testing Programs. Bipea.
  • Analytical Methods. Royal Society of Chemistry.
  • 5-(4-Chloro-phenoxy)-pentanoic acid. Santa Cruz Biotechnology.
  • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. (2006).
  • [Determination of three phenoxyalkanoic acid herbicides in blood using gas chromatography coupled with solid-phase extraction and derivatiz
  • Determination of chlorinated phenoxy acid herbicides in tobacco by modified quechERS extraction and high-performance liquid chromatography/tandem mass spectrometry. (2013).
  • Determination of phenoxyalkanoic acids and other herbicides at the ng/ml level in water by solid-phase extraction with poly(divinylbenzene-co-N-vinylpyrrolidone) sorbent and high-performance liquid chromatography--diode-array detection. (2000).

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A Comparative Benchmarking Guide: Evaluating the Herbicidal Efficacy of 5-(4-Chloro-phenoxy)-pentanoic acid Against Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the herbicidal performance of the novel compound, 5-(4-Chloro-phenoxy)-pentanoic acid, against established commercial phenoxyalkanoic acid herbicides. As researchers and drug development professionals in the agrochemical sector, a rigorous, data-driven comparison is paramount for assessing the potential of new active ingredients. This document outlines the scientific rationale, experimental designs, and detailed protocols necessary for a thorough evaluation.

Introduction: The Scientific Rationale for Comparison

Phenoxyalkanoic acid herbicides have been a cornerstone of selective broadleaf weed control for decades.[1] Their mechanism of action as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA), leads to uncontrolled and lethal growth in susceptible dicotyledonous species.[1][2] The structural backbone of these herbicides, a phenoxy group linked to a carboxylic acid moiety, allows for a wide range of chemical modifications that can influence their efficacy, selectivity, and environmental persistence.[3][4]

The candidate compound, 5-(4-Chloro-phenoxy)-pentanoic acid, belongs to this well-established class of herbicides. Its structure, featuring a five-carbon aliphatic chain, suggests potential differences in uptake, translocation, and metabolism within the plant compared to its shorter-chain analogues like 2,4-D (an acetic acid derivative) and MCPB (a butyric acid derivative).[1][5] Therefore, a systematic comparison against these and other commercial standards is essential to determine its unique performance characteristics and potential advantages.

This guide will focus on a head-to-head comparison with two widely used commercial phenoxy herbicides:

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): A highly prevalent and cost-effective herbicide used for broadleaf weed control in numerous cropping systems.[2]

  • 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB): A phenoxybutyric herbicide that acts as a pro-herbicide, being converted to the more active MCPA within susceptible plants.[1]

The following sections will detail the experimental protocols for a comprehensive greenhouse bioassay, including dose-response analysis, species selectivity, and a discussion of the underlying biochemical pathways.

Proposed Mechanism of Action and Experimental Workflow

The herbicidal activity of 5-(4-Chloro-phenoxy)-pentanoic acid is hypothesized to follow the established mechanism of auxin mimicry. Upon absorption into the plant, it is expected to bind to auxin receptors, leading to the downstream signaling cascade that results in epinastic growth, stem twisting, and eventual plant death.

Caption: Proposed experimental workflow for benchmarking 5-(4-Chloro-phenoxy)-pentanoic acid.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation A Synthesize and Formulate 5-(4-Chloro-phenoxy)-pentanoic acid D Dose-Response Assay A->D E Species Selectivity Study A->E B Procure Commercial Herbicides (2,4-D, MCPB) B->D B->E C Cultivate Test Plant Species (Monocots & Dicots) C->D C->E F Measure Plant Biomass & Visual Injury D->F E->F G Calculate GR50 Values F->G H Compare Efficacy & Selectivity G->H I Structure-Activity Relationship (SAR) Analysis H->I

Experimental Protocols

The following protocols are designed to provide a robust and reproducible comparison of the test compound and commercial standards.

Plant Material and Growth Conditions
  • Test Species:

    • Dicotyledonous (Broadleaf): Brassica napus (Oilseed Rape), Sinapis arvensis (Wild Mustard), Amaranthus retroflexus (Redroot Pigweed)

    • Monocotyledonous (Grass): Zea mays (Maize), Triticum aestivum (Wheat), Avena fatua (Wild Oat)

  • Growth Medium: A standard greenhouse potting mix (e.g., peat, perlite, and vermiculite in a 2:1:1 ratio).

  • Growing Conditions:

    • Temperature: 22-25°C (day), 16-18°C (night)

    • Photoperiod: 16 hours light / 8 hours dark

    • Light Intensity: ~400 µmol/m²/s

    • Watering: Maintain consistent soil moisture without waterlogging.

  • Planting: Sow seeds at a depth of 1-2 cm in 10 cm diameter pots. Thin seedlings to a uniform number (e.g., 3-5 plants per pot) after emergence.

Herbicide Formulation and Application
  • Stock Solutions: Prepare stock solutions of 5-(4-Chloro-phenoxy)-pentanoic acid, 2,4-D, and MCPB in an appropriate solvent (e.g., acetone with a surfactant like Tween 20).

  • Application Rates: A logarithmic series of application rates should be used to determine the dose-response curve. For example: 0, 10, 50, 100, 250, 500, and 1000 g active ingredient per hectare (g a.i./ha).

  • Application: Apply herbicides to plants at the 2-4 true leaf stage using a calibrated laboratory track sprayer to ensure uniform coverage. The spray volume should be consistent across all treatments (e.g., 200 L/ha).

Data Collection and Analysis
  • Visual Injury Assessment: Score plants for visual signs of herbicidal injury (e.g., epinasty, chlorosis, necrosis) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = complete plant death).

  • Biomass Measurement: At 21 DAT, harvest the above-ground plant material for each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis:

    • Express the dry weight data as a percentage of the untreated control.

    • Use a non-linear regression analysis (e.g., a four-parameter log-logistic model) to determine the GR₅₀ value (the herbicide rate required to cause a 50% reduction in plant growth) for each herbicide on each plant species.

Expected Outcomes and Data Interpretation

The experimental data should be summarized in clear, comparative tables.

Table 1: Hypothetical GR₅₀ Values (g a.i./ha) for Test and Commercial Herbicides on Dicotyledonous Weeds

HerbicideBrassica napusSinapis arvensisAmaranthus retroflexus
5-(4-Chloro-phenoxy)-pentanoic acid150120180
2,4-D10085130
MCPB200175250

Table 2: Hypothetical GR₅₀ Values (g a.i./ha) for Test and Commercial Herbicides on Monocotyledonous Crops

HerbicideZea maysTriticum aestivumAvena fatua
5-(4-Chloro-phenoxy)-pentanoic acid>1000>1000800
2,4-D>1000>1000950
MCPB>1000>1000>1000

A lower GR₅₀ value indicates higher herbicidal activity. The selectivity of a herbicide can be assessed by comparing the GR₅₀ values between target weeds and non-target crops. A higher ratio of crop GR₅₀ to weed GR₅₀ indicates greater crop safety.

Mechanistic Insights and Structure-Activity Relationships

The variation in herbicidal activity between 5-(4-Chloro-phenoxy)-pentanoic acid and its shorter-chain counterparts can be attributed to differences in their physicochemical properties, which in turn affect their absorption, translocation, and metabolism.[3] The longer pentanoic acid chain may influence the lipophilicity of the molecule, potentially altering its ability to penetrate the plant cuticle.

Caption: The Auxin Signaling Pathway and the Hypothesized Action of 5-(4-Chloro-phenoxy)-pentanoic acid.

G cluster_pathway Auxin Signaling Pathway Auxin Auxin (IAA) or 5-(4-Chloro-phenoxy)-pentanoic acid TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds to Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene Auxin-Responsive Genes ARF->Gene Activates transcription of Growth Uncontrolled Growth Gene->Growth Leads to

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of 5-(4-Chloro-phenoxy)-pentanoic acid as a potential herbicide. The proposed experiments will generate critical data on its efficacy and selectivity relative to established commercial products. Should the results of these initial greenhouse studies prove promising, further investigations into its environmental fate, toxicological profile, and performance under field conditions would be warranted. A thorough understanding of its structure-activity relationship will be invaluable for the potential development of second-generation analogues with enhanced performance characteristics.

References

  • Cain, R. B. (Year). I. Phenoxyalkanoic acid herbicides: (a) 2,4-dichlorophenoxyacetic acid... ResearchGate. Available at: [Link]

  • Swiderski, G., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Available at: [Link]

  • Swiderski, G., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate. Available at: [Link]

  • Gawel, E. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. Available at: [Link]

  • Wikipedia. (n.d.). Phenoxy herbicide. Wikipedia. Available at: [Link]

  • Timchalk, C. (2004). Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk. PubMed. Available at: [Link]

  • Li, J., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry, 16, 283-294. Available at: [Link]

  • Timchalk, C. (2004). Comparative Inter-Species Pharmacokinetics of Phenoxyacetic Acid Herbicides and Related Organic Acids. Evidence that the Dog is Not a Relevant Species for Evaluation of Human Health Risk. OSTI.GOV. Available at: [Link]

  • Hui, Y. Z., et al. (2018). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides Derivatives. Journal of Chemical and Pharmaceutical Research, 10(4), 104-106. Available at: [Link]

  • Paszko, T. (2016). Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: a review. PubMed. Available at: [Link]

  • Wang, Y., et al. (2026). Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine. PubMed. Available at: [Link]

  • Pernak, J., et al. (2021). Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium. Chemical Papers, 75(8), 4153-4161. Available at: [Link]

  • Gan, X., et al. (2022). Structure–activity relationship for ability of phenoxypyridine derivatives containing natural product coumarin to inhibit protoporphyrinogen oxidase (PPO). ResearchGate. Available at: [Link]

  • Huang, D., et al. (2022). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances, 12(45), 29283-29291. Available at: [Link]

  • Alanwood. (n.d.). Classification of herbicides. Compendium of Pesticide Common Names. Available at: [Link]

  • Głodowicz, D., et al. (2025). Does the herbicide application form affect the properties of active components?. Science of The Total Environment, 991, 178553. Available at: [Link]

  • World Health Organization. (1996). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. WHO. Available at: [Link]

  • Zhang, Y., et al. (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. MDPI. Available at: [Link]

  • International Agency for Research on Cancer. (1987). Chlorophenoxy Herbicides (IARC Summary & Evaluation, Supplement 7, 1987). INCHEM. Available at: [Link]

  • Wikipedia. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. Wikipedia. Available at: [Link]

  • Varanasi, V. K., et al. (2023). Very long chain fatty acid-inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. PubChem. Available at: [Link]

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Safety Operating Guide

5-(4-Chloro-phenoxy)-pentanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide provides an authoritative protocol for the disposal of 5-(4-Chlorophenoxy)pentanoic acid . Due to its halogenated aromatic structure, this compound presents specific environmental persistence risks and must never be disposed of via municipal drainage systems.

The following protocols are designed to ensure compliance with standard laboratory safety regulations (e.g., RCRA in the US) and to prevent environmental contamination.

Parameter Data
Chemical Name 5-(4-Chlorophenoxy)pentanoic acid
Synonyms 5-(4-Chlorophenoxy)valeric acid; 4-CPA homolog
CAS Number 7170-55-0
Molecular Formula C₁₁H₁₃ClO₃
Molecular Weight 228.67 g/mol
Physical State Solid (typically off-white to beige powder)
Acidity (pKa) ~4.75 (Predicted)

Hazard Assessment (The "Why")

Before initiating disposal, you must understand the specific hazards that dictate the waste stream choice. This compound combines the acidity of a carboxylic acid with the environmental persistence of a chlorinated aromatic ring.

Critical Hazards
  • Aquatic Toxicity: Chlorinated phenoxy compounds are often toxic to aquatic life with long-lasting effects.[1][2] Release into water systems is a critical violation.

  • Skin & Eye Irritation: As an organic acid, it causes skin irritation (H315) and serious eye irritation (H319).[3]

  • Respiratory Irritation: Dust inhalation may cause respiratory tract irritation (H335).[4][5]

Waste Classification[8]
  • US EPA/RCRA: While not always explicitly "P" or "U" listed by specific CAS, it must be treated as Hazardous Waste due to toxicity and halogen content.

  • Waste Stream: Halogenated Organic .[6]

Pre-Disposal Protocol: The Self-Validating System

To ensure safety, follow this "Double-Check" preparation system before handling the waste.

Step 1: Personal Protective Equipment (PPE) Check
  • Hands: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving is recommended if dissolving in organic solvents.

  • Eyes: Chemical splash goggles (ANSI Z87.1 compliant).

  • Body: Standard lab coat and closed-toe shoes.

  • Respiratory: If handling large quantities of powder outside a fume hood, use an N95 particulate respirator.

Step 2: Waste Stream Segregation

CRITICAL RULE: Do not mix this compound with Strong Oxidizers (e.g., nitric acid, perchlorates) or Strong Bases (unless part of a controlled neutralization protocol).

  • Correct Stream: Halogenated Organic Waste.[6]

  • Incorrect Stream: Non-Halogenated Solvents, Aqueous Drain, Regular Trash.

Disposal Workflows

Choose the workflow that matches the current state of your waste.

Scenario A: Solid Waste (Pure Powder or Contaminated Solids)

Best for: Expired chemicals, spill cleanup materials, or contaminated weighing boats.

  • Containerize: Place the solid material directly into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "5-(4-Chlorophenoxy)pentanoic acid, solid."[5]

    • Hazard Checkbox: Toxic, Irritant.[1][4]

  • Secondary Containment: Place the jar into the satellite accumulation area's secondary bin.

Scenario B: Liquid Waste (Dissolved in Solvent)

Best for: Reaction mixtures or mother liquors.

  • Solvent Identification: Determine the primary solvent.

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste carboy.

    • If dissolved in Methanol or Acetone : Still use the Halogenated Waste carboy because the solute (the acid) is halogenated.

  • Transfer: Pour into the waste container using a funnel in a fume hood.

  • Log: Record the volume and concentration on the waste log sheet.

Scenario C: Aqueous Waste (Buffer Solutions)

Best for: Aqueous layers from extractions.

  • pH Check: Ensure the solution is not reactive.

  • Collection: Pour into the Aqueous Hazardous Waste container.

    • Note: Do not pour down the sink, even if diluted. The chlorinated ring does not degrade easily in municipal water treatment.

Visual Workflow: Decision Tree

Use this logic flow to determine the correct disposal path.

DisposalLogic Start Waste Generation: 5-(4-Chlorophenoxy)pentanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Powder/Wipes Liquid Liquid Waste StateCheck->Liquid Solution Bin_Solid Disposal Bin: Solid Hazardous Waste Solid->Bin_Solid Bag & Tag SolventCheck Is it Aqueous or Organic? Liquid->SolventCheck Organic Organic Solvent SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous Bin_Halo Disposal Bin: Halogenated Organic Waste Organic->Bin_Halo Contains Halogenated Solute Bin_Aq Disposal Bin: Aqueous Hazardous Waste Aqueous->Bin_Aq Do NOT Drain Drain Sink/Drain Disposal Aqueous->Drain PROHIBITED

Figure 1: Decision tree for selecting the correct waste stream based on physical state and solvent composition.

Emergency Procedures

In the event of a spill or exposure, execute the following immediately:

Event Immediate Action
Skin Contact Wash with soap and water for 15 minutes.[5] Remove contaminated clothing.[7][2][3][4][5][8][9]
Eye Contact Rinse cautiously with water for 15 minutes.[7][5] Remove contact lenses if present.[1][3][4][5][8][10][11]
Powder Spill Dampen with wet paper towels to prevent dust. Scoop into a waste jar. Do not sweep dry dust.
Liquid Spill Absorb with vermiculite or spill pads. Place in a sealed bag for disposal as hazardous waste.

References

  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved October 26, 2025, from [Link]

  • PubChem. (n.d.). Laboratory Chemical Safety Summary (LCSS): Chlorophenoxy Acids. Retrieved October 26, 2025, from [Link]

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Navigating the Unseen: A Practical Guide to Personal Protective Equipment for 5-(4-Chloro-phenoxy)-pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. While 5-(4-Chloro-phenoxy)-pentanoic acid presents significant opportunities, a comprehensive understanding of its hazard profile and the requisite personal protective equipment (PPE) is essential for ensuring operator safety and experimental integrity. This guide, compiled by a Senior Application Scientist, moves beyond a simple checklist to provide a deep, causal understanding of the necessary safety protocols, grounded in the toxicological data of structurally similar compounds.

Hazard Profile: Understanding the "Why" Behind the "What"

The foundational principle of laboratory safety is a thorough understanding of the potential hazards associated with a substance. Based on data from structurally similar phenoxy acid herbicides, we can anticipate the following primary hazards for 5-(4-Chloro-phenoxy)-pentanoic acid:

  • Acute Oral Toxicity: Many chlorophenoxy compounds are classified as harmful if swallowed.[1][2] Ingestion can lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[3]

  • Skin and Eye Irritation: Direct contact with phenoxy herbicides can cause skin irritation, and in some cases, severe eye irritation or damage.[4][5] Prolonged or repeated exposure may lead to dermatitis.[4]

  • Aquatic Toxicity: A common characteristic of this chemical class is its toxicity to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.[6]

  • Potential for Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group to be "possibly carcinogenic to humans" (Group 2B).[7] While data on individual compounds may vary, this classification warrants a cautious approach.

This hazard profile dictates a multi-faceted PPE strategy that provides comprehensive protection against the primary routes of exposure: ingestion, skin/eye contact, and inhalation.

The Protective Ensemble: Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all endeavor. It is a dynamic process that should be tailored to the specific experimental conditions, including the quantity of the substance being handled, the potential for aerosolization, and the duration of the task.

Essential PPE for Routine Handling

For standard laboratory operations involving small quantities of 5-(4-Chloro-phenoxy)-pentanoic acid in a well-ventilated area, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or safety gogglesProtects against accidental splashes of the compound or its solutions, preventing potential eye irritation.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Provides a barrier against skin contact, which can cause irritation. The choice of material should be based on the solvent used to dissolve the compound.
Body Protection Laboratory coatProtects the wearer's clothing and skin from minor spills and contamination.
Enhanced PPE for High-Risk Procedures

For procedures with a higher risk of exposure, such as handling large quantities, generating dust or aerosols (e.g., weighing, preparing concentrated solutions), or in situations with inadequate ventilation, an enhanced level of PPE is required:

PPE ComponentSpecificationRationale
Eye and Face Protection Face shield worn over safety gogglesOffers a greater area of protection for the face from splashes and aerosols.
Hand Protection Double-gloving (e.g., two pairs of nitrile gloves)Provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
Body Protection Chemical-resistant apron over a lab coatOffers an additional layer of protection against significant spills of liquids.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridgesRecommended when there is a potential for inhaling dust or aerosols, especially given the lack of specific inhalation toxicity data.[4]

Operational Blueprint: From Gowning to Disposal

A robust safety plan extends beyond the mere selection of PPE. It encompasses the entire workflow, from the moment you prepare to handle the compound until its final, safe disposal.

Donning and Doffing: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_Donning Donning PPE Lab Coat Lab Coat Respirator (if needed) Respirator (if needed) Lab Coat->Respirator (if needed) Lab Coat->Respirator (if needed) Goggles/Face Shield Goggles/Face Shield Respirator (if needed)->Goggles/Face Shield Goggles/Face Shield->Lab Coat Gloves Gloves Goggles/Face Shield->Gloves Gloves->Goggles/Face Shield

Caption: PPE Donning and Doffing Sequence.

Handling and Storage: Minimizing Exposure
  • Ventilation: Always handle 5-(4-Chloro-phenoxy)-pentanoic acid in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.[3]

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Hygiene: Always wash your hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1]

Spill Management and Disposal: A Plan for the Unexpected

In the event of a spill, your immediate actions are critical to mitigating the hazard.

Spill_Response Spill Occurs Spill Occurs Evacuate Area (if necessary) Evacuate Area (if necessary) Spill Occurs->Evacuate Area (if necessary) Don Appropriate PPE Don Appropriate PPE Evacuate Area (if necessary)->Don Appropriate PPE Contain Spill with Absorbent Material Contain Spill with Absorbent Material Don Appropriate PPE->Contain Spill with Absorbent Material Collect Waste in a Sealed Container Collect Waste in a Sealed Container Contain Spill with Absorbent Material->Collect Waste in a Sealed Container Decontaminate Spill Area Decontaminate Spill Area Collect Waste in a Sealed Container->Decontaminate Spill Area Dispose of Waste as Hazardous Dispose of Waste as Hazardous Decontaminate Spill Area->Dispose of Waste as Hazardous

Caption: Spill Response Workflow.

Disposal: All waste materials contaminated with 5-(4-Chloro-phenoxy)-pentanoic acid, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4][6] Do not dispose of this material down the drain or in the regular trash.

Conclusion: Fostering a Culture of Safety

The responsible use of 5-(4-Chloro-phenoxy)-pentanoic acid in a research setting demands a proactive and informed approach to safety. By understanding the potential hazards and implementing the comprehensive PPE and handling protocols outlined in this guide, researchers can confidently advance their scientific inquiries while ensuring a safe and secure laboratory environment. Remember, safety is not merely a set of rules, but a foundational pillar of scientific excellence.

References

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